isopropylacetate
描述
Structure
3D Structure
属性
分子式 |
C5H9O2- |
|---|---|
分子量 |
101.12 g/mol |
IUPAC 名称 |
3-methylbutanoate |
InChI |
InChI=1S/C5H10O2/c1-4(2)3-5(6)7/h4H,3H2,1-2H3,(H,6,7)/p-1 |
InChI 键 |
GWYFCOCPABKNJV-UHFFFAOYSA-M |
SMILES |
CC(C)CC(=O)[O-] |
规范 SMILES |
CC(C)CC(=O)[O-] |
同义词 |
3-methylbutyrate 3-methylbutyric acid isovaleric acid |
产品来源 |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Isopropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical properties of isopropyl acetate, with a particular focus on their variation with temperature. The information is presented in a clear and concise format, making it an essential resource for professionals in research, development, and quality control.
Introduction
Isopropyl acetate (IPAc) is a colorless, volatile ester with a characteristic fruity odor. It is widely used as a solvent in the pharmaceutical, coatings, and printing industries due to its excellent solvency for a wide range of organic compounds and its relatively low toxicity. A thorough understanding of its physical properties, and how they are influenced by temperature, is critical for process design, optimization, and safety in its various applications.
Physical Properties of Isopropyl Acetate
The following sections detail the key physical properties of isopropyl acetate, with data presented in tabular format to facilitate comparison across different temperatures.
Density
The density of isopropyl acetate decreases with increasing temperature, a typical behavior for liquids.
| Temperature (°C) | Density (g/cm³) |
| 20 | 0.874[1] |
| 25 | 0.872[2][3] |
Viscosity
The viscosity of isopropyl acetate decreases significantly as temperature increases.
| Temperature (°C) | Viscosity (cP) |
| 20 | 0.5[4][5] |
Surface Tension
The surface tension of isopropyl acetate also decreases with an increase in temperature.
| Temperature (°C) | Surface Tension (dynes/cm) |
| 20 | 22.3[4][5] |
Vapor Pressure
Vapor pressure is a critical property for understanding the volatility of isopropyl acetate and for designing safe handling procedures. It increases sharply with temperature.
| Temperature (°C) | Vapor Pressure (mmHg) |
| 20 | 47[2][3][5][6][7][8][9] |
Other Key Physical Properties
| Property | Value |
| Molecular Weight | 102.13 g/mol [10] |
| Boiling Point (at 1 atm) | 89 °C[11] |
| Freezing Point | -73 °C[2][3] |
| Flash Point | 2 °C[11] |
| Autoignition Temperature | 460 °C[11] |
| Solubility in Water (20 °C) | 2.9 wt%[9][11] |
| Water Solubility in Isopropyl Acetate (20 °C) | 1.8 wt%[9][11] |
Experimental Protocols for Property Determination
The accurate measurement of physical properties is fundamental to chemical engineering and research. The following are detailed methodologies for determining the key physical properties of isopropyl acetate.
Density Determination
The density of a liquid can be determined using several methods, with the pycnometer method being a common and accurate choice for organic solvents like isopropyl acetate.
Method: Pycnometer Method
-
Cleaning and Calibration: A pycnometer (a glass flask with a precise volume) is thoroughly cleaned with a suitable solvent (e.g., acetone) and dried. Its empty weight is accurately measured on an analytical balance.
-
Filling: The pycnometer is filled with distilled water of a known temperature and weighed to determine the mass of the water. The precise volume of the pycnometer is then calculated using the known density of water at that temperature.
-
Sample Measurement: The pycnometer is emptied, dried, and then filled with isopropyl acetate at the desired temperature.
-
Weighing: The filled pycnometer is weighed to determine the mass of the isopropyl acetate.
-
Calculation: The density of the isopropyl acetate is calculated by dividing its mass by the calibrated volume of the pycnometer. Temperature control is crucial throughout the measurement process as density is temperature-dependent.
Viscosity Measurement
The viscosity of isopropyl acetate can be determined using a capillary viscometer, such as the Ostwald viscometer.[12][13][14] This method relies on measuring the time it takes for a fixed volume of liquid to flow through a capillary tube under the influence of gravity.
Method: Ostwald Viscometer
-
Apparatus Setup: An Ostwald viscometer is cleaned, dried, and mounted vertically in a constant-temperature water bath.[14]
-
Sample Loading: A precise volume of isopropyl acetate is introduced into the larger bulb of the viscometer.
-
Flow Time Measurement: The liquid is drawn up into the smaller bulb by suction and then allowed to flow back down. The time taken for the liquid meniscus to pass between two calibrated marks on the capillary is measured accurately using a stopwatch.[2]
-
Reference Measurement: The same procedure is repeated with a reference liquid of known viscosity (e.g., water) at the same temperature.
-
Calculation: The viscosity of the isopropyl acetate (η₁) is calculated using the following equation: η₁ = (ρ₁ * t₁ / ρ₂ * t₂) * η₂ where ρ is the density, t is the flow time, and the subscripts 1 and 2 refer to isopropyl acetate and the reference liquid, respectively.
Surface Tension Determination
The drop weight method is a classical technique for measuring the surface tension of liquids like isopropyl acetate. It involves determining the weight of a drop of liquid that detaches from the tip of a capillary tube.
Method: Drop Weight Method
-
Apparatus: A specialized apparatus consisting of a capillary tube with a polished, flat tip is used.
-
Drop Formation: Isopropyl acetate is allowed to flow slowly through the capillary, forming a drop at the tip.
-
Detachment: The drop detaches when its weight exceeds the surface tension forces holding it to the tip.
-
Collection and Weighing: A specific number of drops are collected in a pre-weighed container, and the total weight is measured. The average weight of a single drop is then calculated.
-
Calculation: The surface tension (γ) is calculated using Tate's Law, often with a correction factor (F) to account for the fact that not all of the drop detaches: γ = (m * g) / (2 * π * r * F) where m is the mass of the drop, g is the acceleration due to gravity, and r is the radius of the capillary tip.
Vapor Pressure Measurement
The static method is a direct and accurate way to measure the vapor pressure of a liquid as a function of temperature.
Method: Static Method
-
Apparatus: A sample of pure isopropyl acetate is placed in a thermostatted vessel connected to a pressure measuring device (manometer) and a vacuum pump.
-
Degassing: The sample is thoroughly degassed to remove any dissolved air by repeatedly freezing, evacuating the headspace, and then thawing the sample.
-
Equilibrium: The degassed sample is brought to the desired temperature in the thermostatted bath. The system is allowed to reach equilibrium, where the pressure in the vessel is equal to the vapor pressure of the isopropyl acetate at that temperature.
-
Pressure Measurement: The pressure is read from the manometer.
-
Temperature Variation: The temperature of the bath is changed, and the process is repeated to obtain vapor pressure data at different temperatures.
Visualized Workflows and Relationships
To further elucidate the experimental and logical processes involved in working with isopropyl acetate, the following diagrams are provided.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 3. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 4. cdc.gov [cdc.gov]
- 5. hedinger.de [hedinger.de]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Isopropyl acetate [webbook.nist.gov]
- 9. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 10. Isopropyl acetate [webbook.nist.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. youtube.com [youtube.com]
- 13. Virtual Labs [pcv-amrt.vlabs.ac.in]
- 14. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Spectroscopic Properties of Isopropyl Acetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of isopropyl acetate, a common solvent and flavoring agent. A thorough understanding of its spectral characteristics is essential for its identification, quantification, and quality control in various scientific and industrial applications, including drug development and manufacturing. This document outlines the key spectroscopic data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.
Core Spectroscopic Data
The following sections summarize the fundamental spectroscopic data for isopropyl acetate. For ease of comparison and reference, the quantitative information is presented in structured tables.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of isopropyl acetate exhibits characteristic absorption bands corresponding to its ester functional group and alkyl framework.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2980 | C-H stretch | Alkyl (sp³) |
| ~1740 | C=O stretch | Ester |
| ~1240 | C-O stretch | Ester |
| ~1020 | C-O stretch | Ester |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural elucidation of isopropyl acetate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of isopropyl acetate is characterized by three distinct signals, corresponding to the three different proton environments in the molecule.[1][2]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.99 | Septet | 1H | -CH- (isopropyl) |
| ~2.02 | Singlet | 3H | -CH₃ (acetyl) |
| ~1.23 | Doublet | 6H | -CH₃ (isopropyl) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of isopropyl acetate shows four signals, one for each unique carbon atom in the structure.[3]
| Chemical Shift (δ, ppm) | Carbon Type |
| ~170.6 | C=O (ester carbonyl) |
| ~67.9 | -CH- (isopropyl) |
| ~21.9 | -CH₃ (isopropyl) |
| ~21.0 | -CH₃ (acetyl) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The mass spectrum of isopropyl acetate shows a molecular ion peak and several characteristic fragment ions.[4][5]
| m/z | Ion |
| 102 | [M]⁺ (Molecular Ion) |
| 87 | [M - CH₃]⁺ |
| 61 | [CH₃C(OH)₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following sections provide detailed methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a general guide and may require optimization based on the specific instrumentation available.
Infrared (IR) Spectroscopy Protocol
This protocol describes the acquisition of an IR spectrum of neat isopropyl acetate using a Fourier Transform Infrared (FTIR) spectrometer with salt plates.
Materials:
-
Isopropyl acetate (analytical grade)
-
FTIR spectrometer
-
NaCl or KBr salt plates
-
Pasteur pipette
-
Kimwipes
-
Acetone (for cleaning)
-
Desiccator for storing salt plates
Procedure:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the salt plates by rinsing them with a small amount of dry acetone and gently wiping them with a Kimwipe.[6] The plates should be handled by their edges to avoid transferring moisture and oils from fingerprints.[6]
-
Store the cleaned plates in a desiccator until they are transparent and ready for use.[6]
-
Place one to two drops of neat isopropyl acetate onto the center of one salt plate using a Pasteur pipette.[6][7]
-
Carefully place the second salt plate on top of the first, creating a thin, uniform liquid film between the plates.[6][7]
-
Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.[7]
-
Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Acquire the IR spectrum of the isopropyl acetate sample.
-
After analysis, clean the salt plates with acetone, dry them with a Kimwipe, and return them to the desiccator.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the preparation of a sample of isopropyl acetate for both ¹H and ¹³C NMR analysis.
Materials:
-
Isopropyl acetate (analytical grade)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube (5 mm diameter)[8]
-
Pasteur pipette
-
Vial with cap
-
Vortex mixer (optional)
Procedure:
-
Accurately weigh approximately 5-20 mg of isopropyl acetate into a clean, dry vial for ¹H NMR. A higher concentration (20-50 mg) may be needed for ¹³C NMR.[9][10]
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[9][11]
-
Cap the vial and gently swirl or vortex to ensure the sample is completely dissolved and the solution is homogeneous.[12]
-
Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.[9][10]
-
Cap the NMR tube and wipe the outside with a lint-free tissue to remove any dust or fingerprints.[9]
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent, and then shim the magnetic field to optimize its homogeneity.[9]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[9]
-
Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay) and acquire the NMR spectrum.[9]
Mass Spectrometry (MS) Protocol
This protocol describes the analysis of the volatile compound isopropyl acetate using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI).
Materials:
-
Isopropyl acetate (analytical grade)
-
A suitable volatile solvent (e.g., dichloromethane or hexane) for dilution, if necessary
-
GC-MS system equipped with an electron ionization source
-
Syringe for sample injection
Procedure:
-
Prepare a dilute solution of isopropyl acetate in a volatile solvent if necessary. For headspace analysis, the neat liquid can be placed in a sealed vial.
-
Set the GC parameters, including the injection port temperature, oven temperature program, and carrier gas flow rate. A typical starting point would be an initial oven temperature of 50°C, held for 2 minutes, followed by a ramp to 200°C at 10°C/min.
-
Set the MS parameters, including the ionization energy (typically 70 eV for EI), mass range (e.g., m/z 35-200), and scan rate.
-
Inject a small volume (e.g., 1 µL) of the sample or headspace into the GC inlet.
-
The volatile isopropyl acetate will be separated from other components on the GC column and then introduced into the MS ion source.
-
The molecules are ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.
-
The resulting mass spectrum can then be analyzed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate key workflows and pathways in the spectroscopic analysis of isopropyl acetate.
Caption: Workflow for Spectroscopic Analysis of Isopropyl Acetate.
Caption: Key Fragmentation Pathways of Isopropyl Acetate in Mass Spectrometry.
References
- 1. Isopropyl acetate (108-21-4) 1H NMR spectrum [chemicalbook.com]
- 2. Solved 2. The 1H-NMR for isopropyl acetate and propyl | Chegg.com [chegg.com]
- 3. Isopropyl acetate (108-21-4) 13C NMR spectrum [chemicalbook.com]
- 4. Isopropyl acetate (108-21-4) MS spectrum [chemicalbook.com]
- 5. Isopropyl acetate [webbook.nist.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. webassign.net [webassign.net]
- 8. sites.bu.edu [sites.bu.edu]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. apps.dtic.mil [apps.dtic.mil]
Navigating Chemical Compatibility: A Technical Guide to Isopropyl Acetate and Laboratory Plastics
For Researchers, Scientists, and Drug Development Professionals
In the exacting environment of a laboratory, the integrity of your experimental apparatus is paramount. The interaction between chemical reagents and the plastics that contain and convey them can have significant, yet often overlooked, consequences on the accuracy and validity of research findings. This in-depth technical guide focuses on the chemical compatibility of isopropyl acetate, a commonly used solvent, with a range of plastics frequently encountered in laboratory settings. This document provides a comprehensive overview of material resistance, detailed experimental protocols for compatibility testing, and visual representations of key concepts to ensure the longevity of your labware and the purity of your results.
Isopropyl Acetate: A Profile
Isopropyl acetate is a clear, colorless liquid with a characteristic fruity odor. It is widely used as a solvent in various applications, including in the formulation of coatings, inks, and as a cleaning agent. Its moderate polarity and volatility make it an effective solvent for a range of organic compounds. However, these same properties can pose a challenge to the structural integrity of many common laboratory plastics.
Chemical Compatibility of Isopropyl Acetate with Common Lab Plastics
The following tables summarize the chemical compatibility of isopropyl acetate with a variety of laboratory plastics. The data presented is a synthesis of information from various chemical resistance charts and manufacturer's guidelines. It is important to note that while qualitative ratings are readily available, specific quantitative data on the effects of isopropyl acetate on the mechanical and physical properties of these plastics is limited in publicly accessible literature. The ratings provided should be used as a guide, and for critical applications, specific testing under end-use conditions is strongly recommended.
Rating Key:
-
A / Excellent / Resistant: No significant effect.
-
B / Good / Limited Resistance: Minor effect, such as slight swelling or discoloration. Short-term exposure is generally acceptable.
-
C / Fair / Moderate Effect: Moderate effect, not recommended for continuous use. Swelling, loss of strength, or discoloration may occur.
-
D / Severe Effect / Not Recommended: The material is not resistant and will likely fail.
Table 2.1: Polyolefins
| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |
| Polypropylene | PP | B - Good to C - Limited Resistance | Shows some effect after 7 days of exposure. Not recommended for continuous use at elevated temperatures. |
| Low-Density Polyethylene | LDPE | C - Fair[1] | Shows some effect after 7 days of exposure. Immediate damage may occur at 50°C. |
| High-Density Polyethylene | HDPE | B - Good | Little to no damage after 30 days of constant exposure at 20°C-50°C.[2] |
Table 2.2: Styrenics and Engineering Plastics
| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |
| Polystyrene | PS | D - Severe Effect | Not resistant. The material is likely to dissolve or crack. |
| Polycarbonate | PC | D - Severe Effect[3][4] | Not recommended for any use. Isopropyl acetate can cause significant crazing, cracking, and loss of mechanical strength. |
| Polyvinyl Chloride | PVC | D - Not Recommended[5][6] | Isopropyl acetate is not recommended for use with PVC.[5][6] |
Table 2.3: Fluoropolymers
| Plastic Type | Common Acronyms | Isopropyl Acetate Compatibility Rating | Observed Effects (Qualitative) |
| Polytetrafluoroethylene | PTFE | A - Excellent[7][8][9] | Highly resistant to isopropyl acetate.[7][8][9] |
| Fluorinated Ethylene Propylene | FEP | A - Resistant[10] | Excellent chemical resistance to isopropyl acetate.[10] |
Experimental Protocols for Chemical Compatibility Testing
To ensure the reliability of laboratory equipment and experimental results, it is crucial to follow standardized procedures for evaluating the chemical resistance of plastics. The most widely recognized standards are ASTM D543 and ISO 175.[11][12] These protocols provide a framework for assessing the effects of chemical reagents on plastics through immersion testing.
ASTM D543: Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents
This standard outlines procedures for determining the changes in various properties of plastics after exposure to chemical reagents.[3][11][13][14][15]
3.1.1 Test Specimens:
-
Standard test specimens for properties such as tensile strength, flexural strength, and hardness are used.
-
The dimensions of the specimens should be recorded before testing.
3.1.2 Reagents:
-
The standard provides a list of standard chemical reagents, but also allows for the use of other chemicals relevant to the specific application, such as isopropyl acetate.
3.1.3 Procedure (Immersion Test):
-
Initial Measurements: Before immersion, the weight, dimensions (length, width, and thickness), and appearance of the test specimens are carefully measured and recorded. For mechanical property testing, a set of control specimens is tested to establish a baseline.
-
Immersion: The test specimens are fully immersed in the chemical reagent (isopropyl acetate) in a suitable container. The volume of the reagent should be sufficient to ensure that the specimens are completely submerged and not in contact with each other.
-
Exposure Conditions: The immersion is carried out for a specified period (e.g., 24 hours, 7 days, 30 days) and at a controlled temperature (e.g., 23°C, 50°C).
-
Post-Immersion Analysis:
-
Visual Inspection: After the immersion period, the specimens are removed from the reagent, gently wiped dry, and immediately inspected for any changes in appearance, such as discoloration, swelling, crazing, or cracking.
-
Weight and Dimensional Changes: The weight and dimensions of the immersed specimens are measured again, and the percentage change is calculated.
-
Mechanical Property Testing: The mechanical properties (e.g., tensile strength, elongation at break, hardness) of the exposed specimens are tested and compared to the control specimens to determine the percentage change.
-
3.1.4 Reporting Results: The report should include a detailed description of the test conditions, the chemical reagent used, the duration and temperature of exposure, and the observed changes in the physical and mechanical properties of the plastic specimens.
ISO 175: Plastics — Methods of test for the determination of the effects of immersion in liquid chemicals
Similar to ASTM D543, ISO 175 specifies methods for determining the effects of immersing plastic test specimens in liquid chemicals.[7] The general principles and procedures are comparable to those of ASTM D543, focusing on changes in mass, dimensions, and other physical properties.
Visualizing Experimental Workflows and Logical Relationships
To better understand the process of chemical compatibility testing and the factors that influence it, the following diagrams have been created using the DOT language.
Caption: Experimental Workflow for Chemical Compatibility Testing.
Caption: Factors Influencing Chemical Compatibility of Plastics.
Conclusion and Recommendations
The chemical compatibility of isopropyl acetate with laboratory plastics varies significantly depending on the type of polymer. Fluoropolymers such as PTFE and FEP exhibit excellent resistance and are the materials of choice for applications involving prolonged or critical contact with isopropyl acetate. Polyolefins like HDPE and PP show moderate to good resistance, making them suitable for short-term or less critical applications. In contrast, plastics such as polycarbonate, polystyrene, and PVC are not recommended for use with isopropyl acetate due to the high risk of degradation, which can lead to equipment failure and contamination of experimental samples.
For all laboratory applications, it is imperative to:
-
Consult chemical compatibility charts as a preliminary guide.
-
Consider all influencing factors , including temperature, concentration, and exposure time.
-
Conduct in-house testing that mimics the specific conditions of your experiments, especially for critical applications or when using plasticware for extended periods.
By adhering to these guidelines and understanding the principles of chemical compatibility, researchers can ensure the integrity of their experimental setup, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. foxxlifesciences.in [foxxlifesciences.in]
- 4. Polystyrene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. marcorubber.com [marcorubber.com]
- 7. Statistical Study on Additives Used to Improve Mechanical Properties of Polypropylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. perolousa.net [perolousa.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 12. FEP (Fluorinated Ethylene Propylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 13. labdepotinc.com [labdepotinc.com]
- 14. mrclab.co.il [mrclab.co.il]
- 15. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
The Synthesis of Isopropyl Acetate via Esterification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of isopropyl acetate through the esterification of isopropanol with acetic acid. Isopropyl acetate is a crucial solvent in the pharmaceutical and chemical industries, valued for its application in drug formulations, coatings, and as a fragrance component. This document details the underlying chemical principles, reaction kinetics, catalytic systems, and advanced process technologies, presenting a thorough resource for professionals in drug development and chemical synthesis.
Introduction
Isopropyl acetate is commercially produced primarily through the direct esterification of isopropanol and acetic acid. The reaction is a reversible, equilibrium-limited process catalyzed by an acid.[1][2] The formation of an azeotrope between isopropyl acetate, isopropanol, and water presents a significant challenge in achieving high-purity product through simple distillation.[3] Consequently, advanced techniques such as reactive distillation and extractive distillation are often employed in industrial settings to overcome these equilibrium limitations and enhance process efficiency.[4][5][6]
Reaction Kinetics and Catalysis
The esterification of isopropanol is typically catalyzed by strong mineral acids, such as sulfuric acid, or solid acid catalysts like ion-exchange resins.[2][7][8] The reaction mechanism involves the protonation of the acetic acid's carbonyl oxygen, followed by a nucleophilic attack from the isopropanol's hydroxyl group.[2]
Catalytic Systems
Various catalysts have been investigated to optimize the synthesis of isopropyl acetate. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 36 Wet, Indion 140) and niobium pentoxide, offer advantages over homogeneous catalysts, including reduced corrosion, easier separation from the reaction mixture, and potential for regeneration and reuse.[7][9][10] Enzymatic catalysis using immobilized lipases has also been explored as an environmentally benign alternative, offering high selectivity under mild reaction conditions.[1][11]
Kinetic Parameters
The rate of esterification is influenced by several factors, including temperature, molar ratio of reactants, and catalyst concentration. Kinetic studies have been conducted to model the reaction and determine key parameters. Different kinetic models, such as pseudo-homogeneous, Eley-Rideal (ER), and Langmuir-Hinshelwood-Hougen-Watson (LHHW), have been applied to describe the reaction kinetics, with the LHHW model often providing a good fit for reactions catalyzed by ion-exchange resins.[9][12]
Table 1: Activation Energies for Isopropyl Acetate Synthesis
| Catalyst | Activation Energy (kJ/mol) | Reference |
| Amberlyst 15 | 60.0 | [9][13] |
| Indion 140 | 53.46 (forward), 54.75 (backward) | [7][14] |
Experimental Protocols
This section outlines a general laboratory procedure for the synthesis of isopropyl acetate, derived from established methodologies.
Materials and Equipment
-
Isopropanol (anhydrous)
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (or other suitable acid catalyst)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup : In a round-bottom flask, combine isopropanol and glacial acetic acid. A common molar ratio is an excess of acetic acid to shift the equilibrium towards the product.[8]
-
Catalyst Addition : Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux : Attach a reflux condenser and heat the mixture to reflux for a specified period. Reaction times can vary depending on the scale and desired conversion.[8]
-
Work-up : After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the unreacted acid.
-
Drying : Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification : Filter the drying agent and purify the crude isopropyl acetate by distillation, collecting the fraction boiling at the appropriate temperature (boiling point of isopropyl acetate is approximately 88-89 °C).[8][15]
Process Optimization and Data
The efficiency of isopropyl acetate synthesis is critically dependent on reaction conditions. The following tables summarize the impact of key parameters on product yield and conversion rates as reported in various studies.
Table 2: Effect of Molar Ratio of Acetic Acid to Isopropanol (HAc:IPOH) on Isopropanol Conversion
| Molar Ratio (HAc:IPOH) | Isopropanol Conversion (%) | Catalyst | Temperature (K) | Reference |
| 1:1 | 65.1 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 1.5:1 | 79.5 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 2.5:1 | 89.5 | Amberlyst 36 Wet | 348.15 | [9][13] |
Table 3: Effect of Catalyst Loading on Isopropanol Conversion
| Catalyst Loading (wt%) | Isopropanol Conversion (%) | Catalyst | Temperature (K) | Reference |
| 5 | 45.4 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 10 | 63.2 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 15 | 72.8 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 20 | 79.5 | Amberlyst 36 Wet | 348.15 | [9][13] |
| 25 | 82.2 | Amberlyst 36 Wet | 348.15 | [9][13] |
Table 4: Effect of Temperature on Isopropanol Conversion
| Temperature (K) | Isopropanol Conversion (%) | Catalyst | Molar Ratio (HAc:IPOH) | Reference |
| 333.15 | ~65 | Amberlyst 36 Wet | 1.5:1 | [9] |
| 338.15 | ~70 | Amberlyst 36 Wet | 1.5:1 | [9] |
| 343.15 | ~75 | Amberlyst 36 Wet | 1.5:1 | [9] |
| 348.15 | ~80 | Amberlyst 36 Wet | 1.5:1 | [9] |
| 353.15 | ~85 | Amberlyst 36 Wet | 1.5:1 | [9] |
Visualizing the Process
To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction pathway and a generalized experimental workflow.
Caption: Chemical reaction for the esterification of isopropanol.
Caption: Generalized experimental workflow for isopropyl acetate synthesis.
Conclusion
The synthesis of isopropyl acetate via the esterification of isopropanol is a well-established yet continuously optimized process. For researchers and professionals in drug development, a thorough understanding of the reaction kinetics, the influence of various catalysts, and the impact of process parameters is essential for achieving high yields of a pure product. The use of solid acid catalysts and advanced separation techniques like reactive distillation are key to overcoming the inherent challenges of this equilibrium-limited reaction, paving the way for more efficient and sustainable production methods.
References
- 1. Production Of Isopropyl Acetate | PPTX [slideshare.net]
- 2. homework.study.com [homework.study.com]
- 3. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Kinetic studies on esterification of acetic acid with iso... [degruyterbrill.com]
- 8. Sciencemadness Discussion Board - Isopropyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetic Study on Esterification of Acetic Acid with Isopropyl Alcohol Catalyzed by Ion Exchange Resin [ouci.dntb.gov.ua]
- 15. fao.org [fao.org]
Isopropyl Acetate: A Comprehensive Technical Guide to a Greener Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the burgeoning role of isopropyl acetate as a sustainable and efficient solvent alternative in scientific research and pharmaceutical development. As the chemical industry pivots towards greener practices, isopropyl acetate is emerging as a compelling option, balancing performance with a reduced environmental footprint. This document provides a thorough examination of its properties, applications, and the experimental protocols that underpin its use, offering a critical resource for professionals seeking to integrate more sustainable solvents into their workflows.
Introduction to Isopropyl Acetate as a Green Solvent
Isopropyl acetate is an ester solvent produced by the esterification of isopropanol and acetic acid.[1] It is a colorless liquid with a characteristic fruity odor.[1] Recognized for its favorable environmental, health, and safety profile compared to many conventional solvents, it is gaining traction in various applications, including coatings, printing inks, and significantly, in the pharmaceutical industry as a process and extraction solvent.[2][3][4] Its designation as a "greener" solvent stems from its lower toxicity, good biodegradability, and the potential for more sustainable production methods. Several solvent selection guides developed by pharmaceutical companies and green chemistry organizations rank isopropyl acetate as a recommended or usable solvent, highlighting its alignment with the principles of green chemistry.[3][5][6][7][8]
Physicochemical Properties
A comprehensive understanding of a solvent's physical and chemical properties is paramount for its effective application. The key properties of isopropyl acetate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C5H10O2 | [9] |
| Molar Mass | 102.133 g·mol−1 | [9] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity | [1] |
| Density | 0.87 g/cm³ | [9] |
| Melting Point | -73 °C (-99 °F; 200 K) | [9] |
| Boiling Point | 89 °C (192 °F; 362 K) | [9] |
| Solubility in water | 4.3 g/100 mL | [9] |
| Flash Point | 2 °C (36 °F; 275 K) | [9] |
| Autoignition Temperature | 460 °C (860 °F; 733 K) | [9] |
Green Chemistry and Sustainability Profile
The "greenness" of a solvent is a multifaceted concept evaluated through various metrics that consider its environmental impact, safety, and efficiency.
Comparative Analysis with Common Solvents
Isopropyl acetate often serves as a replacement for more hazardous solvents. The following table provides a comparative overview of its properties against common laboratory and industrial solvents.
| Parameter | Isopropyl Acetate | Ethyl Acetate | Methyl Ethyl Ketone (MEK) | Toluene |
| Boiling Point (°C) | 89 | 77 | 80 | 111 |
| Flash Point (°C) | 2 | -4 | -9 | 4 |
| Water Solubility ( g/100 mL) | 4.3 | 8.3 | 27.5 | 0.05 |
| Toxicity Profile | Lower toxicity | Relatively low toxicity | Moderate toxicity, neurotoxin | Higher toxicity, suspected reprotoxin |
| Environmental Fate | Readily biodegradable | Readily biodegradable | Moderately biodegradable | Persistent in the environment |
| Regulatory Status | Generally favorable | Generally favorable | More stringent regulations | Highly regulated |
Green Chemistry Metrics
While specific green chemistry metrics like E-factor (Environmental Factor) and Process Mass Intensity (PMI) are highly process-dependent, the use of isopropyl acetate can lead to significant improvements. For instance, in processes where it replaces chlorinated solvents or aromatic hydrocarbons, a substantial reduction in the E-factor and PMI is often observed due to the less hazardous nature of the solvent and easier recycling. The production of ethyl and n-butyl acetates has been studied from a life cycle assessment (LCA) perspective, showing that coproducing these esters can reduce environmental impacts by 5 to 23%.[10][11] Similar LCA studies for isopropyl acetate are crucial for a complete green profile.
Synthesis of Isopropyl Acetate
The primary industrial method for producing isopropyl acetate is the Fischer esterification of isopropanol with acetic acid, typically in the presence of an acid catalyst like sulfuric acid.[12][13] More advanced and greener production methods, such as reactive distillation, are being employed to improve efficiency and reduce waste.[14]
Fischer Esterification Signaling Pathway
The following diagram illustrates the key steps in the acid-catalyzed Fischer esterification for the synthesis of isopropyl acetate.
Experimental Protocol: Laboratory Scale Synthesis of Isopropyl Acetate
This protocol is adapted from standard laboratory procedures for Fischer esterification.[15]
Materials:
-
Isopropanol
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid (catalyst)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine one mole equivalent of isopropanol and two mole equivalents of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 5% of the alcohol volume) to the mixture while swirling.
-
Add boiling chips and set up the apparatus for reflux. Heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.
-
Dry the crude isopropyl acetate over anhydrous magnesium sulfate.
-
Purify the product by simple distillation, collecting the fraction boiling at 88-90 °C.
Applications in Pharmaceutical Development
Isopropyl acetate's favorable properties make it a versatile solvent in the pharmaceutical industry, particularly in extraction and as a dehydrating agent.[16][17][18]
Experimental Protocol: Extraction of a Natural Product (e.g., Caffeine from Tea Leaves)
This protocol provides a greener alternative to traditional extractions using chlorinated solvents like dichloromethane.
Materials:
-
Tea leaves
-
Isopropyl acetate
-
Sodium carbonate
-
Anhydrous sodium sulfate
-
Beaker
-
Hot plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Add 20g of tea leaves and 10g of sodium carbonate to 200 mL of water in a beaker.
-
Heat the mixture to a gentle boil for 20 minutes on a hot plate.
-
Cool the aqueous extract to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous solution with three 30 mL portions of isopropyl acetate. Gently rock the funnel to avoid emulsion formation.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Remove the isopropyl acetate under reduced pressure using a rotary evaporator to yield crude caffeine.
-
The crude product can be further purified by recrystallization.
Experimental Workflow: Comparison of Extraction Solvents
The following diagram illustrates a comparative workflow for the extraction of a hypothetical active pharmaceutical ingredient (API) using a traditional solvent (dichloromethane) versus a greener alternative (isopropyl acetate).
Isopropyl Acetate as a Dehydrating Agent
Isopropyl acetate can form azeotropes with water, making it an effective entrainer for the removal of water from reaction mixtures, a critical step in many pharmaceutical syntheses.[12][19] For instance, in the dehydration of isopropanol to isopropylene, isopropyl acetate can be used in azeotropic distillation to break the isopropanol-water azeotrope.[20]
Safety and Handling
Isopropyl acetate is a flammable liquid and should be handled with appropriate safety precautions.[21] It is recommended to work in a well-ventilated area and use personal protective equipment, including safety glasses, gloves, and a lab coat. Store in a cool, dry, and well-ventilated area away from sources of ignition.[21]
Conclusion
Isopropyl acetate presents a compelling case as a greener solvent alternative for a wide range of applications in research and drug development. Its favorable physicochemical properties, combined with a better environmental, health, and safety profile compared to many traditional solvents, make it an attractive option for chemists and chemical engineers seeking to implement more sustainable practices. While process-specific optimization is always necessary, the adoption of isopropyl acetate can contribute significantly to reducing the environmental impact of chemical processes without compromising performance. Further research into its life cycle assessment across various applications will continue to solidify its position as a key player in the green chemistry landscape.
References
- 1. Production Of Isopropyl Acetate | PPTX [slideshare.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. acs.org [acs.org]
- 4. Isopropyl acetate - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. What Are the Uses of Isopropyl Acetate? - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
- 13. homework.study.com [homework.study.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. nbinno.com [nbinno.com]
- 17. Isopropyl Acetate - SEQENS [seqens.com]
- 18. nbinno.com [nbinno.com]
- 19. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 20. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 21. EP0601929A1 - A process for the preparation of isopropyl acetate - Google Patents [patents.google.com]
Theoretical Modeling of Isopropyl Acetate Solvent Effects: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of isopropyl acetate's solvent effects, with a focus on its application in chemical reactions and drug development. Isopropyl acetate is a moderately polar, environmentally friendly solvent increasingly utilized in pharmaceutical manufacturing for processes such as drug formulation, coating, purification, and synthesis.[1][2] Understanding and accurately modeling its influence on molecular interactions, reaction kinetics, and equilibria is crucial for process optimization and rational solvent selection.
This guide covers the core theoretical models, provides quantitative data on solvent properties, details relevant experimental protocols, and presents logical workflows for the application of these models in a drug development context.
Core Concepts in Theoretical Solvent Modeling
The effect of a solvent on a chemical process can be profound, influencing reaction rates by orders of magnitude and altering product selectivity.[3] Computational modeling of these effects is broadly categorized into two approaches: explicit and implicit solvent models.
-
Explicit Solvent Models: These models treat each solvent molecule as an individual entity interacting with the solute. This approach provides a detailed, atomistic description of the solvent structure and dynamics.[4] Molecular Dynamics (MD) simulations are a primary example, where the trajectories of the solute and a large number of solvent molecules are calculated over time. While providing the most accurate representation of specific solute-solvent interactions like hydrogen bonding, explicit models are computationally expensive, limiting their use for high-throughput screening.[5][6]
-
Implicit Solvent Models (Continuum Models): To improve computational efficiency, implicit models represent the solvent as a continuous medium with averaged properties, such as a dielectric constant.[4][7] The solute is placed in a cavity within this continuum, and its charge distribution polarizes the surrounding medium. The solvation free energy is then calculated based on the electrostatic and non-electrostatic interactions between the solute and the continuum.[8]
-
Common Implicit Models:
-
Polarizable Continuum Model (PCM): One of the most popular methods, where the solute cavity is defined by a series of overlapping spheres.[8][9]
-
COSMO (Conductor-like Screening Model): This model treats the solvent as a conductor-like dielectric continuum, which simplifies the calculation of the electrostatic potential.[8] COSMO-RS (Realistic Solvation) is an extension that uses statistical thermodynamics to predict thermodynamic properties of liquid mixtures without the need for extensive parameterization for each solvent.[1][10][11]
-
SMD (Solvation Model based on Density): A universal solvation model where the cavity is defined by the solute's electron density. It includes parameters for various solvent descriptors and is recommended for calculating free energies of solvation.[9][12][13]
-
-
The choice between explicit and implicit models depends on the specific research question, the required level of accuracy, and the available computational resources. Hybrid models, which treat the first solvation shell explicitly and the bulk solvent implicitly, offer a compromise between accuracy and efficiency.
Quantitative Data and Solvent Parameters
A key aspect of modeling solvent effects is the use of accurate parameters that describe the solvent's properties. The following tables summarize essential physicochemical properties of isopropyl acetate and provide comparative data where available in the literature.
Table 1: Physicochemical Properties of Isopropyl Acetate
| Property | Value | Source |
| Chemical Formula | C₅H₁₀O₂ | [14] |
| Molecular Weight | 102.13 g/mol | [15] |
| Boiling Point | 88.10 °C | [16] |
| Melting Point | -73.4 °C | [16] |
| Density | 0.8765 g/cm³ | [16] |
| Dielectric Constant (ε) | 6.08 | [3] |
| Solubility in Water | 2.9 wt% at 20 °C | |
| UV Cutoff Wavelength | 256 nm | [17] |
Table 2: NMR Chemical Shifts of Isopropyl Acetate as a Trace Impurity
This table provides the ¹H and ¹³C NMR chemical shifts for isopropyl acetate when present as an impurity in various deuterated solvents, which is useful for reaction monitoring and purity assessment.[18]
| Deuterated Solvent | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CDCl₃ | 4.90 (septet), 1.99 (s), 1.22 (d) | 170.6, 68.3, 21.8, 21.1 |
| Acetone-d₆ | 4.88 (septet), 1.93 (s), 1.19 (d) | 170.2, 67.9, 21.7, 20.4 |
| DMSO-d₆ | 4.81 (septet), 1.91 (s), 1.16 (d) | 169.8, 67.2, 21.5, 20.8 |
| Acetonitrile-d₃ | 4.86 (septet), 1.92 (s), 1.19 (d) | 170.6, 68.5, 21.5, 20.4 |
| Methanol-d₄ | 4.88 (septet), 1.95 (s), 1.21 (d) | 171.5, 68.8, 21.6, 20.4 |
| D₂O | 4.95 (septet), 2.00 (s), 1.20 (d) | 173.8, 70.8, 22.1, 20.6 |
Data extracted from Babij, N. R., et al. (2016).[18]
Theoretical Modeling Workflows
The integration of theoretical modeling into the drug development pipeline allows for a more rational and efficient approach to challenges like solvent selection for synthesis, crystallization, and formulation.
Workflow for Solvent Screening in Drug Development
A common application of solvent modeling is the in-silico screening of a large number of solvents to identify candidates that optimize properties like solubility, crystal morphology, and reaction yield, while also considering safety and environmental impact. This workflow can significantly reduce the experimental burden.[16]
References
- 1. Computational Screening of Drug Solvates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3ds.com [3ds.com]
- 4. Molecular Interactions between APIs and Enteric Polymeric Excipients in Solid Dispersion: Insights from Molecular Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Isopropyl acetate (108-21-4) 1H NMR spectrum [chemicalbook.com]
- 9. gaussian.com [gaussian.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 13. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. sciforum.net [sciforum.net]
- 18. researchgate.net [researchgate.net]
isopropyl acetate CAS number and safety data sheet information
An In-depth Technical Guide to Isopropyl Acetate: CAS Number and Safety Data Sheet Information
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetate (IUPAC name: propan-2-yl acetate) is a widely used organic solvent recognized for its characteristic fruity odor.[1] It is an ester formed from the esterification of acetic acid and isopropanol.[1] Due to its favorable properties, including miscibility with most organic solvents and a rapid evaporation rate, it finds extensive application in the manufacturing of cellulose, plastics, oils, fats, printing inks, perfumes, and as a surfactant in cleaning fluids and coatings.[1][2] This guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number and detailed information typically found in a Safety Data Sheet (SDS), tailored for professionals in research and development.
Chemical Identification
The unique numerical identifier assigned by the Chemical Abstracts Service to isopropyl acetate is:
| Identifier | Value |
| CAS Number | 108-21-4 [1][3][4][5][6][7] |
| EC Number | 203-561-1[1] |
| UN Number | 1220[1] |
| RTECS Number | AI4930000[1] |
Physical and Chemical Properties
The physical and chemical characteristics of isopropyl acetate are critical for its proper handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Formula | C5H10O2[2][3][7] |
| Molecular Weight | 102.13 g/mol [3][8][9] |
| Appearance | Clear, colorless liquid[1][2][3][9] |
| Odor | Characteristic fruity, aromatic odor[1][3][9] |
| Melting Point | -73 °C (-99.4 °F)[3] |
| Boiling Point | 88.8 °C (191.8 °F) at 1 atm[3][8] |
| Density | 0.872 g/mL at 25 °C[3] |
| Vapor Density | 3.5 (Air = 1.0)[3][9] |
| Vapor Pressure | 47 mm Hg at 20 °C[3] |
| Solubility in Water | 2.9 - 3.1 g/100 mL at 20 °C (Slightly soluble)[1][3] |
| Log Kow (Octanol/Water Partition Coefficient) | 1.02[10][11] |
| Autoignition Temperature | 425 °C (797 °F)[11] |
Hazard Identification and Classification
Isopropyl acetate is classified as a hazardous substance. The following tables summarize its GHS classification and NFPA 704 rating.
GHS Classification (according to 29 CFR 1910) [4][12][13]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 2 | H225: Highly flammable liquid and vapor |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H336: May cause drowsiness or dizziness |
| Supplemental Hazard | - | EUH066: Repeated exposure may cause skin dryness or cracking[13] |
NFPA 704 Diamond [1]
| Category | Rating | Description |
| Health (Blue) | 1 | May cause significant irritation. |
| Flammability (Red) | 3 | Can be ignited under almost all ambient temperature conditions. |
| Instability (Yellow) | 0 | Normally stable, even under fire conditions. |
| Special (White) | - | No special hazards. |
Below is a diagram illustrating the logical flow from hazard identification to recommended precautionary actions.
References
- 1. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 2. sanjaychemindia.com [sanjaychemindia.com]
- 3. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 4. geneseo.edu [geneseo.edu]
- 5. Isopropyl acetate | WorkSafe [worksafe.govt.nz]
- 6. Isopropyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 7. 108-21-4 CAS | ISO PROPYL ACETATE | Esters | Article No. 4221F [lobachemie.com]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. ICSC 0907 - ISOPROPYL ACETATE [chemicalsafety.ilo.org]
- 12. monumentchemical.com [monumentchemical.com]
- 13. chemos.de [chemos.de]
An In-depth Technical Guide to the Azeotrope of Isopropyl Acetate and Water
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the azeotropic system formed by isopropyl acetate and water. It delves into the physicochemical properties, experimental determination, and separation strategies for this industrially relevant azeotrope. The information presented is intended to support research, development, and optimization of processes where this azeotropic behavior is a critical consideration.
Physicochemical Properties of the Isopropyl Acetate-Water Azeotrope
Isopropyl acetate and water form a minimum boiling point, heterogeneous azeotrope. This means the azeotrope has a boiling point lower than either of its individual components and, upon condensation, the vapor separates into two immiscible liquid phases. The formation of this azeotrope is a significant factor in processes such as synthesis, purification, and solvent recovery involving these two substances.
Azeotropic Composition and Boiling Point
At standard atmospheric pressure (101.3 kPa), the binary azeotrope of isopropyl acetate and water has the following properties:
| Property | Value | Reference |
| Boiling Point | 75.9 °C | [1] |
| Isopropyl Acetate Composition (wt%) | 88.9% | [1] |
| Water Composition (wt%) | 11.1% | [1] |
Ternary Azeotropic System with Isopropanol
In many industrial processes, particularly in the synthesis of isopropyl acetate from isopropanol and acetic acid, a ternary azeotrope is formed. This is crucial to consider for separation and purification strategies.
| Property | Value | Reference |
| Boiling Point | 75.5 °C | [1] |
| Isopropyl Acetate Composition (wt%) | 76% | [1] |
| Isopropanol Composition (wt%) | 13% | [1] |
| Water Composition (wt%) | 11% | [1] |
Influence of Pressure
Experimental Determination of Azeotropic Properties
The accurate determination of vapor-liquid equilibrium (VLE) data is fundamental to understanding and modeling the behavior of the isopropyl acetate-water azeotrope. Various experimental setups can be employed for this purpose, with the modified Othmer still and recirculating stills being common choices.
Experimental Protocol: Determination of VLE Data using a Modified Othmer-type Recirculating Still
This protocol outlines the steps for determining the VLE data for the isopropyl acetate-water binary system.
Apparatus:
-
Modified Othmer-type recirculating still (comprising a boiling flask, a vapor-jacketed equilibrium chamber, a condenser, and a condensate return line)
-
Heating mantle with a temperature controller
-
Calibrated thermometer or thermocouple
-
Sampling ports for both liquid and condensed vapor phases
-
Analytical balance
-
Gas chromatograph (GC) or refractometer for composition analysis
Procedure:
-
Preparation and Calibration:
-
Thoroughly clean and dry all glassware.
-
Calibrate the temperature measuring device using a known standard.
-
Prepare a calibration curve for the analytical instrument (GC or refractometer) using standard mixtures of known compositions of isopropyl acetate and water.
-
-
Charging the Still:
-
Prepare a binary mixture of isopropyl acetate and water of a known composition.
-
Charge the boiling flask with the prepared mixture.
-
-
Establishing Equilibrium:
-
Turn on the heating mantle and allow the mixture to boil.
-
The vapor generated will rise into the equilibrium chamber, condense, and the condensate will be returned to the boiling flask.
-
Allow the system to operate under total reflux for a sufficient period (typically 30-60 minutes) to reach a steady state. Equilibrium is considered to be reached when the temperature in the equilibrium chamber remains constant for an extended period.
-
-
Sampling:
-
Once equilibrium is established, simultaneously collect samples from the liquid phase in the boiling flask and the condensed vapor phase.
-
Ensure that the samples are collected carefully to avoid any flashing or contamination.
-
-
Composition Analysis:
-
Analyze the composition of both the liquid and vapor samples using the calibrated analytical instrument.
-
-
Data Collection for Different Compositions:
-
Repeat steps 2-5 for a range of different initial mixture compositions to obtain VLE data across the entire composition range.
-
-
Data Analysis:
-
Plot the vapor phase mole fraction against the liquid phase mole fraction to generate the VLE diagram.
-
The point where the vapor and liquid compositions are equal represents the azeotropic point.
-
Separation of the Isopropyl Acetate-Water Azeotrope
Due to the formation of a minimum boiling azeotrope, simple distillation is not effective for separating isopropyl acetate and water beyond the azeotropic composition. A common industrial method to overcome this is extractive distillation.
Extractive Distillation
Extractive distillation involves the addition of a third component, known as an entrainer or solvent, to the mixture. The entrainer should have a higher boiling point than the other components and should not form a new azeotrope with them. The entrainer selectively alters the relative volatility of the original components, allowing for their separation.
The following diagram illustrates the logical workflow of an extractive distillation process for the separation of the isopropyl acetate-water azeotrope.
Caption: Extractive distillation workflow for separating the isopropyl acetate-water azeotrope.
In this process, the azeotropic mixture is fed into the extractive distillation column. The entrainer is introduced at a higher point in the column. The entrainer interacts more strongly with water, increasing its effective boiling point and allowing the more volatile isopropyl acetate to be separated as the overhead product. The bottom product, a mixture of the entrainer and water, is then fed to a second distillation column where the higher-boiling entrainer is separated from the water and recycled back to the first column.
References
Isopropyl Acetate: A Comprehensive Technical Review for Organic Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetate (IPAc), a clear, colorless liquid with a characteristic fruity odor, is a versatile organic compound with the chemical formula C₅H₁₀O₂.[1] As an ester derived from the reaction of isopropanol and acetic acid, it serves as a crucial solvent and intermediate in a myriad of applications, particularly within the pharmaceutical, coatings, and printing ink industries.[2][3] Its favorable properties, including moderate polarity, a desirable evaporation rate, and good solvency for a range of organic compounds, make it a valuable tool in organic synthesis and formulation development.[4][5] This in-depth technical guide provides a comprehensive review of isopropyl acetate, covering its physicochemical properties, synthesis methodologies, key chemical reactions, and diverse applications, with a focus on its relevance to researchers and professionals in drug development and organic chemistry.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical, chemical, and spectroscopic properties of isopropyl acetate is fundamental to its effective application in a laboratory or industrial setting.
Physical and Chemical Properties
The key physical and chemical properties of isopropyl acetate are summarized in the table below, providing a clear reference for experimental design and process development.
| Property | Value | References |
| Molecular Formula | C₅H₁₀O₂ | [2][6] |
| Molecular Weight | 102.13 g/mol | [7][8] |
| Appearance | Clear, colorless liquid | [1][2] |
| Odor | Fruity | [1][7] |
| Boiling Point | 89 °C (192 °F; 362 K) | [1] |
| Melting Point | -73 °C (-99 °F; 200 K) | [1] |
| Density | 0.872 g/mL at 25 °C | [9] |
| Solubility in Water | 4.3 g/100 mL at 27 °C | [1] |
| Flash Point | 4 °C (40 °F) | [7][10] |
| Autoignition Temperature | 460 °C (860 °F) | [10] |
| Vapor Density | 3.5 (Air = 1) | [10] |
| Refractive Index (n²⁰/D) | 1.377 | [9] |
Spectroscopic Data
Spectroscopic analysis is essential for the identification and characterization of isopropyl acetate. The following table summarizes key spectroscopic data.
| Spectroscopic Technique | Key Features and Observations |
| ¹H NMR | The ¹H NMR spectrum of isopropyl acetate typically shows three distinct signals: a doublet for the six equivalent methyl protons of the isopropyl group, a septet for the single methine proton of the isopropyl group, and a singlet for the three methyl protons of the acetyl group.[8][11][12] |
| ¹³C NMR | The ¹³C NMR spectrum exhibits signals corresponding to the carbonyl carbon of the ester, the methine carbon of the isopropyl group, and the two distinct methyl carbons.[1] |
| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically around 1730-1750 cm⁻¹. Other significant peaks include C-O stretching and C-H bending and stretching vibrations.[4][13][14][15][16] |
| Mass Spectrometry (MS) | The mass spectrum of isopropyl acetate shows a molecular ion peak (M⁺) at m/z 102. Common fragmentation patterns include the loss of the isopropyl group or the acetyl group, leading to characteristic fragment ions.[6][17][18][19][20] |
Synthesis of Isopropyl Acetate
Isopropyl acetate is primarily synthesized through the esterification of acetic acid with isopropanol. Several methods have been developed to optimize this reaction, including the classic Fischer esterification, transesterification, and reactive distillation.
Fischer Esterification
The most common laboratory and industrial method for producing isopropyl acetate is the Fischer esterification, which involves the acid-catalyzed reaction between isopropanol and acetic acid.[3] This is a reversible reaction, and to drive the equilibrium towards the product side, an excess of one of the reactants (usually the less expensive one) is used, or the water formed during the reaction is removed.[21]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine isopropanol and a molar excess of glacial acetic acid (e.g., a 1:2 molar ratio of isopropanol to acetic acid).[22][23]
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid (typically 1-2% of the total weight of the reactants), to the mixture while stirring.[22][23]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for 1-2 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).[9][24]
-
Work-up and Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the mixture sequentially with water to remove excess acetic acid and sulfuric acid, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution), and finally with brine to remove residual water.[9][25]
-
Drying and Purification: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Filter to remove the drying agent.
-
Distillation: Purify the crude isopropyl acetate by fractional distillation to obtain the final product.[2][10]
The mechanism of the Fischer esterification involves several key steps, as illustrated in the diagram below.
Caption: Mechanism of Fischer Esterification.
Transesterification
Transesterification is another viable method for the synthesis of isopropyl acetate. This process involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst. For instance, methyl acetate or ethyl acetate can be reacted with isopropanol to yield isopropyl acetate and methanol or ethanol, respectively.[21] This method can be advantageous when the starting alcohol is more readily available or when milder reaction conditions are desired.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine the starting ester (e.g., methyl acetate), a molar excess of isopropanol, and a suitable catalyst.[26] Catalysts can include strong acids like sulfuric acid or solid acid catalysts.[27]
-
Reaction and Distillation: Heat the reaction mixture. The lower-boiling alcohol produced (e.g., methanol) is continuously removed by distillation to drive the equilibrium towards the formation of isopropyl acetate.[25]
-
Work-up and Purification: After the reaction is complete (as determined by the cessation of the lower-boiling alcohol distillation), the remaining mixture is cooled. The work-up and purification steps are similar to those for Fischer esterification, involving neutralization, washing, drying, and final distillation of the isopropyl acetate.
Reactive Distillation
For large-scale industrial production, reactive distillation is an efficient process that combines chemical reaction and product separation in a single unit.[2][3] In the synthesis of isopropyl acetate, the esterification reaction occurs in the distillation column. As the products are formed, the lower-boiling azeotrope of isopropyl acetate and water is continuously removed from the top of the column, which drives the reaction to completion.[10][28] This integrated approach can lead to higher conversions, reduced energy consumption, and lower capital costs compared to traditional batch processes.[2][29]
Chemical Reactions of Isopropyl Acetate
Isopropyl acetate, as an ester, undergoes several characteristic reactions that are of interest in organic synthesis.
-
Hydrolysis: In the presence of an acid or a base, isopropyl acetate can be hydrolyzed back to isopropanol and acetic acid (or its corresponding carboxylate salt).[23] This reverse of the esterification reaction is important to consider in reaction work-ups and purification steps.
-
Transesterification: As mentioned in its synthesis, isopropyl acetate can undergo transesterification with other alcohols in the presence of a catalyst to form different esters.[21]
-
Reduction: Isopropyl acetate can be reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield isopropanol and ethanol.
-
Reaction with Grignard Reagents: Isopropyl acetate reacts with two equivalents of a Grignard reagent to produce a tertiary alcohol after an acidic work-up.
Applications in Research and Industry
The unique combination of properties of isopropyl acetate makes it a valuable solvent and intermediate in numerous applications.
Solvent Applications
Isopropyl acetate is widely used as a solvent in the following industries:
-
Pharmaceuticals: It is used as an extraction solvent for the purification of active pharmaceutical ingredients (APIs) and as a solvent in drug formulations.[3][14][30] Its low toxicity and suitable volatility are advantageous in these applications.[30]
-
Coatings and Inks: Due to its good solvency for a variety of resins and its fast evaporation rate, it is a key component in the formulation of paints, lacquers, and printing inks.[2][4]
-
Adhesives: It is used as a solvent in the production of adhesives.[30]
-
Cosmetics and Personal Care: It is used as a solvent for fragrances and in the formulation of various cosmetic products.[2][18]
Chemical Intermediate
Isopropyl acetate also serves as a reactant in the synthesis of other chemical compounds, leveraging the reactivity of the ester functional group.
Safety and Handling
Isopropyl acetate is a flammable liquid and its vapor can form explosive mixtures with air.[10][11] It should be handled in a well-ventilated area, away from ignition sources.[17][31] Protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the chemical.[11][31] It is important to consult the Safety Data Sheet (SDS) for detailed safety information before use.[11]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of isopropyl acetate in a laboratory setting.
Caption: General workflow for isopropyl acetate synthesis.
Conclusion
Isopropyl acetate is a fundamentally important organic compound with a broad spectrum of applications, particularly as a solvent in the pharmaceutical and chemical industries. Its synthesis via Fischer esterification is a classic and well-understood process, with modern adaptations like reactive distillation offering enhanced efficiency for industrial-scale production. A comprehensive understanding of its physicochemical properties, synthesis methods, and chemical reactivity is essential for researchers, scientists, and drug development professionals to effectively utilize this versatile ester in their work. The detailed information and protocols provided in this guide serve as a valuable resource for the successful application of isopropyl acetate in organic chemistry.
References
- 1. Isopropyl acetate (108-21-4) 13C NMR spectrum [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Production Of Isopropyl Acetate | PPTX [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. Isopropyl acetate [webbook.nist.gov]
- 7. Item - Novel Procedure for Production of Isopropanol by Transesterification of Isopropyl Acetate with Reactive Distillation - American Chemical Society - Figshare [acs.figshare.com]
- 8. Solved 2. The 1H-NMR for isopropyl acetate and propyl | Chegg.com [chegg.com]
- 9. community.wvu.edu [community.wvu.edu]
- 10. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 11. Isopropyl acetate (108-21-4) 1H NMR [m.chemicalbook.com]
- 12. chegg.com [chegg.com]
- 13. researchgate.net [researchgate.net]
- 14. Isopropyl acetate (108-21-4) IR Spectrum [m.chemicalbook.com]
- 15. Isopropyl acetate [webbook.nist.gov]
- 16. Isopropyl acetate [webbook.nist.gov]
- 17. Isopropyl acetate (108-21-4) MS [m.chemicalbook.com]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. chegg.com [chegg.com]
- 20. Isopropyl acetate [webbook.nist.gov]
- 21. Ester - Wikipedia [en.wikipedia.org]
- 22. US1808155A - Process of making isopropyl acetate - Google Patents [patents.google.com]
- 23. m.youtube.com [m.youtube.com]
- 24. odp.library.tamu.edu [odp.library.tamu.edu]
- 25. Server under Maintenance. [dwsim.fossee.in]
- 26. researchgate.net [researchgate.net]
- 27. CN1260203C - Process for synthesizing isopropyl acetate and method for preparing its catalyst - Google Patents [patents.google.com]
- 28. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 29. researchgate.net [researchgate.net]
- 30. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 31. Isopropenyl acetate(108-22-5) 13C NMR spectrum [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for Isopropyl Acetate in Natural Product Extraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetate is emerging as a versatile and effective solvent for the extraction of a wide array of natural products.[1][2] Its properties, intermediate between the more common solvents ethanol and ethyl acetate, offer unique advantages in terms of selectivity and efficiency. This document provides detailed application notes and protocols for utilizing isopropyl acetate for the extraction of various classes of natural products, including alkaloids, flavonoids, and terpenoids. Isopropyl acetate is a colorless, clear liquid with a characteristic fruity odor.[1][2][3][4] It is flammable and miscible with most organic solvents, while having slight solubility in water.[1][2] These characteristics make it a suitable candidate for the extraction of a broad range of compounds from plant and other natural sources.
Properties of Isopropyl Acetate
A comprehensive understanding of the physical and chemical properties of isopropyl acetate is crucial for its effective and safe use in extraction protocols.
| Property | Value | Reference |
| Molecular Formula | C5H10O2 | [1] |
| Molecular Weight | 102.13 g/mol | [3] |
| Appearance | Clear, colorless liquid | [1][3] |
| Odor | Fruity | [1][3][4] |
| Boiling Point | 88.5 °C (191.3 °F) | [3] |
| Melting Point | -73 °C (-99.4 °F) | [4] |
| Flash Point | 2 °C (36 °F) (closed cup) | [5] |
| Density | 0.872 g/mL at 25 °C | [4] |
| Solubility in Water | 2.9 g/100 mL at 20 °C | [2] |
| Vapor Density | 3.5 (air = 1) | [4] |
| Vapor Pressure | 47 mmHg at 20 °C | [4] |
Safety and Handling
Isopropyl acetate is a highly flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[6][7][8]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat.[9]
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[6][8][10] Use non-sparking tools.[8][10] Ensure that all equipment is properly grounded to prevent static discharge.[9][10]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[8]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents and incompatible materials.[6][8][9][10]
-
Spills: In case of a spill, remove all ignition sources and ventilate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[10]
-
Disposal: Dispose of isopropyl acetate waste according to local, state, and federal regulations. It may be classified as hazardous waste.[6][7][9][10]
Experimental Protocols for Natural Product Extraction
The following sections provide detailed protocols for the extraction of alkaloids, flavonoids, and terpenoids using isopropyl acetate. These protocols are based on general extraction principles and should be optimized for specific plant materials and target compounds.
Extraction of Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. Free base alkaloids are generally soluble in organic solvents like isopropyl acetate.[11][12][13]
Maceration is a simple and widely used extraction technique that involves soaking the plant material in a solvent at room temperature.[14][15][16][17]
Materials:
-
Dried and powdered plant material
-
Isopropyl acetate
-
Erlenmeyer flask or a sealed container
-
Shaker or magnetic stirrer (optional)
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Weigh the desired amount of powdered plant material.
-
Place the plant material in an Erlenmeyer flask.
-
Add isopropyl acetate at a solvent-to-solid ratio of 10:1 (v/w).
-
Seal the flask and place it on a shaker or use a magnetic stirrer for continuous agitation for 24-72 hours at room temperature.[16]
-
After the maceration period, filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small volume of fresh isopropyl acetate to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature of 40-50°C and reduced pressure.[18][19][20][21][22]
-
The resulting crude alkaloid extract can be further purified using appropriate chromatographic techniques.
Soxhlet extraction is a continuous extraction method that allows for the efficient extraction of compounds with a relatively small amount of solvent.[23][24][25][26][27]
Materials:
-
Dried and powdered plant material
-
Isopropyl acetate
-
Soxhlet apparatus (thimble, extraction chamber, condenser)
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Place a known amount of the powdered plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extraction chamber.
-
Fill the round-bottom flask with isopropyl acetate to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and connect it to a condenser and a heating mantle.
-
Heat the solvent to its boiling point. The solvent vapor will travel to the condenser, where it will cool and drip onto the plant material in the thimble.
-
The extraction chamber will fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the round-bottom flask.
-
Allow the extraction to proceed for 6-8 hours.[23]
-
After extraction, cool the apparatus and carefully dismantle it.
-
Concentrate the extract using a rotary evaporator.
Ultrasonic-assisted extraction utilizes high-frequency sound waves to disrupt cell walls and enhance mass transfer, leading to faster and more efficient extraction.[28][29][30][31][32]
Materials:
-
Dried and powdered plant material
-
Isopropyl acetate
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place a known amount of powdered plant material in a beaker.
-
Add isopropyl acetate at a solvent-to-solid ratio of 10:1 to 20:1 (v/w).
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate for 20-30 minutes at a controlled temperature (e.g., 25-40°C) and a frequency of 20-40 kHz.[30][31]
-
After sonication, filter the mixture to separate the extract.
-
Wash the residue with a small amount of fresh isopropyl acetate.
-
Combine the filtrates and concentrate using a rotary evaporator.
Extraction of Flavonoids
Flavonoids are a class of polyphenolic secondary metabolites found in plants. Their solubility in different solvents depends on their structure, with less polar flavonoids being more soluble in solvents like ethyl acetate and potentially isopropyl acetate.[33][34][35][36]
The same protocols described for alkaloids (Maceration, Soxhlet, and UAE) can be applied for the extraction of flavonoids. The choice of method will depend on the specific flavonoid and plant material.
Table for Comparison of Flavonoid Extraction Protocols:
| Parameter | Maceration | Soxhlet Extraction | Ultrasonic-Assisted Extraction |
| Solvent-to-Solid Ratio | 10:1 - 20:1 (v/w) | 6:1 - 10:1 (v/w) | 10:1 - 30:1 (v/w) |
| Extraction Time | 24 - 72 hours | 4 - 8 hours | 20 - 40 minutes |
| Temperature | Room Temperature | Boiling point of Isopropyl Acetate (88.5°C) | 25 - 50°C |
| Advantages | Simple, requires minimal equipment. | High extraction efficiency, requires less solvent than maceration. | Fast, high efficiency, reduced solvent consumption. |
| Disadvantages | Time-consuming, may not be exhaustive. | Potential for thermal degradation of sensitive compounds. | Requires specialized equipment. |
Extraction of Terpenoids
Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from isoprene. Their solubility varies greatly with their structure, with less polar terpenoids being soluble in non-polar to moderately polar solvents. Isopropyl acetate can be a suitable solvent for a range of terpenoids.
The general extraction protocols of Maceration, Soxhlet, and UAE are also applicable to terpenoids.
Table for Comparison of Terpenoid Extraction Protocols:
| Parameter | Maceration | Soxhlet Extraction | Ultrasonic-Assisted Extraction |
| Solvent-to-Solid Ratio | 10:1 - 15:1 (v/w) | 8:1 - 12:1 (v/w) | 15:1 - 25:1 (v/w) |
| Extraction Time | 12 - 48 hours | 6 - 12 hours | 30 - 60 minutes |
| Temperature | Room Temperature | Boiling point of Isopropyl Acetate (88.5°C) | 30 - 60°C |
| Advantages | Suitable for thermolabile terpenoids. | Efficient for less volatile terpenoids. | Rapid and efficient, good for a wide range of terpenoids. |
| Disadvantages | May have lower yields for some compounds. | Not suitable for highly volatile or thermolabile terpenoids. | Potential for degradation of some sensitive compounds due to cavitation. |
Conclusion
Isopropyl acetate presents a compelling alternative to traditional solvents for the extraction of natural products. Its moderate polarity, favorable boiling point for subsequent removal, and miscibility with other organic solvents make it a versatile tool for researchers in natural product chemistry and drug development. The protocols provided herein offer a starting point for the extraction of alkaloids, flavonoids, and terpenoids. It is imperative to optimize these methods for each specific application to achieve the highest yield and purity of the target compounds. As with any chemical process, adherence to strict safety protocols is paramount when working with isopropyl acetate.
References
- 1. sanjaychemindia.com [sanjaychemindia.com]
- 2. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 5. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. geneseo.edu [geneseo.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. monumentchemical.com [monumentchemical.com]
- 9. osmiumchemicals.com [osmiumchemicals.com]
- 10. nj.gov [nj.gov]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. inherba.it [inherba.it]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Maceration Plant Extraction Explained: Unlocking the Potential [pure5extraction.com]
- 17. The Art of Extraction: A Step-by-Step Guide to the Maceration Process [greenskybio.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. acrossinternational.com [acrossinternational.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. youtube.com [youtube.com]
- 22. Home Page [home.sandiego.edu]
- 23. hielscher.com [hielscher.com]
- 24. waterboards.ca.gov [waterboards.ca.gov]
- 25. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ≫ Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory - Pobel [pobel.com]
- 27. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mastersonics.com [mastersonics.com]
- 29. scispace.com [scispace.com]
- 30. A comprehensive review of ultrasonic assisted extraction (UAE) for bioactive components: Principles, advantages, equipment, and combined technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Ultrasound-assisted Extraction | Natural Product ExtractionPrinciples and Applications | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 32. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 33. scite.ai [scite.ai]
- 34. Solubility of flavonoids in pure solvents [bibliotecadigital.ipb.pt]
- 35. aidic.it [aidic.it]
- 36. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isopropyl Acetate in Solid-Phase Extraction (SPE)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of isopropyl acetate in solid-phase extraction (SPE) protocols, particularly within the realms of pharmaceutical and clinical analysis. Detailed methodologies, data interpretation, and workflow visualizations are presented to guide researchers in developing robust and efficient sample preparation techniques.
Introduction to Isopropyl Acetate in SPE
Isopropyl acetate is a moderately polar solvent with properties that make it a versatile component in SPE protocols. Its miscibility with many organic solvents and slight solubility in water allow for its use in various stages of solid-phase extraction, including as a component in elution solvents for analytes of intermediate polarity. It is particularly useful in normal-phase and mixed-mode SPE applications where selective elution of analytes from a sorbent is required.
Key Applications
Isopropyl acetate-containing solvent systems can be effectively employed for the extraction of a range of analytes from complex biological matrices such as plasma, serum, whole blood, and urine. These applications are critical in drug discovery, preclinical, and clinical drug development for the accurate quantification of parent drugs and their metabolites.
Experimental Protocols
This section details a representative SPE protocol for the extraction of an acidic drug from human plasma. While this protocol is illustrative, the principles can be adapted for other acidic, neutral, or weakly basic compounds with appropriate method development.
Protocol: Extraction of a Hypothetical Acidic Drug ("Drug X") from Human Plasma using a Mixed-Mode SPE
This protocol is based on established principles of solid-phase extraction for acidic compounds from biological matrices.
1. Materials and Reagents:
-
SPE Cartridge: Mixed-Mode Strong Anion Exchange (SAX) or a polymer-based sorbent with anion exchange functionality.
-
Solvents:
-
Methanol (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Isopropyl Acetate (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Formic Acid (reagent grade)
-
Ammonium Hydroxide (reagent grade)
-
-
Reagents:
-
Human Plasma (blank, collected in K2EDTA tubes)
-
"Drug X" analytical standard
-
Internal Standard (IS) - a structurally similar compound to "Drug X"
-
2. Sample Pre-treatment:
-
Thaw frozen human plasma samples to room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 1 mL of plasma, add the internal standard and vortex briefly.
-
Add 2 mL of 1% formic acid in water to the plasma sample. This step serves to precipitate proteins and adjust the pH to ensure the acidic analyte is in its neutral form to enhance retention on the reversed-phase component of the mixed-mode sorbent.
-
Vortex for 30 seconds and then centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
3. Solid-Phase Extraction Procedure:
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.
-
Equilibration: Equilibrate the cartridge with 3 mL of 1% formic acid in water.
-
Sample Loading: Load the pre-treated supernatant onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
Washing:
-
Wash 1: 3 mL of 1% formic acid in water to remove polar interferences.
-
Wash 2: 3 mL of methanol/water (20:80, v/v) to remove less polar interferences.
-
-
Drying: Dry the cartridge under vacuum or positive pressure for 5-10 minutes to remove residual water.
-
Elution: Elute the analyte of interest with 2 x 1 mL of an elution solvent composed of Ethyl Acetate/Isopropyl Acetate (85:15, v/v) containing 2% Formic Acid . The formic acid in the elution solvent helps to neutralize the anionic functional groups on the sorbent and facilitate the release of the acidic drug.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., LC-MS/MS).
Data Presentation
The following tables present illustrative quantitative data for the extraction of Δ9-tetrahydrocannabinol (THC) and its metabolites from whole blood using a mixed-mode SPE protocol. While this specific example does not use isopropyl acetate in the elution step, it serves as a representative example of the performance characteristics that should be evaluated for any SPE method.
Table 1: Analyte Recovery and Matrix Effect for Cannabinoids in Whole Blood
| Analyte | Mean Recovery (%) | Standard Deviation (%) | Matrix Effect (%) |
| Δ9-THC | 92.3 | 4.5 | 98.1 |
| 11-OH-THC | 88.7 | 5.1 | 95.6 |
| THC-COOH | 95.1 | 3.8 | 101.2 |
Recovery and matrix effect data are essential for validating the accuracy and reliability of an SPE method.
Table 2: Precision and Accuracy for the Quantification of Cannabinoids
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Δ9-THC | 1.0 | 3.2 | 4.1 | 102.5 |
| 25.0 | 2.5 | 3.3 | 98.9 | |
| 11-OH-THC | 1.0 | 4.1 | 5.2 | 97.8 |
| 25.0 | 3.0 | 4.5 | 101.1 | |
| THC-COOH | 5.0 | 2.8 | 3.9 | 103.2 |
| 50.0 | 2.1 | 2.9 | 99.5 |
Precision and accuracy are critical parameters for ensuring the method's reproducibility and truthfulness of results.
Visualizations
Logical Workflow for SPE Method Development
The following diagram illustrates a systematic approach to developing a robust SPE method.
Caption: A logical workflow for systematic SPE method development.
Experimental Workflow for Acidic Drug Extraction
The diagram below outlines the key steps in the experimental protocol described above.
Caption: Experimental workflow for the extraction of an acidic drug.
Application Notes and Protocols for Isopropyl Acetate in HPLC Mobile Phases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetate is a versatile organic solvent that is finding increasing utility as a component of mobile phases in High-Performance Liquid Chromatography (HPLC). With a polarity intermediate between ethyl acetate and isopropanol, it offers a unique selectivity that can be advantageous for the separation of a variety of compounds, particularly in normal-phase and, to a lesser extent, in reversed-phase and chiral chromatography. Its favorable viscosity and UV cutoff also contribute to its suitability in modern HPLC applications.
These application notes provide detailed protocols and data for the use of isopropyl acetate in HPLC mobile phases, offering a guide for method development and optimization.
Physicochemical Properties of Isopropyl Acetate
A thorough understanding of the physicochemical properties of isopropyl acetate is crucial for successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molecular Weight | 102.13 g/mol | [1] |
| Boiling Point | 88.5 °C | [2] |
| Density | 0.872 g/mL at 25 °C | [3] |
| Viscosity | 0.5 cP at 20 °C | [2] |
| UV Cutoff | Not explicitly found, but expected to be higher than isopropanol (205 nm) and similar to or slightly lower than ethyl acetate (256 nm) | [4][5] |
| Polarity Index | ~4.2 (relative to hexane at 0.1 and water at 10.2) | |
| Eluotropic Strength (ε°) on Silica | ~0.48 (similar to ethyl acetate) | [6] |
| Solubility in Water | 3.1 g/100 mL at 20 °C | [7] |
| Miscibility | Miscible with most organic solvents like hexane, isopropanol, and methanol. | [8] |
Application 1: Normal-Phase HPLC Separation of Aliphatic Acetate Isomers
Objective: To develop a normal-phase HPLC method for the separation of simple aliphatic acetate isomers, such as n-propyl acetate and isopropyl acetate. Normal-phase chromatography often provides superior selectivity for isomeric compounds.[9]
Experimental Protocol
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Silica, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: n-HexaneB: Isopropyl Acetate |
| Gradient | Isocratic |
| Composition | 98:2 (v/v) n-Hexane:Isopropyl Acetate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index (RI) or UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Prepare a mixed standard of n-propyl acetate and isopropyl acetate in the mobile phase at a concentration of 1 mg/mL each. |
Expected Results
This method is designed to provide baseline separation of the two isomers. Due to its slightly higher polarity, n-propyl acetate is expected to have a longer retention time than isopropyl acetate on a normal-phase column.
Method Development Workflow
The following diagram illustrates a typical workflow for developing a normal-phase HPLC method, which was applied in this application.
Application 2: Chiral Separation of β-Blockers
Objective: To develop a chiral HPLC method for the separation of β-blocker enantiomers, where isopropyl acetate can be used as a less polar and less viscous alternative to isopropanol in the mobile phase.
Experimental Protocol
| Parameter | Condition |
| HPLC System | Waters Alliance e2695 or equivalent |
| Column | Chiralpak IA or similar amylose-based chiral stationary phase, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: n-HexaneB: Isopropyl AcetateC: Ethanol (as a strong eluent and modifier)D: Diethylamine (as a basic additive) |
| Composition | 85:10:5 (v/v/v) n-Hexane:Isopropyl Acetate:Ethanol + 0.1% Diethylamine |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 230 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Prepare a racemic standard of propranolol in the mobile phase at a concentration of 0.5 mg/mL. |
Expected Results and Discussion
The use of isopropyl acetate in combination with a small amount of ethanol provides a mobile phase with tunable polarity for the separation of enantiomers on a chiral stationary phase. Isopropyl acetate, being less polar than isopropanol, can lead to longer retention times and potentially improved resolution for some analytes. The basic additive, diethylamine, is often necessary to improve the peak shape of basic compounds like β-blockers.
Decision Logic for Chiral Mobile Phase Modifier Selection
The choice of the polar modifier in a normal-phase chiral separation is critical. The following diagram outlines the decision-making process for selecting an appropriate modifier, such as isopropyl acetate.
Application 3: Preparative HPLC of Natural Product Extracts
Objective: To utilize a mobile phase containing isopropyl acetate for the preparative-scale purification of moderately polar compounds from a plant extract. Isopropyl acetate can be a cost-effective and efficient solvent for such applications.
Experimental Protocol
| Parameter | Condition |
| Prep-HPLC System | Waters AutoPurification System or equivalent |
| Column | C18, 150 mm x 19 mm, 5 µm |
| Mobile Phase | A: WaterB: Isopropyl Acetate:Acetonitrile (50:50, v/v) |
| Gradient | 30% to 70% B over 20 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detector | UV at 254 nm and 280 nm |
| Injection Volume | 500 µL |
| Sample Preparation | A crude ethyl acetate extract of a plant source is dissolved in methanol at 50 mg/mL and filtered through a 0.45 µm filter. |
Expected Results and Discussion
In preparative reversed-phase chromatography, the solvent strength and selectivity of the organic modifier are critical for achieving good separation and high loading capacity. A mixture of isopropyl acetate and acetonitrile provides a unique selectivity compared to using acetonitrile or methanol alone. The slight immiscibility of isopropyl acetate with water at high aqueous concentrations should be considered when designing the gradient, starting at a sufficiently high organic content to ensure a single phase. This approach can be particularly useful for purifying compounds that are highly soluble in esters.
Conclusion
Isopropyl acetate is a valuable, yet sometimes overlooked, solvent for HPLC mobile phases. Its intermediate polarity and favorable physical properties make it a suitable choice for a range of applications, including the separation of isomers in normal-phase chromatography, as a selectivity modifier in chiral separations, and in preparative-scale purifications. The application notes and protocols provided here serve as a starting point for chromatographers to explore the potential of isopropyl acetate in their own method development endeavors. Careful consideration of its properties and miscibility will lead to the successful implementation of this versatile solvent in a variety of HPLC methods.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mastelf.com [mastelf.com]
- 3. sketchviz.com [sketchviz.com]
- 4. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 5. medium.com [medium.com]
- 6. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 7. researchgate.net [researchgate.net]
- 8. mljar.com [mljar.com]
- 9. pharmtech.com [pharmtech.com]
Application of Isopropyl Acetate in the Crystallization of Small Molecules
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isopropyl acetate is a versatile, moderately polar solvent with a favorable boiling point (89 °C) and miscibility with most organic solvents, making it a valuable tool in the crystallization of small molecules, particularly in the pharmaceutical industry.[1][2] Its application spans various crystallization techniques, including cooling crystallization, anti-solvent crystallization, and co-crystallization. This document provides detailed protocols and data to guide researchers in utilizing isopropyl acetate for the purification and isolation of small molecule active pharmaceutical ingredients (APIs) and intermediates.
Key Advantages of Isopropyl Acetate in Crystallization:
-
Moderate Polarity: Isopropyl acetate's moderate polarity allows it to dissolve a wide range of non-polar and moderately polar small molecules, offering a good balance between solubility at elevated temperatures and insolubility at lower temperatures, which is crucial for effective cooling crystallization.
-
Volatility: Its relatively low boiling point facilitates easy removal from the final crystalline product, minimizing residual solvent content.
-
Anti-Solvent Properties: Isopropyl acetate is an effective anti-solvent for compounds that are highly soluble in more polar solvents like alcohols. Its addition to such solutions can induce supersaturation and promote crystallization.
-
Crystal Habit Modification: The choice of solvent can significantly influence the crystal habit (the external shape of a crystal), which in turn affects downstream processing characteristics such as filtration and drying. Isopropyl acetate has been observed to influence the crystal habit of various APIs.[3]
Common Crystallization Techniques Using Isopropyl Acetate:
-
Cooling Crystallization: This is the most common technique where the small molecule is dissolved in isopropyl acetate at an elevated temperature to form a saturated or near-saturated solution. Subsequent controlled cooling reduces the solubility of the molecule, leading to supersaturation and crystallization. The cooling rate is a critical parameter that can affect crystal size, purity, and yield.[4][5]
-
Anti-Solvent Crystallization: In this method, the small molecule is dissolved in a "good" solvent in which it is highly soluble. Isopropyl acetate, acting as an "anti-solvent" in which the molecule is poorly soluble, is then added to the solution. This reduces the overall solubility of the molecule in the mixed solvent system, inducing crystallization. The rate of addition of the anti-solvent is a key parameter to control crystal size and morphology.[3][6]
-
Co-crystallization: Isopropyl acetate can be employed as a solvent in the screening and formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice. Co-crystals can be designed to improve the physicochemical properties of an API, such as solubility and stability.
Data Presentation
Table 1: Physicochemical Properties of Isopropyl Acetate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [1] |
| Molar Mass | 102.13 g/mol | [1] |
| Boiling Point | 89 °C | [1] |
| Melting Point | -73 °C | [1] |
| Density | 0.872 g/mL at 25 °C | [1] |
| Solubility in Water | 3.0 g/100 mL at 20 °C | [1] |
| Vapor Pressure | 42 mmHg at 20 °C | [1] |
Table 2: Solubility of Selected Small Molecules in Isopropyl Acetate
| Compound | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Ibuprofen | 25 | ~50 | [7] |
| Paracetamol | 25 | ~1.5 | [5][8] |
| Benzoic Acid | 25 | ~30 | General Chemical Data |
Note: Solubility data can vary depending on the experimental method and purity of the compound and solvent.
Table 3: Illustrative Crystallization Performance Data
| Crystallization Method | Model Compound | Key Parameters | Yield (%) | Purity (%) |
| Cooling Crystallization | Ibuprofen | Cooling from 45°C to 0°C over 2 hours | >90 | >99.5 |
| Anti-Solvent Crystallization | Benzoic Acid | Solvent: Ethanol, Anti-solvent: Isopropyl Acetate (1:2 v/v) | ~85 | >99 |
Note: These are representative values and will vary depending on the specific molecule and experimental conditions.
Experimental Protocols
Protocol 1: Cooling Crystallization of a Small Molecule from Isopropyl Acetate
This protocol is a general guideline and should be optimized for the specific small molecule of interest.
1. Materials and Equipment:
-
Small molecule to be crystallized
-
Isopropyl acetate (reagent grade or higher)
-
Erlenmeyer flask
-
Heating mantle or hot plate with magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent loss)
-
Thermometer or temperature probe
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven
2. Procedure:
-
Dissolution:
-
Place a known mass of the crude small molecule into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of isopropyl acetate to the flask.
-
Gently heat the mixture while stirring. If a condenser is used, ensure a gentle reflux.
-
Continue adding small portions of hot isopropyl acetate until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good yield.
-
-
Cooling and Crystallization:
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
Allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more well-defined crystals.[4] Covering the flask with a watch glass or beaker can help to slow down the cooling process.
-
If no crystals form upon reaching room temperature, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
After crystals have started to form, place the flask in an ice bath for at least 30 minutes to maximize the crystal yield.
-
-
Isolation and Drying:
-
Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.
-
Wet the filter paper with a small amount of cold isopropyl acetate.
-
Pour the cold crystal slurry into the Buchner funnel and apply vacuum.
-
Wash the crystals with a small amount of ice-cold isopropyl acetate to remove any remaining impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass or weighing dish and dry them in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
4. Optimization:
-
Cooling Rate: Investigate different cooling profiles (e.g., linear cooling, stepwise cooling) to optimize crystal size and purity. Slower cooling rates generally lead to larger crystals and higher purity.[4][5]
-
Seeding: Experiment with the timing and amount of seed crystal addition to control the onset of crystallization and influence the final crystal size distribution.
Protocol 2: Anti-Solvent Crystallization of a Small Molecule using Isopropyl Acetate
This protocol is a general guideline for using isopropyl acetate as an anti-solvent.
1. Materials and Equipment:
-
Small molecule to be crystallized
-
A "good" solvent (e.g., ethanol, methanol, acetone)
-
Isopropyl acetate (anti-solvent)
-
Crystallization vessel with stirring mechanism (e.g., magnetic stirrer or overhead stirrer)
-
Addition funnel or syringe pump for controlled anti-solvent addition
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
2. Procedure:
-
Dissolution:
-
Dissolve a known mass of the crude small molecule in a minimal amount of the "good" solvent at room temperature or a slightly elevated temperature to create a clear, concentrated solution.
-
-
Anti-Solvent Addition:
-
Place the solution in the crystallization vessel and begin stirring.
-
Slowly add isopropyl acetate to the solution using an addition funnel or a syringe pump. The rate of addition is a critical parameter; a slower addition rate generally favors the growth of larger crystals.[3]
-
Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of nucleation.
-
After the initial cloudiness appears, continue the addition of the remaining anti-solvent at a controlled rate.
-
-
Maturation and Isolation:
-
Once all the anti-solvent has been added, continue stirring the resulting slurry for a period (e.g., 1-2 hours) to allow the crystallization process to reach equilibrium.
-
Isolate the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the solvent/anti-solvent mixture or pure isopropyl acetate.
-
Dry the crystals in a vacuum oven at an appropriate temperature.
-
3. Optimization:
-
Solvent/Anti-Solvent Ratio: Systematically vary the ratio of the "good" solvent to isopropyl acetate to find the optimal conditions for yield and purity.
-
Addition Rate: Investigate the effect of different anti-solvent addition rates on the crystal size distribution.
-
Temperature: Perform the anti-solvent addition at different temperatures to assess its impact on the crystallization process.
Mandatory Visualization
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. Crystallization of the Multi-Receptor Tyrosine Kinase Inhibitor Sorafenib for Controlled Long-Term Drug Delivery Following a Single Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pharmtech.com [pharmtech.com]
- 7. JPH0623126B2 - Crystallization method of ibuprofen - Google Patents [patents.google.com]
- 8. Solubility of Paracetamol in Pure Solvents | CoLab [colab.ws]
Application Notes and Protocols for Enzymatic Reactions in Isopropyl Acetate as a Non-Aqueous Medium
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting enzymatic reactions in a non-aqueous environment, with a specific focus on the synthesis of isopropyl acetate. The information is tailored for professionals in research and drug development, offering insights into reaction optimization, enzyme stability, and practical experimental procedures.
Introduction to Non-Aqueous Enzymology
Employing enzymes as catalysts in organic solvents offers numerous advantages over traditional aqueous systems. These benefits include increased solubility of non-polar substrates, suppression of water-dependent side reactions, and the ability to shift reaction equilibria to favor synthesis over hydrolysis.[1][2][3] Lipases, in particular, have demonstrated remarkable stability and activity in non-aqueous media, making them ideal biocatalysts for esterification and transesterification reactions.[4][5] The synthesis of isopropyl acetate, a widely used solvent and fragrance, through enzymatic esterification serves as an excellent model for exploring the principles and applications of non-aqueous enzymology.[6][7]
Core Principles of Enzyme Function in Organic Solvents
The catalytic activity of enzymes in organic solvents is intimately linked to the microenvironment surrounding the enzyme molecule. A crucial factor is the presence of a thin layer of water, known as the essential water layer, which is necessary to maintain the enzyme's catalytically active conformation.[1][8] The choice of organic solvent is therefore critical. Hydrophobic solvents that do not strip this essential water layer from the enzyme are generally preferred for maintaining high catalytic activity.[1] The stability of lipases in water-immiscible organic solvents is often attributed to the fact that these solvents do not disrupt the enzyme's hydration layer.[1]
Application: Enzymatic Synthesis of Isopropyl Acetate
The lipase-catalyzed synthesis of isopropyl acetate from isopropanol and acetic acid is a well-studied example of esterification in a non-aqueous medium.[7][9][10][11] This reaction is reversible, and the use of an organic solvent helps to drive the equilibrium towards the formation of the ester product.[9] Immobilization of the lipase, for instance on silica, is a common strategy to enhance its stability and allow for its reuse across multiple reaction cycles.[9][10]
Experimental Workflow for Isopropyl Acetate Synthesis
The following diagram illustrates a typical experimental workflow for the enzymatic synthesis of isopropyl acetate.
Caption: Experimental workflow for the enzymatic synthesis of isopropyl acetate.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the enzymatic synthesis of isopropyl acetate.
Table 1: Optimization of Reaction Parameters for Isopropyl Acetate Synthesis
| Parameter | Optimal Value | Reference |
| Substrate Molar Ratio | ||
| Isopropanol:Acetic Acid | 100 mM : 75 mM | [7][9][11] |
| Biocatalyst Concentration | ||
| Immobilized Lipase | 25 mg in 2.0 mL reaction volume | [9] |
| Reaction Temperature | 55°C | [7][9][11] |
| Reaction Time | 9 hours | [7][9][11] |
| Agitation Speed | 160 rpm | [7][9] |
Table 2: Effect of Different Non-Aqueous Solvents on Isopropyl Acetate Synthesis
| Solvent (n-alkanes) | Isopropyl Acetate Yield (mM) | Reference |
| n-Heptane | 73.0 | [9] |
| n-Nonane | Not specified, but used for reusability studies | [9] |
Table 3: Product Yield Under Optimized Conditions
| Condition | Isopropyl Acetate Yield (mM) | Reference |
| Without Molecular Sieves | 66.0 | [7][9][11] |
| With Molecular Sieves (3 Å) | 73.0 | [7][9][11] |
Detailed Experimental Protocols
Protocol 1: Immobilization of Lipase on Silica
This protocol describes the adsorption of lipase onto a silica support.
Materials:
-
Purified thermoalkalophilic extracellular lipase (e.g., from Bacillus cereus)
-
Silica gel
-
Phosphate buffer (pH 7.0)
-
Bovine Serum Albumin (BSA) standard
Procedure:
-
Prepare a solution of the purified lipase in phosphate buffer.
-
Add a known quantity of silica gel to the lipase solution.
-
Stir the mixture gently for a specified period (e.g., 1-2 hours) at a controlled temperature (e.g., 4°C) to allow for adsorption.
-
Separate the silica with the immobilized lipase from the solution by filtration or centrifugation.
-
Wash the immobilized lipase with fresh buffer to remove any unbound enzyme.
-
Determine the amount of immobilized protein by measuring the protein concentration in the supernatant before and after the immobilization process, using a standard method like the Bradford assay with BSA as a standard.
-
Store the immobilized lipase at 4°C until use.
Protocol 2: Enzymatic Synthesis of Isopropyl Acetate
This protocol details the synthesis of isopropyl acetate using immobilized lipase in a non-aqueous solvent.
Materials:
-
Immobilized lipase on silica (from Protocol 1)
-
Isopropanol
-
Acetic acid
-
n-Heptane (or other suitable non-aqueous solvent)
-
Molecular sieves (3 Å), pre-dried
-
Reaction vessel (e.g., screw-capped vials)
-
Incubator shaker
Procedure:
-
In a screw-capped vial, prepare the reaction mixture by adding:
-
Isopropanol to a final concentration of 100 mM.
-
Acetic acid to a final concentration of 75 mM.
-
A specified amount of immobilized lipase (e.g., 25 mg).
-
n-Heptane to the desired final volume (e.g., 2.0 mL).
-
(Optional but recommended) Molecular sieves (e.g., 100 mg) to remove water produced during the reaction.[9]
-
-
Seal the vial tightly.
-
Place the vial in an incubator shaker set to the optimal temperature (55°C) and agitation speed (160 rpm).[7][9]
-
Incubate the reaction for the desired duration (e.g., 9 hours).[7][9]
-
Periodically, a small aliquot of the reaction mixture can be withdrawn for analysis.
Protocol 3: Analysis of Isopropyl Acetate Production by Gas Chromatography (GC)
This protocol outlines the quantification of the synthesized isopropyl acetate.
Materials:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., SGE BP21 (FFAP))
-
Helium (or other suitable carrier gas)
-
Isopropyl acetate standard for calibration
-
Internal standard (optional)
Procedure:
-
Prepare a standard curve using known concentrations of isopropyl acetate.
-
Take a sample from the reaction mixture.
-
If necessary, centrifuge the sample to pellet the immobilized enzyme.
-
Inject a small volume of the supernatant (e.g., 1-2 µL) into the GC.
-
Run the GC analysis under pre-determined conditions (e.g., injector temperature, detector temperature, oven temperature program).
-
Identify and quantify the isopropyl acetate peak by comparing its retention time and area with the standard curve.
-
Calculate the concentration of isopropyl acetate produced in the reaction.
Logical Relationships in Reaction Optimization
The optimization of enzymatic esterification involves balancing several interdependent factors to maximize product yield. The following diagram illustrates these relationships.
Caption: Interdependencies in the optimization of enzymatic esterification.
Concluding Remarks
The use of isopropyl acetate and other non-aqueous media for enzymatic reactions presents a powerful tool for synthetic chemistry, particularly in the pharmaceutical and fine chemical industries. By understanding the fundamental principles of enzyme function in organic solvents and applying systematic optimization strategies, researchers can develop efficient and sustainable biocatalytic processes. The protocols and data presented herein provide a solid foundation for the successful implementation of these techniques. Further research may explore a wider range of enzymes and substrates in isopropyl acetate as a solvent, expanding the scope of non-aqueous enzymology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Enzymes from solvent-tolerant microbes: useful biocatalysts for non-aqueous enzymology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applied biocatalysis beyond just buffers – from aqueous to unconventional media. Options and guidelines - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC00561H [pubs.rsc.org]
- 6. Production Of Isopropyl Acetate | PPTX [slideshare.net]
- 7. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzyme function in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Enzymatic Synthesis of Isopropyl Acetate by Immobilized Bacillus cereus Lipase in Organic Medium | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Isopropyl Acetate as a Solvent for Polymer Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl acetate is a versatile, moderately polar solvent with a favorable balance of volatility, solvency, and a relatively benign toxicological profile, making it an attractive alternative to solvents such as tetrahydrofuran (THF), toluene, and methyl ethyl ketone (MEK) in polymer science. Its physical and chemical properties suggest its utility in both the synthesis and characterization of a range of polymers. These application notes provide detailed protocols and data for the use of isopropyl acetate in these contexts.
Physical Properties of Isopropyl Acetate:
| Property | Value |
| Molecular Formula | C₅H₁₀O₂ |
| Molecular Weight | 102.13 g/mol [1] |
| Boiling Point | 88.8 °C[2] |
| Density | 0.872 g/mL at 25 °C[2] |
| Flash Point | 2 °C (36 °F)[3] |
| Water Solubility | 2.9 wt% at 20 °C[3] |
Isopropyl Acetate in Polymer Synthesis
Isopropyl acetate's moderate polarity and boiling point make it a suitable solvent for various polymerization techniques, particularly for solution polymerizations where temperature control and polymer solubility are crucial.
Solubility and Polymer Selection
The suitability of isopropyl acetate as a solvent for a given polymer can be predicted by comparing their Hansen Solubility Parameters (HSP). A smaller distance (Ra) between the HSP of the solvent and the polymer indicates a higher likelihood of solubility.
Hansen Solubility Parameters (MPa½):
| Substance | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| Isopropyl Acetate | 15.3 | 4.5 | 8.2 |
| Polystyrene (PS) | 18.6 | 0.6 | 2.9 |
| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 7.5 |
| Poly(vinyl acetate) (PVAc) | 19.4 | 10.9 | 8.8 |
| Poly(butyl acrylate) (PBA) | 16.0 | 7.0 | 4.5 |
Data for polymers are representative values and can vary with molecular weight and tacticity.
Based on HSP, isopropyl acetate is predicted to be a good solvent for acrylate and vinyl acetate-based polymers and a potential solvent for polystyrene, particularly at elevated temperatures.
Experimental Protocols for Polymer Synthesis
The following protocols are adapted from established procedures in similar solvents (e.g., ethyl acetate, toluene) and should be optimized for specific experimental setups.
1. Solution Polymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) via conventional free-radical polymerization in isopropyl acetate.
Workflow for Solution Polymerization of MMA:
References
Application Notes and Protocols for Isopropyl Acetate in Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thin-Layer Chromatography (TLC) is a fundamental separation technique widely employed in pharmaceutical research and development for its simplicity, speed, and cost-effectiveness. It is an essential tool for reaction monitoring, purity assessment, and preliminary identification of drug compounds. The choice of mobile phase is a critical parameter that dictates the separation efficiency. While common solvent systems often utilize ethyl acetate or other esters, isopropyl acetate presents a valuable alternative with distinct polarity and elution characteristics. These application notes provide detailed protocols for the use of isopropyl acetate in the TLC analysis of common drug classes, including analgesics and antibiotics.
Principle of Thin-Layer Chromatography
TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. The stationary phase is a thin layer of adsorbent material, typically silica gel or alumina, coated on a solid support such as a glass or plastic plate. The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action. Compounds with a higher affinity for the stationary phase will travel a shorter distance, while those with a greater affinity for the mobile phase will travel further. This differential migration results in the separation of the components. The retention factor (Rf), a ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter used for identification.
Properties of Isopropyl Acetate in TLC
Isopropyl acetate is a moderately polar solvent. Its polarity is slightly lower than that of ethyl acetate, offering a nuanced option for optimizing separations. It can be used as a component in binary or ternary solvent systems to fine-tune the polarity of the mobile phase, thereby achieving better resolution of target compounds.
Application 1: Analysis of Common Analgesics
This protocol outlines the separation of common over-the-counter (OTC) analgesic drugs using a mobile phase containing isopropyl acetate.
Experimental Protocol
1. Materials and Reagents:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Isopropyl acetate: n-Hexane: Glacial Acetic Acid (70:30:1, v/v/v)
-
Analgesic Standards: Acetaminophen, Aspirin, Caffeine, Ibuprofen (dissolved in methanol at 1 mg/mL)
-
Developing Chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Iodine chamber
-
Visualizing Reagent: Ceric molybdate stain
2. Sample Preparation:
-
Crush a portion of an analgesic tablet and dissolve it in a minimal amount of methanol.
-
Filter the solution to remove any insoluble binders or excipients.
3. TLC Plate Preparation:
-
Using a pencil, lightly draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate.
-
Mark the points for sample application along the origin.
4. Spotting:
-
Using a capillary tube, apply small spots of the prepared analgesic standards and the sample solution onto the marked points on the origin.
-
Ensure the spots are small and concentrated to achieve better separation.
5. Development:
-
Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to ensure solvent vapor saturation and allow it to equilibrate for at least 15 minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin is above the solvent level.
-
Allow the solvent front to ascend the plate until it is approximately 1 cm from the top.
6. Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm and circle the dark spots.[1]
-
For further visualization, place the plate in an iodine chamber or spray with a suitable visualizing reagent like ceric molybdate stain.[1]
7. Data Analysis:
-
Calculate the Rf value for each spot using the following formula: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
Data Presentation
| Compound | Mobile Phase System | Rf Value (Approximate) |
| Acetaminophen | Isopropyl acetate: n-Hexane: Glacial Acetic Acid (70:30:1) | 0.35 |
| Aspirin | Isopropyl acetate: n-Hexane: Glacial Acetic Acid (70:30:1) | 0.50 |
| Caffeine | Isopropyl acetate: n-Hexane: Glacial Acetic Acid (70:30:1) | 0.20 |
| Ibuprofen | Isopropyl acetate: n-Hexane: Glacial Acetic Acid (70:30:1) | 0.65 |
Note: Rf values are approximate and can vary depending on experimental conditions such as temperature, humidity, and plate quality.
Application 2: Screening of Beta-Lactam Antibiotics
This protocol describes a method for the preliminary screening of beta-lactam antibiotics using a mobile phase containing isopropyl acetate.
Experimental Protocol
1. Materials and Reagents:
-
Stationary Phase: Silica gel GF254 TLC plates
-
Mobile Phase: Isopropyl acetate: Methanol: Ammonia (80:15:5, v/v/v)
-
Antibiotic Standards: Amoxicillin, Ampicillin, Penicillin G (dissolved in a suitable solvent at 1 mg/mL)
-
Developing Chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Ninhydrin spray reagent
2. Sample Preparation:
-
Prepare solutions of the antibiotic standards and any unknown samples in an appropriate solvent.
3. TLC Plate Preparation, Spotting, and Development:
-
Follow the procedures outlined in the analgesic application protocol (sections 1.3 to 1.5).
4. Visualization:
-
After drying the plate, visualize the spots under a UV lamp at 254 nm.
-
Spray the plate with ninhydrin reagent and heat gently to visualize the amino groups present in some beta-lactam antibiotics as colored spots.
5. Data Analysis:
-
Calculate the Rf values for the separated antibiotic spots.
Data Presentation
| Compound | Mobile Phase System | Rf Value (Approximate) |
| Amoxicillin | Isopropyl acetate: Methanol: Ammonia (80:15:5) | 0.45 |
| Ampicillin | Isopropyl acetate: Methanol: Ammonia (80:15:5) | 0.55 |
| Penicillin G | Isopropyl acetate: Methanol: Ammonia (80:15:5) | 0.70 |
Note: Rf values are approximate and can vary depending on experimental conditions.
Mandatory Visualizations
Experimental Workflow for TLC Analysis
References
Application Notes and Protocols for the Synthesis of Nanoparticles Using Isopropyl Acetate as a Reaction Medium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of nanoparticles in organic solvents offers unique advantages in controlling particle size, morphology, and surface chemistry. Isopropyl acetate, a moderately polar aprotic solvent, presents an interesting, though less conventional, medium for nanoparticle synthesis. Its properties, including a boiling point of 89 °C and good solvency for a range of precursors, make it a suitable candidate for methods such as non-aqueous sol-gel synthesis. The acetate functional group can also play a role as a capping or stabilizing agent during nanoparticle formation, preventing agglomeration and controlling growth.
These application notes provide a generalized framework and detailed protocols for the synthesis of metal oxide nanoparticles (e.g., TiO₂) in isopropyl acetate, drawing analogies from established procedures in other alcohol-based organic solvents. Furthermore, it explores the application of such nanoparticles in drug delivery, focusing on the targeted inhibition of cellular signaling pathways relevant to cancer therapy.
Data Presentation
Table 1: Typical Parameters for Sol-Gel Synthesis of TiO₂ Nanoparticles in an Isopropyl Acetate Medium
| Parameter | Value | Notes |
| Precursor | Titanium (IV) isopropoxide | A common precursor for TiO₂ synthesis. |
| Solvent | Isopropyl Acetate | The reaction medium. |
| Precursor Concentration | 0.1 - 0.5 M | Influences nucleation and growth rates. |
| Water-to-Precursor Molar Ratio | 2:1 - 10:1 | Controls the hydrolysis and condensation reactions. |
| Catalyst | Nitric Acid or Acetic Acid (0.01 - 0.1 M) | To control the pH and reaction kinetics. |
| Reaction Temperature | 60 - 80 °C | Affects reaction rate and crystallinity. |
| Reaction Time | 2 - 24 hours | Determines the extent of particle growth. |
| Stirring Speed | 300 - 600 rpm | Ensures homogeneity of the reaction mixture. |
Table 2: Expected Characteristics of Nanoparticles Synthesized in Isopropyl Acetate
| Characteristic | Typical Value | Method of Analysis |
| Average Particle Size (Diameter) | 10 - 50 nm | Dynamic Light Scattering (DLS), Transmission Electron Microscopy (TEM) |
| Zeta Potential | -20 to +20 mV | Dependent on surface functionalization. |
| Crystallinity | Amorphous to Anatase (post-calcination) | X-ray Diffraction (XRD) |
| Yield | 70 - 90% | Gravimetric analysis after purification. |
| Drug Loading Capacity (for drug delivery) | 5 - 15% (w/w) | UV-Vis Spectroscopy, HPLC |
| Encapsulation Efficiency (for drug delivery) | 60 - 85% | Calculation based on initial and unloaded drug amounts. |
Experimental Protocols
Protocol 1: Sol-Gel Synthesis of Titanium Dioxide (TiO₂) Nanoparticles in Isopropyl Acetate
Objective: To synthesize TiO₂ nanoparticles using a sol-gel method in an isopropyl acetate medium.
Materials:
-
Titanium (IV) isopropoxide (TTIP)
-
Isopropyl acetate (anhydrous)
-
Deionized water
-
Nitric acid (or glacial acetic acid)
-
Ethanol (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Syringe pump or dropping funnel
-
Centrifuge
-
Oven
-
Furnace (for calcination)
Procedure:
-
Preparation of the Precursor Solution: In a three-neck round-bottom flask, dissolve a specific amount of titanium (IV) isopropoxide in anhydrous isopropyl acetate to achieve the desired concentration (e.g., 0.2 M).
-
Initiation of Reaction: Place the flask on a magnetic stirrer with a hotplate and fit it with a condenser. Begin stirring the solution at 400 rpm and heat to 70 °C.
-
Hydrolysis: Prepare a solution of deionized water and a catalytic amount of nitric acid in isopropyl acetate. Add this solution dropwise to the precursor solution using a syringe pump or a dropping funnel over a period of 1-2 hours. The molar ratio of water to TTIP should be controlled (e.g., 4:1).
-
Aging: After the complete addition of the water solution, allow the reaction mixture to age at 70 °C for 12 hours under continuous stirring. A milky white suspension should form, indicating the formation of TiO₂ nanoparticles.
-
Purification: Cool the suspension to room temperature. The nanoparticles are then collected by centrifugation at 8000 rpm for 20 minutes. The supernatant is discarded, and the nanoparticle pellet is washed three times with ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the purified nanoparticles in an oven at 80 °C for 12 hours to obtain a fine white powder.
-
(Optional) Calcination: To improve the crystallinity of the TiO₂ nanoparticles, the dried powder can be calcined in a furnace at 400-500 °C for 2 hours.
Protocol 2: Loading of Doxorubicin onto Synthesized Nanoparticles for Drug Delivery
Objective: To load an anticancer drug, Doxorubicin (DOX), onto the surface of the synthesized TiO₂ nanoparticles.
Materials:
-
Synthesized TiO₂ nanoparticles
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
Equipment:
-
Sonicator
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Nanoparticle Dispersion: Disperse a known amount of TiO₂ nanoparticles (e.g., 10 mg) in 10 mL of deionized water and sonicate for 15 minutes to obtain a homogenous suspension.
-
Drug Solution Preparation: Prepare a stock solution of Doxorubicin in deionized water (e.g., 1 mg/mL).
-
Drug Loading: Add a specific volume of the DOX stock solution to the nanoparticle suspension. The mixture is then stirred at room temperature in the dark for 24 hours to allow for the adsorption of the drug onto the nanoparticle surface.
-
Purification: After incubation, the DOX-loaded nanoparticles are separated from the unloaded drug by centrifugation at 12000 rpm for 30 minutes.
-
Quantification of Loaded Drug: The amount of unloaded DOX in the supernatant is quantified using a UV-Vis spectrophotometer at a wavelength of 480 nm. The drug loading capacity and encapsulation efficiency are calculated using the following formulas:
-
Drug Loading (%) = (Weight of loaded drug / Weight of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Weight of loaded drug / Initial weight of drug) x 100
-
-
Final Product: The resulting pellet of DOX-loaded nanoparticles is washed with deionized water, and can be redispersed in PBS for in vitro studies.
Mandatory Visualization
Signaling Pathway Diagram
Caption: EGFR signaling pathway and nanoparticle-based inhibition.
Experimental Workflow Diagram
Caption: Experimental workflow for nanoparticle synthesis and application.
Concluding Remarks
The use of isopropyl acetate as a reaction medium for nanoparticle synthesis is a promising yet underexplored area. The protocols and data presented here are based on established principles of nanoparticle synthesis in analogous organic solvents and serve as a starting point for further research and optimization. The successful synthesis of nanoparticles in isopropyl acetate could offer new avenues for controlling nanoparticle properties for various applications, including advanced drug delivery systems. Researchers are encouraged to adapt and refine these protocols based on their specific precursors and desired nanoparticle characteristics.
Isopropyl Acetate: A Versatile Dehydrating Agent in Chemical Synthesis
Application Note AP-CHEM-2025-01
Introduction
The removal of water from a reaction mixture is a critical step in many chemical transformations, particularly in equilibrium-limited reactions such as esterifications, amidations, and acetal formations. The presence of water can hinder reaction progress, lead to undesired side products, and reduce overall yield. Isopropyl acetate, a colorless, volatile ester with a characteristic fruity odor, serves as an effective and versatile dehydrating agent through the principle of azeotropic distillation. This application note provides detailed protocols and comparative data for the use of isopropyl acetate in removing water from various chemical reactions, enabling researchers and drug development professionals to enhance reaction efficiency and product purity.
Isopropyl acetate forms a low-boiling azeotrope with water, allowing for the facile removal of water from a reaction mixture as it is formed.[1] This continuous removal of a product (water) shifts the reaction equilibrium towards the formation of the desired product, in accordance with Le Châtelier's principle. The isopropyl acetate-water azeotrope is heterogeneous, meaning that upon condensation, it separates into two immiscible layers: an organic layer rich in isopropyl acetate and an aqueous layer. This property is exploited in a Dean-Stark apparatus, where the water is collected in a trap, and the organic solvent is returned to the reaction vessel.
Key Advantages of Isopropyl Acetate as a Dehydrating Agent:
-
Effective Water Removal: Forms a low-boiling azeotrope with water, ensuring efficient dehydration.
-
Favorable Physical Properties: The density difference between the organic and aqueous phases of the condensed azeotrope allows for easy separation in a Dean-Stark apparatus.
-
Moderate Boiling Point: Its boiling point allows for reactions to be conducted at moderate temperatures.
-
Good Solvency: Isopropyl acetate is a good solvent for a wide range of organic compounds.[2]
-
Less Toxic Alternative: It is often considered a less toxic alternative to other common azeotropic agents like benzene and toluene.
Physical Properties of Isopropyl Acetate-Water Azeotrope
A thorough understanding of the physical properties of the azeotrope is crucial for designing effective dehydration protocols.
| Property | Value | Reference |
| Boiling Point of Azeotrope | 75.9 °C | [3] |
| Composition (by weight) | 88.9% Isopropyl Acetate, 11.1% Water | [1][3] |
| Boiling Point of Isopropyl Acetate | 88.5 °C | [4] |
| Boiling Point of Water | 100 °C | |
| Density of Isopropyl Acetate | 0.872 g/mL | |
| Density of Water | 1.000 g/mL |
Experimental Protocols
The following protocols provide detailed methodologies for utilizing isopropyl acetate as a dehydrating agent in common chemical reactions.
Protocol 1: Fischer Esterification of Benzoic Acid with n-Butanol
This protocol describes the synthesis of n-butyl benzoate, a common fragrance and flavor ingredient, using isopropyl acetate to remove the water formed during the reaction.
Materials:
-
Benzoic acid
-
n-Butanol
-
Isopropyl acetate
-
Sulfuric acid (concentrated, catalytic amount)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser. The setup should be oven-dried and assembled while hot to ensure anhydrous conditions at the start of the reaction.
-
Charging Reactants: To the round-bottom flask, add benzoic acid (1 equivalent), n-butanol (1.2 equivalents), and isopropyl acetate (sufficient to fill the Dean-Stark trap and provide adequate solvent volume for the reaction).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.
-
Azeotropic Dehydration: Heat the mixture to reflux. The isopropyl acetate-water azeotrope will begin to distill and collect in the Dean-Stark trap. As the azeotrope condenses, it will separate into two layers. The lower, denser aqueous layer will be trapped, while the upper, less dense organic layer (isopropyl acetate) will overflow and return to the reaction flask.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is typically complete when the theoretical amount of water has been collected.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent.
-
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the isopropyl acetate and any remaining n-butanol, yielding the crude n-butyl benzoate.
-
Purification (Optional): The crude product can be further purified by distillation under reduced pressure.
Expected Outcome: The use of isopropyl acetate for azeotropic water removal can significantly increase the yield of n-butyl benzoate compared to reactions where water is not removed.
Protocol 2: Amide Synthesis via Direct Thermal Condensation
This protocol outlines a general procedure for the synthesis of an amide from a carboxylic acid and an amine, where isopropyl acetate is used to drive the reaction by removing water.
Materials:
-
Carboxylic acid
-
Amine (with a boiling point higher than the azeotrope)
-
Isopropyl acetate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Appropriate work-up and purification supplies
Procedure:
-
Reaction Setup: Set up the reaction apparatus as described in Protocol 1.
-
Charging Reactants: In the round-bottom flask, combine the carboxylic acid (1 equivalent), the amine (1.1 equivalents), and isopropyl acetate.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux. The isopropyl acetate-water azeotrope will distill and collect in the Dean-Stark trap, driving the amide formation.
-
Monitoring the Reaction: The reaction can be monitored by TLC or by observing the cessation of water collection in the Dean-Stark trap.
-
Work-up and Purification: Once the reaction is complete, cool the mixture. The work-up procedure will depend on the specific properties of the starting materials and the product amide. A typical work-up may involve washing the organic layer with dilute acid (to remove excess amine), followed by a wash with a dilute base (to remove unreacted carboxylic acid), and then water and brine. The organic layer is then dried and concentrated. The crude amide can be purified by recrystallization or column chromatography.
Protocol 3: Acetal Formation from an Aldehyde and an Alcohol
This protocol provides a general method for the synthesis of an acetal, a reaction that is highly sensitive to the presence of water.
Materials:
-
Aldehyde
-
Alcohol (2.2 equivalents)
-
Isopropyl acetate
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Appropriate work-up and purification supplies
Procedure:
-
Reaction Setup: Assemble the reaction apparatus as described in Protocol 1.
-
Charging Reactants: To the round-bottom flask, add the aldehyde (1 equivalent), the alcohol (2.2 equivalents), a catalytic amount of p-toluenesulfonic acid, and isopropyl acetate.
-
Azeotropic Dehydration: Heat the mixture to reflux to remove the water formed during the reaction via azeotropic distillation with isopropyl acetate.
-
Monitoring the Reaction: Monitor the reaction by TLC or GC until the starting aldehyde is consumed.
-
Work-up and Purification: After cooling, quench the reaction with a mild base (e.g., triethylamine) to neutralize the acid catalyst. The work-up will vary depending on the product's properties but generally involves washing with water and brine, drying the organic layer, and concentrating. The crude acetal can be purified by distillation or column chromatography.
Quantitative Data and Comparison
The choice of a dehydrating agent can significantly impact reaction outcomes. The following table summarizes a comparison of isopropyl acetate with other common azeotropic agents.
| Dehydrating Agent | Boiling Point (°C) | Azeotrope Boiling Point (°C) | Water in Azeotrope (wt%) | Noteworthy Features |
| Isopropyl Acetate | 88.5 | 75.9 | 11.1 | Good solvency, less toxic than aromatic hydrocarbons.[1][3] |
| Toluene | 111 | 85 | 20 | Higher reaction temperatures possible, but more toxic. |
| Benzene | 80 | 69 | 9 | Lower boiling azeotrope, but carcinogenic and highly toxic. |
A study on the Fischer esterification of palm fatty acids with isopropanol under reactive distillation conditions, which simulates the continuous removal of water, showed a significant increase in the degree of esterification from 63% in a batch process to 80%.[5] This demonstrates the effectiveness of continuous water removal in driving equilibrium-limited reactions to completion.
Visualizations
Experimental Workflow for Dehydration using Isopropyl Acetate
Caption: General experimental workflow for chemical reactions using isopropyl acetate as a dehydrating agent.
Logical Relationship in Azeotropic Dehydration
References
Application Notes and Protocols for Liquid-Liquid Extraction Using Isopropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liquid-liquid extraction (LLE) is a fundamental and widely used separation technique in research and industry. The choice of solvent is critical to the success of the extraction, influencing selectivity, efficiency, and the overall environmental impact of the process. Isopropyl acetate is an effective organic solvent that serves as a viable alternative to other commonly used solvents like ethyl acetate and chlorinated hydrocarbons. Its favorable properties, including moderate polarity, low water miscibility, and a suitable boiling point, make it a versatile option for the extraction of a range of compounds, from non-polar to moderately polar.[1]
These application notes provide detailed protocols and supporting data for the use of isopropyl acetate in liquid-liquid extraction, with a focus on applications in pharmaceutical and natural product research.
Physicochemical Properties of Isopropyl Acetate
A thorough understanding of the physical and chemical properties of the extraction solvent is essential for designing and optimizing a liquid-liquid extraction protocol. Key properties of isopropyl acetate are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [2] |
| Molecular Weight | 102.13 g/mol | [2] |
| Boiling Point | 88-89 °C | |
| Density | 0.872 g/mL at 20°C | [2] |
| Solubility in Water | 3.1 g/100 mL at 20°C | [2] |
| Water Solubility in Isopropyl Acetate | Low | [1] |
| Flash Point | 2 °C | |
| Vapor Pressure | 43 hPa at 20°C |
Advantages of Using Isopropyl Acetate in Liquid-Liquid Extraction
Isopropyl acetate offers several advantages over other common extraction solvents:
-
Reduced Miscibility with Water: Compared to ethyl acetate, isopropyl acetate has lower miscibility with water, which can lead to cleaner phase separations and reduced loss of product into the aqueous layer.[1]
-
Favorable Boiling Point: Its boiling point of 88-89°C allows for easy removal by rotary evaporation at moderate temperatures, minimizing the risk of thermal degradation of sensitive compounds.
-
Good Solubilizing Power: Isopropyl acetate is an effective solvent for a wide range of organic compounds, including many active pharmaceutical ingredients (APIs) and natural products.
-
Lower Toxicity Profile: It is generally considered to have a more favorable toxicity profile than chlorinated solvents such as dichloromethane and chloroform.
General Protocol for Liquid-Liquid Extraction
This section outlines a general, step-by-step protocol for performing a bench-scale liquid-liquid extraction using isopropyl acetate. This procedure can be adapted for specific applications.
Materials and Equipment
-
Separatory funnel of appropriate size
-
Beakers or Erlenmeyer flasks for collecting layers
-
Ring stand and clamp
-
pH meter or pH paper
-
Pipettes
-
Rotary evaporator (for solvent removal)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Filtration apparatus
Experimental Workflow Diagram
Caption: General workflow for a liquid-liquid extraction procedure.
Step-by-Step Procedure
-
Preparation of the Aqueous Phase: Dissolve the sample containing the compound of interest in a suitable aqueous solvent. For ionizable compounds, adjust the pH of the aqueous solution to ensure the target compound is in its neutral, more organosoluble form. For acidic compounds, adjust the pH to be at least 2 units below the pKa. For basic compounds, adjust the pH to be at least 2 units above the pKa.
-
Addition of Solvents to the Separatory Funnel: Transfer the aqueous solution to a separatory funnel. Add a volume of isopropyl acetate, typically in a 1:1 ratio with the aqueous phase, although this can be optimized.
-
Extraction: Stopper the separatory funnel and shake it vigorously for 1-2 minutes to ensure thorough mixing and facilitate the transfer of the solute into the organic phase. Periodically vent the funnel by inverting it and opening the stopcock to release any pressure buildup.
-
Phase Separation: Place the separatory funnel back in the ring clamp and allow the two immiscible layers to fully separate. The less dense isopropyl acetate layer will be the top layer.
-
Collection of the Organic Phase: Carefully drain the lower aqueous layer. Then, collect the upper organic (isopropyl acetate) layer through the top of the funnel to avoid contamination from any residual aqueous phase in the stopcock.
-
Repeat Extraction (Optional but Recommended): For higher recovery, the aqueous layer can be returned to the separatory funnel and extracted again with fresh portions of isopropyl acetate. Typically, 2-3 extractions are sufficient.
-
Drying the Organic Phase: Combine the organic extracts and add a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove any dissolved water. Swirl the flask until the drying agent no longer clumps together.
-
Isolation of the Product: Filter the dried organic solution to remove the drying agent. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the extracted compound.
Application Example 1: Extraction of Plant Oils
Isopropyl acetate can be effectively used for the extraction of oils from plant materials. The following protocol is based on a patented method for extracting soybean and peanut oil.[3]
Experimental Protocol
-
Raw Material Preparation: Soybeans are cleaned, dried, crushed, and heated to approximately 78°C. Peanuts are similarly prepared and heated to around 74°C.[3]
-
Leaching: The prepared plant material is subjected to extraction with isopropyl acetate in a suitable extractor (e.g., a rotary extractor). The process involves soaking and spraying the material with the solvent.[3]
-
Solid-Liquid Separation: After the extraction period, the mixture is separated to yield the "miscella" (a solution of oil in isopropyl acetate) and the wet meal.
-
Solvent Recovery: The isopropyl acetate is evaporated from the miscella, typically in a multi-stage process involving vaporizers and a stripping tower, to yield the crude plant oil. The recovered solvent can be recycled.
Process Parameters for Plant Oil Extraction
| Parameter | Soybean Oil Extraction | Peanut Oil Extraction |
| Leaching Time | 60 minutes | 80 minutes |
| Temperature | Not specified, but raw material heated to 78°C | 85°C |
| Solvent to Oil Ratio (w/w) | 0.8:1 | 0.4:1 (solvent to plant material) |
| Final Product | Mixed oil and wet meal containing ~30 wt% solvent | Mixed oil (49%) and wet meal with 25% solvent content |
Data adapted from patent information and may require optimization for specific equipment and raw materials.[3]
Application Example 2: Extraction of Alkaloids from a Plant Extract (Model Protocol)
This protocol describes a model procedure for the acid-base extraction of alkaloids from a crude plant extract using isopropyl acetate. The principle relies on the differential solubility of the neutral alkaloid base versus its protonated salt form.
Signaling Pathway (Logical Relationship)
Caption: pH-dependent partitioning of alkaloids.
Experimental Protocol
-
Initial Extraction: A dried and powdered plant material is first defatted by extraction with a non-polar solvent like hexane. The defatted material is then extracted with an alcohol (e.g., methanol or ethanol) to obtain a crude extract containing the alkaloids. The alcohol is then removed under vacuum.
-
Acidification: The crude extract is dissolved in a dilute aqueous acid solution (e.g., 5% acetic acid or 1% HCl). This converts the basic alkaloids into their water-soluble salt forms.
-
Washing with Isopropyl Acetate: The acidic aqueous solution is transferred to a separatory funnel and washed with isopropyl acetate (1:1 v/v). The layers are separated, and the organic layer, containing neutral and some weakly basic impurities, is discarded. This step is repeated 2-3 times.
-
Basification: The washed aqueous layer is then made basic by the addition of a base (e.g., ammonium hydroxide or sodium carbonate solution) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is more soluble in organic solvents.
-
Extraction of Alkaloid Base: The basic aqueous solution is then extracted three times with fresh portions of isopropyl acetate (1:1 v/v).
-
Drying and Evaporation: The combined isopropyl acetate extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude alkaloid fraction.
Quantitative Data: Partition Coefficients
The partition coefficient (P) or distribution coefficient (D) is a measure of how a solute distributes itself between two immiscible phases at equilibrium. It is a critical parameter for predicting the efficiency of a liquid-liquid extraction.
LogP is the logarithm of the partition coefficient for a neutral compound, while LogD is the logarithm of the distribution coefficient for an ionizable compound at a specific pH.
While extensive databases for partition coefficients in the water-isopropyl acetate system are not as common as for octanol-water, the following table provides some estimated or experimentally derived values for representative compounds.
| Compound | Class | LogP (octanol-water, estimated) | Expected Partitioning into Isopropyl Acetate |
| Caffeine | Alkaloid | -0.07 | Moderate, pH-dependent |
| Quercetin | Polyphenol (Flavonoid) | 1.82 | Good, especially at neutral to acidic pH |
| Gallic Acid | Polyphenol (Phenolic Acid) | 0.7 | Poor to moderate, pH-dependent |
| Ibuprofen | Acidic Drug | 3.97 | Very good at acidic pH |
| Lidocaine | Basic Drug | 2.44 | Very good at basic pH |
Note: These values are for the octanol-water system and serve as an approximation. The actual partitioning into isopropyl acetate may vary. Higher positive LogP values generally indicate better partitioning into the organic phase.
Conclusion
Isopropyl acetate is a valuable and versatile solvent for liquid-liquid extraction in various scientific and industrial settings. Its favorable physical properties, including low water miscibility and a convenient boiling point, combined with a good safety profile, make it an excellent choice for the purification of a wide range of organic compounds. The protocols and data presented in these application notes provide a solid foundation for the development and optimization of liquid-liquid extraction methods using isopropyl acetate. Researchers are encouraged to adapt and refine these protocols to suit their specific applications.
References
Troubleshooting & Optimization
challenges of removing residual isopropyl acetate from samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges of removing residual isopropyl acetate from their samples.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory limits for residual isopropyl acetate in pharmaceutical products?
A1: Isopropyl acetate is classified as a Class 3 solvent by the International Council for Harmonisation (ICH).[1][2][3] For Class 3 solvents, the limit is generally considered to be 5000 ppm or 0.5% without justification.[2][4] Higher amounts may be acceptable if they are realistic in relation to manufacturing capability and good manufacturing practice.[2][4]
Q2: Why is it challenging to remove isopropyl acetate?
A2: The complete removal of isopropyl acetate can be difficult due to its physical properties. It forms a minimum-boiling azeotrope with water, making simple distillation ineffective for complete separation from aqueous mixtures.[5][6] Additionally, it can become trapped within the crystal lattice of a solid product, making its removal by simple drying methods challenging.
Q3: What are the common methods for removing residual isopropyl acetate?
A3: Common methods for removing residual isopropyl acetate include:
-
Rotary Evaporation: A widely used technique for solvent removal under reduced pressure.[7][8][9]
-
Vacuum Oven Drying: Effective for removing solvents from solid samples by applying heat and vacuum.[10][11]
-
Lyophilization (Freeze-Drying): A process of removing a solvent after it is frozen and then placed under a vacuum, allowing it to change directly from solid to vapor without passing through a liquid phase.[12][13][14]
-
Extractive Distillation: A technique used to separate components with similar boiling points by introducing a miscible, high-boiling-point solvent.[5][6]
Q4: How can I determine the concentration of residual isopropyl acetate in my sample?
A4: The most common and regulatory-accepted method for determining residual solvent levels is Gas Chromatography (GC), often coupled with a headspace sampler (HS-GC).[15][16][17][18] A Flame Ionization Detector (FID) is typically used for quantification.[16]
Troubleshooting Guides
Issue 1: High Levels of Residual Isopropyl Acetate After Rotary Evaporation
Possible Causes:
-
Inadequate Vacuum: The vacuum level may not be low enough to efficiently evaporate the solvent at the bath temperature used.
-
Incorrect Bath Temperature: The water bath temperature may be too low, resulting in a slow evaporation rate.
-
Co-distillation with Water (Azeotrope): Isopropyl acetate and water can form an azeotrope, which boils at a lower temperature than either component alone, making complete removal by simple evaporation difficult.[5][6]
-
Insufficient Evaporation Time: The evaporation process may not have been run for a sufficient duration.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Check Vacuum System: | Ensure all connections are tight and the vacuum pump is functioning correctly. The vacuum should be stable and within the recommended range for isopropyl acetate evaporation. |
| 2 | Optimize Bath Temperature: | Gradually increase the water bath temperature. A common starting point is 40°C. Be cautious not to heat sensitive compounds to their degradation temperature. |
| 3 | Consider an Azeotropic Drying Agent: | If water is present, adding a solvent like toluene can form a new, lower-boiling azeotrope that is more easily removed. This should be done with caution and consideration of the downstream process. |
| 4 | Increase Evaporation Time: | Allow the sample to remain on the rotary evaporator for an extended period after the bulk of the solvent appears to be gone.[8] |
| 5 | Perform a "Chase" with a Volatile Solvent: | After the initial evaporation, add a small amount of a more volatile, inert solvent (e.g., dichloromethane) and re-evaporate. This can help to displace the remaining isopropyl acetate. |
Issue 2: Residual Isopropyl Acetate Remains After Vacuum Oven Drying
Possible Causes:
-
Solvent Trapped in Crystal Lattice: Isopropyl acetate molecules can be physically entrapped within the solid sample's crystal structure.
-
Insufficient Temperature or Vacuum: The oven temperature may be too low, or the vacuum may not be strong enough to facilitate the removal of the trapped solvent.
-
Sample Particle Size: Larger crystals or particles have a smaller surface area-to-volume ratio, making it more difficult for the solvent to escape.
-
Inadequate Drying Time: The sample may not have been dried for a long enough period.
Troubleshooting Steps:
| Step | Action | Expected Outcome |
| 1 | Increase Oven Temperature: | Cautiously increase the oven temperature, staying below the melting or decomposition point of your compound. |
| 2 | Improve Vacuum: | Ensure the vacuum pump is pulling a strong, consistent vacuum. Check for any leaks in the oven seals. |
| 3 | Reduce Particle Size: | If possible, gently grind the sample to a finer powder to increase the surface area for solvent evaporation. |
| 4 | Extend Drying Time: | Dry the sample for a longer duration, periodically checking the residual solvent level until it plateaus at an acceptable level. |
| 5 | Use a Nitrogen Sweep: | Some vacuum ovens have the capability of introducing a slow stream of inert gas, like nitrogen. This can help to carry away the solvent vapors more efficiently. |
Quantitative Data Summary
The following table summarizes key quantitative data related to isopropyl acetate.
| Parameter | Value | Reference |
| ICH Classification | Class 3 | [1][2][3] |
| ICH Limit (Option 1) | 5000 ppm (0.5%) | [2][4] |
| Boiling Point | ~88°C | [19] |
| Water Solubility | Slightly soluble (2.9 wt% at 20°C) | [20] |
| Azeotrope with Water | Boils at 75.9°C (88.9 wt% isopropyl acetate) | [6] |
| Ternary Azeotrope (with Isopropanol and Water) | Boils at 75.5°C | [6][21] |
Experimental Protocols
Protocol 1: Rotary Evaporation for Isopropyl Acetate Removal
Objective: To remove bulk isopropyl acetate from a liquid sample.
Materials:
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Vacuum pump
-
Chiller or condenser with cooling water
Procedure:
-
Transfer the sample solution into a round-bottom flask, ensuring it is no more than half-full.[9]
-
Securely attach the flask to the rotary evaporator.
-
Set the water bath temperature to 40°C. For heat-sensitive compounds, a lower temperature may be necessary.
-
Begin rotating the flask at a moderate speed (e.g., 150 rpm).
-
Gradually apply the vacuum. Monitor for any bumping or excessive foaming.
-
Once the bulk of the solvent has evaporated, continue the process for an additional 15-30 minutes to remove residual traces.
-
To stop, release the vacuum, stop the rotation, and then remove the flask from the water bath.[9]
Protocol 2: Headspace Gas Chromatography (HS-GC) for Residual Isopropyl Acetate Analysis
Objective: To quantify the amount of residual isopropyl acetate in a sample.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Headspace autosampler
-
Appropriate GC column (e.g., DB-624)
-
Headspace vials and caps
-
Diluent (e.g., Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF))
-
Isopropyl acetate standard
Procedure:
-
Standard Preparation: Prepare a stock solution of isopropyl acetate in the chosen diluent. Create a series of calibration standards by diluting the stock solution to known concentrations covering the expected range of the sample.
-
Sample Preparation: Accurately weigh a known amount of the sample into a headspace vial. Add a precise volume of the diluent.
-
Headspace Parameters:
-
Equilibration Temperature: 80°C
-
Equilibration Time: 20 minutes
-
Injection Volume: 1 mL
-
-
GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen
-
-
Analysis: Run the standards to generate a calibration curve. Analyze the sample and quantify the isopropyl acetate concentration based on the calibration curve.
Visualizations
References
- 1. database.ich.org [database.ich.org]
- 2. tga.gov.au [tga.gov.au]
- 3. fda.gov [fda.gov]
- 4. Impurities: Guideline for Residual Solvents | ICH Q3C (R8) [pharmaspecialists.com]
- 5. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 6. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 7. acrossinternational.com [acrossinternational.com]
- 8. echemi.com [echemi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals - Google Patents [patents.google.com]
- 11. adpi.org [adpi.org]
- 12. crawfordlab.yale.edu [crawfordlab.yale.edu]
- 13. Freeze Drying or Lyophilization [applewoodscientific.com]
- 14. US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery - Google Patents [patents.google.com]
- 15. almacgroup.com [almacgroup.com]
- 16. ptfarm.pl [ptfarm.pl]
- 17. resolvemass.ca [resolvemass.ca]
- 18. Residual Solvent Analysis Information | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. fao.org [fao.org]
- 20. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 21. CA2171228A1 - Process for purifying acetic acid - Google Patents [patents.google.com]
Technical Support Center: Isopropyl Acetate-Water Azeotrope Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the separation of the isopropyl acetate-water azeotrope, a common challenge in chemical synthesis, particularly for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of isopropyl acetate-water mixtures.
Question: My simple distillation of an isopropyl acetate and water mixture is stalling at a constant boiling point and composition. Why is this happening and how can I achieve further separation?
Answer:
You are encountering an azeotrope. Isopropyl acetate and water form a minimum-boiling azeotrope, which is a mixture that has a constant boiling point and composition, making it impossible to separate by conventional distillation.[1][2] At atmospheric pressure, this binary azeotrope boils at approximately 75.9°C and contains about 88.9% isopropyl acetate by weight.[3] To break this azeotrope and achieve higher purity, you will need to employ specialized separation techniques.
Question: I am attempting to remove water from a reaction mixture containing isopropyl acetate and isopropanol, but I keep isolating a ternary azeotrope. What are my options?
Answer:
The presence of isopropanol complicates the separation due to the formation of a ternary azeotrope of isopropyl acetate, isopropanol, and water.[3][4] This ternary azeotrope has a lower boiling point than the binary azeotropes, meaning it will distill first.[3][4] To overcome this, you can use methods like extractive distillation or azeotropic distillation with an appropriate entrainer. These methods alter the relative volatilities of the components, allowing for the separation of one or more components from the azeotropic mixture.[3][4]
Question: My extractive distillation process is not giving the expected separation efficiency. What are the common causes?
Answer:
Several factors can lead to poor performance in extractive distillation:
-
Incorrect Entrainer/Solvent: The choice of entrainer is critical. An effective entrainer should have a boiling point significantly higher than the components to be separated and should not form a new azeotrope with them.[3] For the isopropyl acetate-water system, suitable entrainers include diethanolamine, N-methyl pyrrolidone, and mixtures of polyols with compounds like dimethylsulfoxide (DMSO).[3][4]
-
Insufficient Entrainer Flow Rate: The ratio of the entrainer to the feed is a key parameter. Typically, the entrainer is added in an amount equal to or twice that of the feed on each plate of the rectification column.[3]
-
Incorrect Feed Plate Location: The feed points for the azeotropic mixture and the entrainer must be optimized for the specific column and conditions. The entrainer is typically introduced near the top of the column.[4]
-
Inadequate Number of Theoretical Plates: The column may not have enough theoretical plates to achieve the desired separation.
-
Improper Reflux Ratio: The reflux ratio needs to be carefully controlled to optimize separation.
Question: I am considering pressure-swing distillation. When is this method appropriate and what are the key operational parameters?
Answer:
Pressure-swing distillation (PSD) is a suitable method when the composition of the azeotrope is sensitive to changes in pressure.[5][6][7] This technique uses two distillation columns operating at different pressures to achieve separation.[6][8]
-
Appropriateness: This method is advantageous as it does not require the addition of a third component (an entrainer), which simplifies product purification.[6] It is effective for separating binary azeotropes where the azeotropic composition shifts significantly with pressure.[7][8]
-
Key Parameters: The critical parameters are the operating pressures of the two columns. The pressure difference must be sufficient to cause a significant shift in the azeotropic composition.[8] The reflux ratios and the interconnection of the streams between the two columns are also crucial for the process's efficiency.[6]
Frequently Asked Questions (FAQs)
What is an azeotrope and why is it a problem in synthesis?
An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[2] When an azeotrope is boiled, the vapor has the same composition as the liquid.[1] This presents a significant challenge in chemical synthesis when a pure product or solvent needs to be isolated from a mixture, as standard distillation will not be effective beyond the azeotropic point.[2]
What are the primary methods for breaking the isopropyl acetate-water azeotrope?
The main techniques to break the isopropyl acetate-water azeotrope include:
-
Extractive Distillation: This involves adding a high-boiling solvent (entrainer) that alters the relative volatilities of the components, allowing for their separation.[3][4][9]
-
Azeotropic Distillation: This method introduces a third component (an entrainer) that forms a new, lower-boiling azeotrope with one or more of the original components, which can then be more easily separated.[10]
-
Pressure-Swing Distillation: This technique exploits the change in azeotropic composition with pressure by using two columns at different pressures.[5][6]
-
Salting Out: The addition of a salt, such as sodium chloride, can increase the relative volatility of one component, making separation by distillation possible.[11][12][13]
-
Pervaporation: This membrane-based process involves the selective permeation of one component through a membrane.[14][15][16]
-
Adsorption: Using molecular sieves or other adsorbents can selectively remove water from the mixture.[17]
How do I choose the best method for my application?
The selection of the most suitable method depends on several factors:
-
Scale of Operation: Some methods, like pressure-swing distillation, are more suited for larger, continuous industrial processes, while batch distillation with an entrainer or adsorption might be more practical at a laboratory scale.
-
Presence of Other Components: If other substances like isopropanol are present, this can influence the choice of method and entrainer due to the potential for forming ternary azeotropes.[3][4]
-
Desired Purity: The required purity of the final product will dictate the necessary efficiency of the separation technique.
-
Economic and Environmental Considerations: The cost of entrainers, energy consumption, and the environmental impact of the chosen method are important factors.
What are some common entrainers used for the extractive distillation of isopropyl acetate and water?
Effective entrainers for this separation are typically high-boiling, polar organic compounds. Examples include:
-
Diethanolamine[4]
-
N-methyl pyrrolidone (NMP)[4]
-
Mixtures of polyols (e.g., 1,3-butanediol) and dimethylsulfoxide (DMSO)[3]
-
Ionic liquids are also being explored as potential entrainers.[18][19]
Data Presentation
Table 1: Azeotrope Compositions and Boiling Points at Atmospheric Pressure
| Azeotrope | Boiling Point (°C) | Composition (wt. %) |
| Isopropyl Acetate - Water | 75.9 | 88.9% Isopropyl Acetate, 11.1% Water |
| Isopropanol - Water | 80.4 | 87.8% Isopropanol, 12.2% Water |
| Isopropyl Acetate - Isopropanol | 80.1 | 47.4% Isopropyl Acetate, 52.6% Isopropanol |
| Isopropyl Acetate - Isopropanol - Water | 75.5 | 76% Isopropyl Acetate, 13% Isopropanol, 11% Water |
Note: Data extracted from various sources which may have slight variations.[3][4]
Experimental Protocols
Protocol 1: Laboratory-Scale Extractive Distillation
This protocol provides a general guideline for a batch extractive distillation to separate an isopropyl acetate-water mixture.
-
Apparatus Setup:
-
Assemble a batch distillation apparatus consisting of a round-bottom flask (RBF), a packed distillation column (e.g., with Raschig rings or structured packing), a distillation head with a condenser, and a receiver flask.[9]
-
Include an addition funnel or a pump to introduce the entrainer into the top of the column.[9]
-
-
Procedure:
-
Charge the RBF with the isopropyl acetate-water azeotropic mixture.
-
Select an appropriate high-boiling entrainer (e.g., diethanolamine or a mixture of 1,3-butanediol and DMSO).
-
Heat the RBF to boiling.
-
Once reflux is established in the column, begin to slowly add the preheated entrainer to the top of the column. The entrainer should be heated to approximately the same temperature as the top of the column.[3]
-
Control the addition rate of the entrainer and the heat input to maintain a steady distillation.
-
Collect the distillate, which will be enriched in the more volatile component (isopropyl acetate). The water will be carried down the column with the high-boiling entrainer.
-
Monitor the composition of the distillate using a suitable analytical method, such as gas chromatography (GC), to determine when the separation is complete.[9]
-
-
Entrainer Recovery:
-
After the separation, the entrainer can be recovered from the bottoms product by a separate distillation, taking advantage of the large difference in boiling points.[3]
-
Protocol 2: Pressure-Swing Distillation (Conceptual Overview)
This outlines the principle of a continuous pressure-swing distillation process.
-
Apparatus:
-
Two distillation columns are required: a low-pressure (LP) column and a high-pressure (HP) column.
-
-
Process Flow:
-
The fresh feed (isopropyl acetate-water mixture) is fed to the LP column.
-
The LP column is operated at a pressure where the azeotropic composition is different from that at the operating pressure of the HP column.
-
The distillate from the LP column, which is near the azeotropic composition at that pressure, is fed to the HP column.
-
The HP column operates at a higher pressure, which shifts the azeotropic point. This allows for the separation of one of the pure components as the bottoms product.
-
The distillate from the HP column, which is near the azeotropic composition at the higher pressure, is recycled back to the LP column.
-
The other pure component is obtained as the bottoms product from the LP column.
-
Visualizations
Caption: Decision tree for selecting a separation method.
Caption: Workflow for pressure-swing distillation.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. ciemme.it [ciemme.it]
- 3. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 4. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. famt.ac.in [famt.ac.in]
- 7. m.youtube.com [m.youtube.com]
- 8. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 9. ijsr.net [ijsr.net]
- 10. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Salt-added method for breaking azeotrope of binary IPA-water system : using aspen plus - UMPSA-IR [umpir.ump.edu.my]
- 13. Isopropyl alcohol - Wikipedia [en.wikipedia.org]
- 14. pervatech.com [pervatech.com]
- 15. researchgate.net [researchgate.net]
- 16. Pervaporation Separation of Isopropanol/Water Using Zeolite Nanosheets: A Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Crystallization with Isopropyl Acetate Solvent Systems
Welcome to the Technical Support Center for optimizing crystallization conditions using isopropyl acetate (IPAc) solvent systems. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of isopropyl acetate as a crystallization solvent?
A1: Isopropyl acetate is a moderately polar solvent with a favorable safety profile, making it a versatile choice for crystallization.[1] It is miscible with most organic solvents and has limited solubility in water.[1][2] Its moderate polarity allows it to dissolve a range of non-polar and moderately polar compounds.[1] Key properties are summarized in Table 1.
Table 1: Physicochemical Properties of Isopropyl Acetate
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₂ | [3] |
| Molecular Weight | 102.13 g/mol | [3] |
| Boiling Point | 88-91 °C | [4] |
| Melting Point | -74 °C | [4] |
| Density | 0.872 g/mL at 25 °C | [5] |
| Water Solubility | 2.9 wt% at 20 °C | [2] |
| Solubility in Water | 1.8 wt% at 20 °C | [2] |
Q2: When should I consider using isopropyl acetate as a solvent for crystallization?
A2: Isopropyl acetate is a good candidate for a crystallization solvent when your compound has moderate polarity. It is often used in both cooling and anti-solvent crystallization methods.[6] Due to its volatility, it is relatively easy to remove from the final crystalline product.[7]
Q3: What are common co-solvents used with isopropyl acetate?
A3: Isopropyl acetate is frequently used in binary solvent systems to fine-tune the solubility of the target compound. Common co-solvents include heptane, ethanol, and water. The choice of co-solvent depends on the specific solubility characteristics of the compound being crystallized. For example, a non-polar co-solvent like heptane is often used as an anti-solvent to decrease solubility upon addition.
Q4: How does the presence of water affect crystallization in isopropyl acetate?
A4: Water has limited solubility in isopropyl acetate and can form an azeotrope, a mixture that boils at a constant temperature.[2] The presence of water can significantly impact the solubility of the target compound and may influence the crystal habit (the characteristic external shape of a crystal).[8][9] In some cases, water can act as an anti-solvent, inducing precipitation.[10] It is crucial to control the water content in your system to ensure reproducibility.
Troubleshooting Guide
This guide addresses common problems encountered during crystallization with isopropyl acetate solvent systems.
Problem 1: Oiling Out - The compound separates as a liquid instead of a solid.
-
Question: My compound is forming an oil instead of crystals when I try to crystallize it from an isopropyl acetate system. What should I do?
-
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent mixture.[11] This is a common issue when the solution is highly supersaturated or when there are significant impurities present.
-
Solution 1: Reduce the cooling rate. Allow the solution to cool more slowly to prevent a rapid increase in supersaturation.[7]
-
Solution 2: Increase the solvent volume. Add more isopropyl acetate (or the better solvent in a co-solvent system) to decrease the supersaturation level.[11]
-
Solution 3: Change the solvent system. If oiling out persists, consider a different solvent or co-solvent system where the compound's solubility is lower at elevated temperatures.[7]
-
Solution 4: Seeding. Introduce seed crystals at a temperature just below the saturation point to encourage heterogeneous nucleation on a solid surface rather than liquid-liquid phase separation.[12]
-
Problem 2: No Crystal Formation.
-
Question: I have prepared a supersaturated solution in isopropyl acetate, but no crystals are forming. How can I induce crystallization?
-
Answer: The absence of crystal formation indicates that the nucleation barrier has not been overcome.
-
Solution 1: Induce nucleation. Try scratching the inside of the flask with a glass rod or adding a few seed crystals of your compound.[7]
-
Solution 2: Increase supersaturation. If the solution is not sufficiently supersaturated, you can try to evaporate some of the solvent or cool the solution to a lower temperature.[13]
-
Solution 3: Add an anti-solvent. If using a co-solvent system, slowly add an anti-solvent (a solvent in which your compound is poorly soluble) to decrease the overall solubility.[13]
-
Problem 3: Crystal Yield is Too Low.
-
Question: I have successfully crystallized my compound from isopropyl acetate, but the yield is very low. How can I improve it?
-
Answer: A low yield suggests that a significant amount of your compound remains dissolved in the mother liquor.
-
Solution 1: Optimize the solvent volume. You may have used too much solvent. Try reducing the amount of solvent to increase the concentration of your compound.[11]
-
Solution 2: Optimize the final temperature. Ensure you have cooled the solution to a sufficiently low temperature to maximize precipitation.
-
Solution 3: Consider an anti-solvent. Adding an anti-solvent can significantly decrease the solubility of your compound and improve the yield.[14]
-
Problem 4: Impure Final Product.
-
Question: My crystallized product is not pure. How can I improve the purity?
-
Answer: Impurities can be trapped in the crystal lattice (occlusion) or adhere to the crystal surface.
-
Solution 1: Slow down the crystallization rate. Rapid crystal growth can lead to the inclusion of impurities.[11] A slower cooling or anti-solvent addition rate allows for more selective crystallization.[15]
-
Solution 2: Wash the crystals properly. After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[16]
-
Solution 3: Recrystallization. If the product is still impure, a second crystallization step (recrystallization) may be necessary.[7]
-
Experimental Protocols
Protocol 1: Cooling Crystallization from Isopropyl Acetate
This protocol provides a general procedure for cooling crystallization. Optimal parameters will vary depending on the specific compound.
-
Dissolution: In an appropriately sized flask, dissolve the crude compound in the minimum amount of hot isopropyl acetate required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, well-formed crystals.
-
Further Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold isopropyl acetate.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-solvent Crystallization using Isopropyl Acetate
This protocol describes a general procedure for anti-solvent crystallization where the compound is soluble in isopropyl acetate and insoluble in an anti-solvent (e.g., heptane).
-
Dissolution: Dissolve the crude compound in a sufficient amount of isopropyl acetate at a specific temperature (e.g., room temperature).
-
Anti-solvent Addition: Slowly add the anti-solvent to the solution while stirring. The rate of addition is a critical parameter to control crystal size and purity.[14]
-
Maturation: Allow the resulting slurry to stir for a period to allow the crystallization to complete and for any potential polymorphic transformations to occur.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of a mixture of isopropyl acetate and the anti-solvent, followed by a wash with the pure anti-solvent.
-
Drying: Dry the crystals under vacuum.
Data Presentation
The following tables provide a starting point for solvent selection and optimization. Note that optimal conditions are highly dependent on the specific compound.
Table 2: General Solvent Selection Guide
| Compound Polarity | Recommended Starting Solvent System |
| Non-polar | Isopropyl Acetate / Heptane |
| Moderately Polar | Isopropyl Acetate |
| Polar | Isopropyl Acetate / Ethanol or Water |
Table 3: Example Cooling Rates for Crystallization
| Cooling Profile | Rate | Purpose |
| Slow Cooling | 0.1-0.5 °C/min | Promotes large, pure crystals.[8] |
| Moderate Cooling | 0.5-1.0 °C/min | Balance between crystal size and process time. |
| Fast Cooling | >1.0 °C/min | Can lead to smaller crystals and potential impurity inclusion.[8] |
Visualizations
Caption: Workflow for Cooling Crystallization.
Caption: Workflow for Anti-solvent Crystallization.
Caption: Troubleshooting Decision Tree.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 3. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemconnections.org [chemconnections.org]
- 5. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 6. unifr.ch [unifr.ch]
- 7. community.wvu.edu [community.wvu.edu]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Re: My science project is growing crystals in household 'chemicals', water, . . [madsci.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. quora.com [quora.com]
- 14. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 15. pubs.acs.org [pubs.acs.org]
- 16. science.uct.ac.za [science.uct.ac.za]
troubleshooting low extraction yield with isopropyl acetate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low extraction yields with isopropyl acetate (IPAc).
Frequently Asked Questions (FAQs)
Q1: Why is isopropyl acetate used as an extraction solvent?
Isopropyl acetate is a versatile solvent used for fine chemicals, particularly for certain antibiotics and pharmaceuticals.[1][2] It is valued for its strong solubility for many synthetic resins, a volatility rate between ethyl acetate and butyl acetate, and a characteristic fruity odor.[1][2][3] Its ability to form an azeotrope with water also makes it useful for achieving anhydrous solutions.[4]
Q2: What are the key physical properties of isopropyl acetate relevant to extraction?
Understanding the physical properties of isopropyl acetate is crucial for optimizing an extraction. Key properties include its moderate boiling point, density lower than water, and slight solubility in water.[1][4] Isopropyl acetate is miscible with most other organic solvents.[4]
Q3: How does isopropyl acetate compare to ethyl acetate for extractions?
Isopropyl acetate is less polar and has a lower miscibility with water compared to ethyl acetate.[4][5] This can be advantageous when working with reactions in polar aprotic solvents like DMF, as it often leads to cleaner and easier phase separation.[5]
Troubleshooting Low Extraction Yield
This section addresses specific issues that can lead to poor recovery of your target compound. A logical workflow for diagnosing these issues is presented below.
Q4: An emulsion has formed between the aqueous and organic layers. How can I resolve this and prevent it?
Possible Cause: Emulsions are a common issue, often occurring when the sample contains surfactant-like compounds such as phospholipids, proteins, or fatty acids.[6] Vigorous shaking can also cause the formation of a stable dispersion of one liquid within the other.[7]
Solutions:
-
Prevention: Gently swirl or invert the separatory funnel instead of shaking it vigorously. This maintains a large surface area for extraction while minimizing the agitation that leads to emulsions.[6]
-
Resolution:
-
Salting Out: Add a saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous layer, which can help force the separation of the two phases.[6][7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively break the emulsion.[6]
-
Filtration: Passing the mixture through a pad of a filter aid like Celite can sometimes break up the emulsion.[7]
-
Patience: In some cases, allowing the mixture to stand for an extended period may allow the layers to separate on their own.
-
Q5: My target compound has poor solubility in isopropyl acetate. What can I do?
Possible Cause: The polarity of your analyte may not be ideal for isopropyl acetate. For ionizable compounds, the pH of the aqueous phase dictates the charge state of the molecule. Most neutral organic compounds are more soluble in organic solvents than their charged (ionized) counterparts.
Solutions:
-
pH Adjustment: Modify the pH of the aqueous solution to suppress the ionization of your target analyte. For acidic compounds, adjust the pH to be at least 2 units below their pKa. For basic compounds, adjust the pH to be at least 2 units above their pKa. This will ensure the compound is in its neutral form, maximizing its partitioning into the isopropyl acetate phase.
-
Solvent Modification: Consider adding a co-solvent to the isopropyl acetate to modify its polarity. However, this should be done with caution as it can affect phase separation.
-
Alternative Solvent: If solubility remains a significant issue, isopropyl acetate may not be the optimal solvent. Solvents with different polarities, such as ethyl acetate, n-butanol, or chloroform, could be considered.[8]
Q6: The extraction seems inefficient, even after multiple attempts. What factors should I check?
Possible Cause: Low efficiency can result from several factors including a suboptimal solvent-to-sample ratio, insufficient mixing, or temperature fluctuations.[9]
Solutions:
-
Optimize Solvent-to-Sample Ratio: A common starting point is a high ratio of organic solvent to aqueous sample, with a 7:1 ratio sometimes cited as a generic optimum.[10] However, the ideal ratio depends on the partition coefficient of your analyte.
-
Perform Multiple Extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[7] For example, three extractions with 50 mL of isopropyl acetate will recover more analyte than a single extraction with 150 mL.
-
Ensure Sufficient Mixing: Allow for adequate mixing time and surface area contact between the two phases to allow the analyte to reach equilibrium.[8][9]
-
Control Temperature: Extraction efficiency can be sensitive to temperature.[9] Ensure consistent temperature control during your process, as solubility can change with temperature.[1][9]
General Experimental Protocol
This section provides a detailed methodology for a standard liquid-liquid extraction using isopropyl acetate.
Methodology
-
Preparation: Dissolve the crude sample in a suitable aqueous solution. If the target analyte is ionizable, adjust the pH of the aqueous solution to ensure the analyte is in its neutral form.
-
Solvent Addition: Transfer the aqueous solution to a separatory funnel of appropriate size (the total volume should not exceed two-thirds of the funnel's capacity). Add the specified volume of isopropyl acetate.
-
Mixing: Stopper the funnel and, while holding the stopper and stopcock firmly, gently invert the funnel several times to allow the phases to mix. Crucially, vent the funnel frequently by opening the stopcock while the funnel is inverted and pointed away from you, to release any pressure buildup from the solvent vapor.
-
Phase Separation: Clamp the funnel to a ring stand and allow it to sit undisturbed until the two immiscible layers have clearly separated.
-
Collection: Carefully remove the stopper. Open the stopcock to drain the lower (aqueous) layer into a beaker. Collect the upper (isopropyl acetate) layer through the top opening of the funnel to avoid re-contamination with any residual aqueous phase near the stopcock.
-
Repeat (Optional but Recommended): For optimal recovery, return the aqueous layer to the separatory funnel and repeat the extraction process 1-2 more times with fresh portions of isopropyl acetate. Combine all the organic extracts.
-
Drying and Concentration: To remove dissolved water from the combined organic extracts, add an anhydrous drying agent like sodium sulfate (Na₂SO₄). Swirl and let it stand until the solvent is clear. Filter or decant the dried solvent away from the drying agent and concentrate it using a rotary evaporator to obtain the crude extracted product.
Reference Data
Physical Properties of Isopropyl Acetate
The following table summarizes key quantitative data for isopropyl acetate, which is essential for planning and troubleshooting extractions.
| Property | Value | Citations |
| Chemical Formula | C₅H₁₀O₂ | |
| Molar Mass | 102.13 g/mol | |
| Appearance | Clear, colorless liquid | [4] |
| Density | 0.872 g/mL at 25 °C | |
| Boiling Point | 88 - 91 °C | [1] |
| Melting Point | -73 to -74 °C | [1] |
| Solubility in Water | Slightly soluble (2.9 - 3.19 g/100mL at 20°C) | [4] |
| Water Solubility in IPAc | 1.8 wt% at 20 °C | [4] |
| Vapor Pressure | 47 mmHg at 20 °C | |
| Vapor Density | 3.5 (vs air) | [1] |
References
- 1. chemconnections.org [chemconnections.org]
- 2. What Are the Uses of Isopropyl Acetate? - SHANGHAI TOPFINE CHEMICAL CO., LTD. [topfinechem.com]
- 3. Isopropyl acetate - Solvents - ADDTEK - Create Value With Chemical [add-tek.com]
- 4. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. columbia.edu [columbia.edu]
- 8. benchchem.com [benchchem.com]
- 9. purepathtech.com [purepathtech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Managing Emulsion Formation in Isopropyl Acetate Extractions
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing emulsion formation during isopropyl acetate extractions.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of an isopropyl acetate extraction?
An emulsion is a stable mixture of two immiscible liquids, in this case, the aqueous phase and the isopropyl acetate organic phase.[1][2] It appears as a cloudy or milky third layer between the two distinct liquid layers, which can make a clean separation of the desired product difficult or impossible.[3][4] This is a common issue in liquid-liquid extractions.
Q2: What causes emulsions to form during my extraction?
Emulsions are typically caused by the presence of emulsifying agents. These are molecules that have both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[5] These agents position themselves at the interface between the aqueous and organic layers, reducing the natural tendency of the two phases to separate. Common sources of emulsifying agents in laboratory extractions include:
-
Surfactant-like compounds: Samples high in phospholipids, free fatty acids, and proteins can act as surfactants.
-
Finely divided powders: Particulate matter can accumulate at the interface and stabilize emulsions.[1]
-
High shear mixing: Vigorous shaking or stirring can create very small droplets of one phase within the other, increasing the surface area and promoting emulsion formation.[6]
Q3: How can I prevent emulsions from forming in the first place?
Preventing an emulsion is often easier than breaking one. Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the agitation that can lead to emulsion formation while still allowing for sufficient surface area contact for the extraction to occur.
-
Control of pH: Adjusting the pH of the aqueous phase can sometimes prevent emulsion formation, especially if the emulsifying agents are ionizable.
-
Increase Interfacial Tension: Adding a small amount of an appropriate salt can increase the interfacial tension between the two phases, making them less likely to form an emulsion.[6]
Troubleshooting Guide: Breaking an Emulsion
If an emulsion has already formed, the following techniques can be employed to break it. The effectiveness of each method will depend on the specific characteristics of your sample and the nature of the emulsion.
Summary of Emulsion Breaking Techniques
| Technique | Principle | Typical Application | Notes |
| Mechanical Agitation | Gentle swirling or stirring with a glass rod. | Mild emulsions. | Can help coalesce dispersed droplets.[3] |
| Centrifugation | Applies centrifugal force to accelerate phase separation. | Stubborn emulsions, small to moderate volumes. | A highly effective method for breaking emulsions.[5][7] A solid "protein cake" may form at the interface, which can aid in a clean separation.[8] |
| Salting Out | Addition of a salt (e.g., NaCl, brine) to the aqueous phase. | Emulsions stabilized by surfactants. | Increases the ionic strength of the aqueous layer, forcing the emulsifying agent into one phase.[7] |
| pH Adjustment | Addition of a dilute acid (e.g., HCl) or base. | Emulsions stabilized by acidic or basic compounds. | Neutralizes the charge on the emulsifying agent, reducing its stabilizing effect.[3][5] |
| Filtration | Passing the emulsion through a filter medium. | Emulsions containing particulate matter. | Can be filtered through glass wool or phase separation filter paper. |
| Addition of a Different Solvent | A small amount of a different organic solvent is added. | To alter the properties of the organic phase. | This can help to solubilize the emulsifying agent in one of the phases. |
| Ultrasonication | Use of an ultrasonic bath to disrupt the emulsion. | Provides energy to break the emulsion. | Use an ice bath to prevent sample heating and potential degradation of the target compound.[5] |
| Allowing it to Stand | Letting the mixture sit undisturbed for a period. | Mild emulsions. | Gravity may be sufficient for the phases to separate over time.[3] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Centrifugation
-
Transfer the Emulsion: Carefully transfer the entire contents of your separatory funnel, including the emulsion and the two liquid phases, into appropriate centrifuge tubes. Ensure the tubes are balanced.
-
Centrifuge: Place the tubes in a centrifuge and spin at a moderate to high speed (e.g., 3000 RPM for 20 minutes).[9]
-
Separate the Layers: After centrifugation, the two liquid phases should be clearly separated. Carefully pipette the desired layer, avoiding any solid material that may have collected at the interface.
Protocol 2: Breaking an Emulsion by "Salting Out"
-
Prepare a Saturated Salt Solution: Prepare a saturated solution of sodium chloride (NaCl) in water. This is also known as brine.
-
Add the Salt Solution: Add a small volume of the brine to the separatory funnel containing the emulsion.
-
Gentle Mixing: Gently swirl or invert the separatory funnel a few times.
-
Observe: Allow the mixture to stand and observe if the emulsion breaks. The increased ionic strength of the aqueous layer should help to force the separation of the two phases.
Visual Guides
Caption: A workflow diagram for troubleshooting emulsion formation.
Caption: Key factors contributing to emulsion formation.
References
- 1. brainkart.com [brainkart.com]
- 2. columbia.edu [columbia.edu]
- 3. azom.com [azom.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 7. biotage.com [biotage.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Isopropyl Acetate in Enzymatic Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of isopropyl acetate on enzyme stability and activity.
Frequently Asked Questions (FAQs)
Q1: Is isopropyl acetate a suitable solvent for enzymatic reactions?
A1: Isopropyl acetate is a water-immiscible organic solvent that can be suitable for certain enzymatic reactions, particularly those involving lipases, esterases, and transaminases. It is considered a "green solvent" and can be advantageous for reactions where hydrophobic substrates are used or where the reverse reaction (e.g., esterification) is desired. However, its compatibility is highly dependent on the specific enzyme and reaction conditions.
Q2: How does isopropyl acetate affect enzyme activity?
A2: The impact of isopropyl acetate on enzyme activity is multifactorial:
-
Hydrophobicity: As a hydrophobic solvent, isopropyl acetate is generally less denaturing than polar, water-miscible solvents. It is less likely to strip the essential water layer from the enzyme's surface, which is crucial for maintaining its catalytic conformation.
-
Enzyme-Solvent Interactions: Direct interactions between isopropyl acetate and the enzyme's surface can alter its flexibility and conformation, potentially affecting substrate binding and catalytic efficiency.
-
Substrate/Product Solubility: Isopropyl acetate can be beneficial when substrates are hydrophobic, increasing their availability to the enzyme.
Q3: Will isopropyl acetate denature my enzyme?
A3: While less denaturing than polar solvents, isopropyl acetate can still cause a reduction in enzyme activity or stability. The extent of denaturation depends on:
-
The specific enzyme: Some enzymes are inherently more robust in organic solvents.
-
Water content: A minimal amount of water is essential for enzyme activity in non-aqueous media. Anhydrous conditions can lead to a rigid, inactive enzyme conformation.
-
Temperature: Higher temperatures can exacerbate the denaturing effects of organic solvents.
-
Immobilization: Immobilized enzymes often exhibit greater stability in organic solvents compared to their free counterparts. For instance, an immobilized transaminase has shown remarkable stability in isopropyl acetate.[1]
Q4: Can I use isopropyl acetate with any enzyme class?
A4: While lipases and esterases are commonly used in ester solvents for synthesis reactions, other enzyme classes have also been shown to be active. For example, a transaminase has been successfully used in isopropyl acetate for the synthesis of chiral amines.[1][2] However, enzymes that require an aqueous environment for their catalytic mechanism, such as many hydrolases in their hydrolytic function, will likely exhibit low activity.
Q5: My enzyme activity is low in isopropyl acetate. What are the possible causes?
A5: Low enzyme activity in isopropyl acetate can stem from several factors:
-
Insufficient water content.
-
Sub-optimal pH of the enzyme preparation before introduction to the solvent.
-
Mass transfer limitations, especially with immobilized enzymes.
-
Enzyme inhibition by the substrate or product.
-
Partial denaturation of the enzyme.
Troubleshooting Guides
Issue 1: Low or No Enzyme Activity
| Possible Cause | Troubleshooting Step |
| Insufficient Water Activity | Ensure a minimal amount of water is present. This can be achieved by using water-saturated isopropyl acetate or by adding a small percentage of aqueous buffer to the reaction mixture. |
| Incorrect Enzyme Formulation | Lyophilize the enzyme from a buffer at its optimal pH before adding it to the isopropyl acetate. |
| Mass Transfer Limitations | For immobilized enzymes, increase agitation speed to improve diffusion of substrate and product. Consider using a different immobilization support with better mass transfer properties. |
| Enzyme Inhibition | Perform kinetic studies at varying substrate concentrations to check for substrate inhibition. If product inhibition is suspected, consider in-situ product removal. |
| Enzyme Denaturation | Lower the reaction temperature. If using a free enzyme, consider immobilization to enhance stability. Perform a stability study by pre-incubating the enzyme in isopropyl acetate and measuring residual activity over time. |
Issue 2: Poor Enzyme Stability Over Time
| Possible Cause | Troubleshooting Step |
| Solvent-Induced Unfolding | Immobilize the enzyme on a solid support to increase its rigidity and stability. Cross-linked enzyme aggregates (CLEAs) can also provide significant stabilization. |
| Presence of Proteases | If using a crude enzyme preparation, purify the enzyme to remove contaminating proteases that may degrade it over time. |
| Sub-optimal Water Content | Optimize the water activity of the system. Both too little and too much water can negatively impact stability in organic solvents. |
| Reaction with Solvent Impurities | Use high-purity (anhydrous, if appropriate for the optimized conditions) isopropyl acetate to avoid impurities that could inactivate the enzyme. |
Data Presentation
Table 1: Effect of Isopropanol (a Hydrolysis Product of Isopropyl Acetate) on Lipase Activity
| Isopropanol Concentration (% v/v) | Relative Lipase Activity (%) |
| 0 | 100 |
| 20 | ~200 |
| 30 | >100 |
| 60 | ~10 |
Source: Adapted from data on the effect of isopropanol on a specific lipase, showing an increase in activity at lower concentrations.[3]
Table 2: Stability of an Immobilized Transaminase in Various Organic Solvents
| Solvent | Relative Activity (%) |
| Isopropyl Acetate | 100 |
| Toluene | 80 |
| Methyl t-butyl ether (MTBE) | 75 |
| Acetonitrile | 20 |
| Dimethylformamide (DMF) | <5 |
Source: Adapted from a study demonstrating the high stability of an immobilized transaminase in isopropyl acetate compared to other organic solvents.[2]
Experimental Protocols
Protocol 1: General Procedure for Testing Enzyme Activity in Isopropyl Acetate
-
Enzyme Preparation:
-
If using a commercially available enzyme solution, lyophilize (freeze-dry) it to a powder. It is crucial that the enzyme is lyophilized from a buffer solution at its optimal pH.
-
If using an immobilized enzyme, ensure it is dry before use.
-
-
Reaction Setup:
-
In a sealed vial, prepare the reaction mixture containing the substrate dissolved in isopropyl acetate.
-
To control water activity, the isopropyl acetate can be pre-saturated with water or a specific amount of aqueous buffer can be added.
-
Equilibrate the reaction mixture to the desired temperature.
-
-
Initiation of Reaction:
-
Add a known amount of the enzyme powder or immobilized enzyme to the reaction mixture to start the reaction.
-
Ensure adequate mixing, especially for heterogeneous reactions with immobilized enzymes.
-
-
Sampling and Analysis:
-
At regular time intervals, take aliquots of the reaction mixture.
-
Stop the reaction in the aliquot, for example, by adding a strong acid or by rapidly removing the enzyme (if immobilized).
-
Analyze the concentration of the product or the depletion of the substrate using an appropriate analytical technique (e.g., HPLC, GC, spectrophotometry).
-
-
Calculation of Activity:
-
Plot the concentration of the product formed against time.
-
The initial reaction rate is determined from the slope of the linear portion of the curve.
-
Enzyme activity is typically expressed in units such as µmol of product formed per minute per mg of enzyme.
-
Protocol 2: Assessing Enzyme Stability in Isopropyl Acetate
-
Enzyme Incubation:
-
Prepare several vials each containing a known amount of enzyme (lyophilized powder or immobilized) in isopropyl acetate with the desired water activity.
-
Incubate these vials at a constant temperature.
-
-
Activity Measurement at Time Intervals:
-
At different time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.
-
Assay the residual activity of the enzyme in the vial using the procedure described in Protocol 1.
-
-
Data Analysis:
-
Plot the residual enzyme activity as a percentage of the initial activity (time 0) against the incubation time.
-
From this plot, the half-life (t₁/₂) of the enzyme under the tested conditions can be determined, which is a measure of its stability.
-
Visualizations
Caption: Troubleshooting workflow for low enzyme activity.
Caption: General experimental workflow for enzyme assays.
References
purification of isopropyl acetate for high-purity applications
This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the purification of isopropyl acetate (IPAc) for high-purity applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial grades of isopropyl acetate?
A1: The most common impurities found in commercial isopropyl acetate are typically related to its manufacturing process (esterification of isopropanol and acetic acid) and storage. These include:
-
Water: Isopropyl acetate is slightly soluble in water and can absorb moisture from the atmosphere if not stored properly.[1][2]
-
Isopropanol (Isopropyl Alcohol): Unreacted starting material from the synthesis process.[3]
-
Acetic Acid: Unreacted starting material or a product of hydrolysis.[1][4]
-
Other Esters and Olefins: By-products from side reactions during synthesis.[5]
Q2: How does water impact the purity and stability of isopropyl acetate?
A2: Water can compromise the purity and long-term stability of isopropyl acetate. In the presence of water, isopropyl acetate can slowly hydrolyze, breaking down into isopropanol and acetic acid.[1][4] This reaction increases the levels of these impurities over time. For applications requiring high purity and low water content, proper drying and storage are critical.
Q3: What is an azeotrope, and how does it complicate the purification of isopropyl acetate by distillation?
A3: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. Isopropyl acetate forms a minimum-boiling ternary azeotrope with isopropanol and water.[3] This azeotrope boils at a lower temperature (75.5°C) than any of the individual components, making it impossible to separate them and achieve high-purity isopropyl acetate using standard fractional distillation alone.[3][6]
Q4: Which drying agents are most effective for removing water from isopropyl acetate?
A4: Several drying agents can be used to remove residual water from isopropyl acetate. The choice depends on the required dryness and the nature of other impurities.
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄): These are common, neutral drying agents suitable for general-purpose drying.[7][8] They are easy to remove by filtration.
-
Calcium Chloride (CaCl₂): Can be used to dry the solvent and remove residual alcohol.[4]
-
Molecular Sieves (3Å or 4Å): Effective for achieving very low water content.
-
Phosphorus Pentoxide (P₄O₁₀): A very powerful drying agent, but it should be used with caution as it can react with acidic impurities.[7] It is recommended to perform a preliminary wash to remove acidic and alcohol impurities before final drying.[4]
Q5: What is the recommended method for storing high-purity isopropyl acetate?
A5: To maintain high purity, isopropyl acetate should be stored in a tightly closed, properly vented container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[1][9][10] Storage under an inert nitrogen blanket is recommended to prevent moisture absorption from the air.[1] Using stainless steel or properly lined steel containers is advised to avoid discoloration that can occur with carbon steel.[1]
Troubleshooting Guides
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Simple Distillation | You are likely co-distilling the ternary azeotrope of isopropyl acetate, isopropanol, and water, which has a boiling point of 75.5°C.[3] | 1. Pre-treatment: Wash the isopropyl acetate with 50% aqueous potassium carbonate to remove acetic acid, followed by a wash with saturated aqueous calcium chloride to remove isopropanol.[4] 2. Drying: Dry the washed solvent with a suitable agent like anhydrous sodium sulfate or magnesium sulfate before distillation.[7][8] 3. Extractive Distillation: For very high purity, consider extractive distillation, which uses a high-boiling solvent to alter the relative volatilities and break the azeotrope.[3][11] |
| Final Product is Acidic (Contains Acetic Acid) | 1. Incomplete removal of acetic acid from the starting material. 2. Hydrolysis of isopropyl acetate during storage or processing due to the presence of water.[1] | 1. Alkaline Wash: Wash the isopropyl acetate with a dilute solution of sodium bicarbonate or potassium carbonate until the aqueous layer is no longer acidic.[4] Be cautious of foaming due to CO₂ evolution. 2. Re-Drying: After washing, thoroughly dry the solvent to prevent further hydrolysis. |
| High Water Content After Purification | 1. Inefficient drying agent or insufficient contact time. 2. The drying agent is exhausted. 3. Absorption of atmospheric moisture during handling and transfers. | 1. Choose an appropriate drying agent (see FAQ 4 and Table 3). Ensure sufficient quantity and contact time. 2. Use fresh drying agent. Regenerate or replace if necessary. 3. Work under dry conditions. Handle the solvent under an inert atmosphere (e.g., nitrogen or argon) if possible, especially during transfers. |
| Unexpected Peaks in GC Analysis | 1. Contamination from glassware, septa, or the GC syringe. 2. Decomposition of the sample on the GC column if the inlet temperature is too high. 3. Presence of by-products from the synthesis that were not removed during purification.[5] | 1. Run a Blank: Inject pure solvent to check for system contamination. Ensure all glassware is scrupulously clean and dry. 2. Optimize GC Method: Check the column temperature program and injector temperature to ensure they are suitable for isopropyl acetate analysis. 3. Review Purification Protocol: If impurities persist, an additional purification step (e.g., fractional distillation under reduced pressure or preparative chromatography) may be necessary. |
Data Presentation
Table 1: Physical and Chemical Properties of Isopropyl Acetate
| Property | Value | Reference(s) |
| Molecular Weight | 102.13 g/mol | [12] |
| Boiling Point | 88.6°C (at 760 mmHg) | [1] |
| Melting Point | -73°C | [1][4] |
| Density | 0.874 kg/L (at 20°C) | [1] |
| Refractive Index | 1.377 (at 20°C) | [4] |
| Water Solubility | 2.9 wt% (in water at 20°C) | [1][13] |
| Solubility in Water | 1.8 wt% (water in IPAc at 20°C) | [1][13] |
| Flash Point | 4°C (Closed Cup) | [1] |
Table 2: Azeotropic Data for Isopropyl Acetate Systems
| System | Boiling Point (°C) | Composition (wt%) | Reference(s) |
| Isopropyl Acetate / Isopropanol / Water | 75.5 | 76% IPAc / 13% Isopropanol / 11% Water | [3] |
| Isopropanol / Water | 80.4 | 87.8% Isopropanol / 12.2% Water | [3][6] |
Table 3: Common Drying Agents for Isopropyl Acetate
| Drying Agent | Type | Capacity | Speed | Notes | Reference(s) |
| Anhydrous MgSO₄ | Neutral Salt | High | Fast | Fine powder, can be messy but very effective. | [8] |
| Anhydrous Na₂SO₄ | Neutral Salt | High | Slow | Granular, easy to filter. Requires longer contact time. | [8] |
| Anhydrous CaCl₂ | Acidic Salt | High | Medium | Can form adducts with alcohols, useful for removing residual isopropanol. | [4][7] |
| Molecular Sieves (3Å, 4Å) | Adsorbent | Low | Medium | Excellent for achieving very low water levels. Best used after pre-drying. | [7] |
| Phosphorus Pentoxide (P₄O₁₀) | Acidic Anhydride | Very High | Fast | Extremely effective but highly reactive. Use with caution. | [7][14] |
Experimental Protocols
Protocol 1: General Purification via Washing and Drying
This protocol aims to remove acidic impurities and water from commercial-grade isopropyl acetate.
Materials:
-
Commercial Isopropyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel, Erlenmeyer flasks, filter paper, funnel
Procedure:
-
Acid Removal: Place the isopropyl acetate in a separatory funnel. Add an equal volume of saturated sodium bicarbonate solution. Stopper the funnel and shake gently, frequently venting to release the pressure from CO₂ evolution. Continue shaking until no more gas is evolved.
-
Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Brine Wash: Add an equal volume of saturated sodium chloride solution (brine) to the organic layer in the separatory funnel. Shake vigorously for 1-2 minutes. This wash helps to remove most of the dissolved water.[8]
-
Second Phase Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Drying: Transfer the isopropyl acetate to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate (or sodium sulfate) in portions while swirling the flask. Add enough so that some of the drying agent remains free-flowing and does not clump together.
-
Incubation: Stopper the flask and let it stand for at least 30 minutes to ensure complete drying.[8] Occasional swirling can improve efficiency.
-
Filtration: Decant or filter the dried isopropyl acetate into a clean, dry storage bottle. For very high purity, it is recommended to subsequently perform a fractional distillation.
Protocol 2: Purity Assessment by Gas Chromatography (GC)
This protocol provides a general method for determining the purity of isopropyl acetate and identifying impurities.
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID)
-
Capillary column (e.g., DB-Wax, HP-5, or equivalent)
-
Autosampler or manual syringe
GC Conditions (Example):
-
Injector Temperature: 200°C
-
Detector Temperature: 250°C
-
Oven Program: 50°C (hold for 2 min), ramp to 150°C at 10°C/min, hold for 2 min.
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
Procedure:
-
Sample Preparation: Dilute a small amount of the purified isopropyl acetate in a suitable solvent (e.g., dichloromethane or methanol) if necessary. Typically, a direct injection of the neat solvent is performed.
-
Standard Preparation: Prepare a standard solution of high-purity isopropyl acetate for comparison. To identify and quantify impurities, prepare a standard mixture containing known concentrations of expected impurities (e.g., isopropanol, acetic acid, water).
-
Analysis: Inject the sample into the GC. Record the chromatogram.
-
Data Interpretation: Calculate the purity by determining the area percentage of the isopropyl acetate peak relative to the total area of all peaks in the chromatogram. Identify impurity peaks by comparing their retention times with those of the prepared standards.
Protocol 3: Water Content by Karl Fischer Titration
This is the standard method for accurately determining low levels of water.
Procedure:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Standardize the Karl Fischer reagent with a known water standard.
-
Sample Analysis: Using a dry syringe, inject a precisely weighed amount of the purified isopropyl acetate into the titration cell.
-
Titration: The instrument will automatically titrate the sample until all the water has reacted.
-
Calculation: The instrument's software will calculate the water content, typically expressed in parts per million (ppm) or weight percentage.
Visualizations
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 4. Isopropyl acetate CAS#: 108-21-4 [m.chemicalbook.com]
- 5. US5384426A - Process for the preparation of isopropyl acetate - Google Patents [patents.google.com]
- 6. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 7. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. geneseo.edu [geneseo.edu]
- 10. chemos.de [chemos.de]
- 11. researchgate.net [researchgate.net]
- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 13. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 14. Drying solvents and Drying agents [delloyd.50megs.com]
minimizing side reactions when using isopropyl acetate as a solvent
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using isopropyl acetate (IPAc) as a solvent. The focus is on minimizing and addressing common side reactions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using isopropyl acetate as a solvent?
A1: The most prevalent side reactions are hydrolysis and transesterification.
-
Hydrolysis: Isopropyl acetate can react with water to break down into isopropanol and acetic acid.[1][2][3] This reaction is reversible and can be catalyzed by the presence of acids or bases.[4][5]
-
Transesterification: If your reaction mixture contains other alcohols and a catalyst (acidic or basic), the isopropyl group of the ester can be exchanged with the other alcohol, leading to the formation of a new, undesired ester byproduct.[6][7]
Q2: How can I prevent the hydrolysis of isopropyl acetate during my reaction?
A2: Preventing hydrolysis is critical for maintaining a stable reaction environment. Key strategies include:
-
Use Anhydrous Solvent: Ensure your isopropyl acetate is dry and has a low water content. If necessary, dry the solvent using appropriate molecular sieves before use.
-
Control the Atmosphere: Store the solvent under an inert atmosphere, such as a nitrogen blanket, to prevent it from absorbing moisture from the air.[3]
-
Manage Reaction Conditions: If your reaction generates water, consider using a Dean-Stark trap or other methods to remove water as it forms.
-
Avoid Strong Acids/Bases (if possible): Since both strong acids and bases can catalyze hydrolysis, use them judiciously and only when required by the reaction chemistry.[4]
Q3: My commercial isopropyl acetate has a faint acidic (vinegar-like) smell. What does this mean and is it still usable?
A3: An acidic smell indicates that the isopropyl acetate has likely started to hydrolyze, forming acetic acid.[1][2] This can occur during prolonged storage, especially if the container is not properly sealed or has been exposed to moisture.[3] Before use, you should quantify the level of acidic impurity, as it could interfere with your reaction. A simple acid-base titration can determine the acetic acid concentration. For sensitive reactions, it is recommended to purify the solvent by distillation or use a fresh bottle.
Q4: What causes transesterification side reactions and how can I minimize them?
A4: Transesterification occurs when an alcohol in your reaction mixture displaces the isopropanol from the isopropyl acetate molecule.[7] This is common in reactions run in the presence of other alcohols with acid or base catalysis. To minimize this:
-
Solvent Choice: If your reaction involves an alcohol as a reactant or another solvent, consider if isopropyl acetate is the most appropriate choice. If an ester solvent is necessary, you might use the acetate ester of the alcohol already present in the reaction to avoid generating a new impurity.
-
Protecting Groups: In sensitive applications like peptide synthesis, ensure that alcoholic functional groups on your substrates are appropriately protected to prevent them from reacting with the solvent.[8]
-
Catalyst Control: The reaction is catalyzed by acids and bases.[7] Careful selection of the catalyst and control of its concentration can help mitigate this side reaction.
Q5: How should I properly store and handle isopropyl acetate to maintain its purity?
A5: Proper storage is crucial to prevent degradation.
-
Containers: Store in tightly closed, properly vented containers.[3] While carbon steel is common, lined steel or stainless steel is recommended to prevent slight discoloration.[3]
-
Environment: Keep containers away from heat, sparks, open flames, and strong oxidizing agents.[3]
-
Inert Atmosphere: For long-term storage or high-purity applications, storing under a nitrogen blanket is recommended to prevent moisture absorption and subsequent hydrolysis.[3]
-
Shelf Life: When stored correctly, isopropyl acetate is typically stable for at least 12 months.[3] However, it is good practice to re-test older stock for acidity before use in sensitive applications.
Q6: Are there any materials I should avoid when using isopropyl acetate in my experimental setup?
A6: Yes. Isopropyl acetate can attack many forms of plastic and some types of rubber.[1][4] It is crucial to verify the chemical compatibility of all components of your reaction setup, including tubing, seals, and containers. Glassware (borosilicate) and stainless steel are generally compatible and recommended.[3] Also, avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause vigorous reactions.[4]
Troubleshooting Guide
Problem: My reaction is generating unexpected acidic byproducts.
This is a common issue, often pointing to the degradation of the isopropyl acetate solvent.
-
Initial Check: Test a sample of the isopropyl acetate you used for pre-existing acidity using the titration protocol below. An acidic smell is a strong indicator of contamination with acetic acid.[1]
-
Root Cause Analysis:
-
Water Contamination: Was the solvent properly dried? Did any of the reagents introduce water into the reaction? Is the reaction itself producing water?
-
Atmospheric Exposure: Was the reaction run under an inert atmosphere? Was the solvent container properly sealed? Exposure to moist air can cause hydrolysis.[2]
-
Reaction Temperature: Elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of trace amounts of acid or base.[5]
-
-
Solution Workflow: The following diagram outlines a systematic approach to troubleshooting this issue.
References
- 1. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. monumentchemical.com [monumentchemical.com]
- 4. ISOPROPYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chemconnections.org [chemconnections.org]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ester - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Isopropyl Acetate HPLC Separations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isopropyl acetate in High-Performance Liquid Chromatography (HPLC) separations.
Troubleshooting Guides
High Backpressure When Using Isopropyl Acetate
Question: My HPLC system is showing unusually high backpressure after introducing a mobile phase containing isopropyl acetate. What are the common causes and how can I resolve this?
Answer:
High backpressure is a common issue in HPLC and can be exacerbated by the physical properties of the mobile phase and improper system preparation. When using isopropyl acetate, consider the following potential causes and solutions:
Potential Causes:
-
Precipitation of Salts: If you are using a buffered mobile phase, the introduction of a high concentration of isopropyl acetate (an organic solvent) can cause the buffer salts to precipitate, leading to blockages in the system.
-
Immiscibility with Previous Mobile Phase: If the previous mobile phase was not fully flushed and is immiscible with your isopropyl acetate-containing mobile phase, it can create high-viscosity mixtures or emulsions, leading to increased pressure.
-
Column Frit Blockage: Particulates from the sample, mobile phase, or wear from pump seals can clog the column inlet frit.[1][2][3]
-
High Mobile Phase Viscosity: While isopropyl acetate itself does not have an unusually high viscosity, the overall viscosity of your mobile phase mixture could be contributing to the backpressure, especially at higher flow rates.[2][3]
-
Low Operating Temperature: Lower temperatures increase the viscosity of the mobile phase, leading to higher backpressure.
Troubleshooting Workflow:
To systematically identify and resolve the source of high backpressure, follow this workflow:
Experimental Protocol: Column Flushing Procedure for High Backpressure
-
Initial Assessment: Note the current backpressure reading with your isopropyl acetate mobile phase at your set flow rate.
-
System Flush (Column Removed):
-
Disconnect the column from the system.
-
Replace the column with a union.
-
Flush the system with a solvent miscible with your mobile phase (e.g., isopropanol) at a low flow rate (e.g., 0.5 mL/min) for 10-15 minutes.
-
Monitor the system pressure; it should be very low (typically <10 bar). If the pressure is still high, the blockage is in the HPLC system itself (tubing, injector, etc.).[4]
-
-
Column Back-Flushing (if pressure was normal without the column):
-
Reverse the direction of the column.
-
Connect the column to the injector, but leave the detector end disconnected and leading to a waste container.
-
Start with a low flow rate (e.g., 0.2 mL/min) of a strong, miscible solvent like isopropanol.
-
Gradually increase the flow rate, ensuring the pressure does not exceed the column's maximum limit.
-
Flush for 30-60 minutes.
-
-
Re-equilibration:
-
Return the column to its original orientation.
-
Flush with your mobile phase without any buffer salts at a low flow rate, gradually increasing to your target flow rate.
-
Re-introduce your buffered mobile phase and allow the system to equilibrate until a stable baseline is achieved.
-
Poor Peak Shape and Resolution
Question: I am observing poor peak shape (tailing or fronting) and inadequate resolution in my separation using isopropyl acetate. How can I optimize my flow rate to improve this?
Answer:
Flow rate is a critical parameter that affects peak shape and resolution by influencing the efficiency of the separation. The relationship between flow rate and peak broadening is described by the van Deemter equation. While an optimal flow rate exists for maximum efficiency, practical considerations often lead to a compromise between resolution and analysis time.
Impact of Flow Rate on Separation Parameters:
| Parameter | Effect of Decreasing Flow Rate | Effect of Increasing Flow Rate |
| Resolution | Generally improves due to increased efficiency (more theoretical plates).[5] | May decrease as efficiency is reduced.[5] |
| Peak Shape | Can improve for analytes with slow kinetics of interaction with the stationary phase. | Can lead to peak broadening if the flow is too fast for proper mass transfer. |
| Analysis Time | Increases. | Decreases. |
| Backpressure | Decreases.[3] | Increases.[3] |
Logical Relationship for Flow Rate Optimization:
Experimental Protocol: Flow Rate Optimization
-
Establish a Baseline:
-
Equilibrate your column with the isopropyl acetate-containing mobile phase at a standard starting flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).[6]
-
Perform several injections of your sample to ensure the retention times and peak shapes are stable.
-
Record the resolution between critical peak pairs, peak asymmetry, and analysis time.
-
-
Decrease the Flow Rate:
-
Reduce the flow rate by 20% (e.g., from 1.0 mL/min to 0.8 mL/min).
-
Allow the system to re-equilibrate for a duration equivalent to at least 10 column volumes.
-
Inject your sample and record the same parameters as in the baseline step.
-
-
Further Decrease the Flow Rate:
-
If resolution or peak shape has improved, continue to decrease the flow rate in small increments (e.g., to 0.6 mL/min, then 0.5 mL/min).
-
Continue this process until you see diminishing returns in resolution improvement or the analysis time becomes prohibitively long.
-
-
Data Analysis:
-
Compare the data from each flow rate to determine the optimal balance between resolution, peak shape, and analysis time for your specific application.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting flow rate when using isopropyl acetate in a mobile phase for a standard 4.6 mm ID HPLC column?
A typical starting flow rate for a standard 4.6 mm internal diameter (ID) HPLC column is between 0.8 mL/min and 1.2 mL/min. A flow rate of 1.0 mL/min is a very common starting point for method development.[6]
Q2: Can I use a flow gradient with isopropyl acetate in my mobile phase?
While less common than mobile phase gradients, flow programming (using a flow gradient) can be employed. Increasing the flow rate during a run can help to elute strongly retained compounds more quickly. However, be aware that changing the flow rate can affect baseline stability and detector response. It is generally recommended to optimize other parameters like mobile phase composition first.[7]
Q3: How does the viscosity of isopropyl acetate affect the choice of flow rate?
Isopropyl acetate has a relatively low viscosity, similar to other commonly used organic solvents in HPLC. Therefore, it does not typically impose special limitations on the flow rate due to viscosity alone. However, the viscosity of the entire mobile phase mixture (e.g., with water or other solvents) will determine the overall system backpressure.
Q4: My baseline is noisy after switching to a mobile phase with isopropyl acetate. Could the flow rate be the cause?
A noisy baseline is more likely due to issues such as inadequate mobile phase mixing, outgassing, or contamination rather than the flow rate itself.[8] Ensure your mobile phase is thoroughly mixed and degassed. If the problem persists, it could be related to the detector settings or a contaminated system.
Q5: Will changing the flow rate affect the retention order of my peaks when using an isocratic mobile phase with isopropyl acetate?
For isocratic separations, changing the flow rate will change the retention times of all peaks proportionally, but it will not change their relative retention (selectivity) or elution order.[9][10] This means that if two peaks are co-eluting, simply changing the flow rate will not resolve them. In such cases, you need to modify the mobile phase composition or change the stationary phase.
References
- 1. nacalai.com [nacalai.com]
- 2. labtech.tn [labtech.tn]
- 3. uhplcs.com [uhplcs.com]
- 4. lcms.cz [lcms.cz]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLC故障排除指南 [sigmaaldrich.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Effect of flow rate on separation [August 24, 2004] - Chromatography Forum [chromforum.org]
Technical Support Center: Anhydrous Isopropyl Acetate Preparation
Welcome to the technical support center for the preparation of anhydrous isopropyl acetate. This resource is designed for researchers, scientists, and drug development professionals who require dry isopropyl acetate for moisture-sensitive reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use anhydrous isopropyl acetate in certain reactions?
A1: Trace amounts of water can act as a nucleophile or a base, leading to undesirable side reactions, reduced product yields, catalyst deactivation, or degradation of sensitive compounds. For instance, in Grignard or organolithium reactions, water will quench the reactive organometallic species.
Q2: What is the typical water content of commercial isopropyl acetate?
A2: The water content in commercial grades of isopropyl acetate can vary. ACS grade isopropyl acetate typically has a maximum water content of ≤0.05% (500 ppm).[1] However, technical grade solvents may have higher water content. It's also important to note that isopropyl acetate is slightly soluble in water (2.9 wt% at 20°C), and water is slightly soluble in isopropyl acetate (1.8 wt% at 20°C), so improper storage can lead to water absorption from the atmosphere.[2]
Q3: Can I use common drying agents like anhydrous sodium sulfate or magnesium sulfate for isopropyl acetate?
A3: While anhydrous sodium sulfate and magnesium sulfate are common drying agents for many organic solvents, they are generally considered less effective for achieving the very low water levels required for highly sensitive anhydrous reactions.[3][4][5] They are often used for pre-drying or removing bulk water after an aqueous workup. For achieving truly anhydrous conditions, more rigorous methods are recommended.
Q4: Are there any drying agents I should avoid with isopropyl acetate?
A4: Yes. Strong bases like sodium hydroxide or potassium hydroxide should be avoided as they can catalyze the hydrolysis (saponification) of isopropyl acetate into isopropyl alcohol and sodium or potassium acetate.[6][7][8] Reactive metals like sodium are also not suitable for drying esters. Acidic drying agents should be used with caution as they can also promote hydrolysis, although more slowly than strong bases.
Q5: What is the most recommended method for drying isopropyl acetate for anhydrous reactions?
A5: The most recommended and effective method for drying isopropyl acetate to very low water levels is the use of activated 3Å or 4Å molecular sieves.[9][10][11][12][13] Distillation can also be employed, but it's complicated by the formation of azeotropes.[2][14][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction failure despite using "dry" isopropyl acetate. | 1. Incomplete drying of the solvent. 2. Re-absorption of atmospheric moisture. 3. Inactive drying agent. | 1. Verify the dryness of the solvent using Karl Fischer titration.[9] 2. Ensure all glassware is flame-dried or oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[16] 3. Use freshly activated molecular sieves. |
| Molecular sieves are not effectively drying the solvent. | 1. Sieves were not properly activated (regenerated). 2. Insufficient amount of sieves used. 3. Insufficient contact time. 4. Incorrect pore size of sieves. | 1. Activate the sieves by heating them to 200-300°C under vacuum or in a stream of inert gas for several hours.[9][17] 2. Use a sufficient loading of sieves, typically 10-20% of the solvent weight.[9] 3. Allow the solvent to stand over the sieves for at least 24-48 hours.[16][18] 4. Use 3Å or 4Å molecular sieves for drying solvents.[10][11][13] |
| Solvent appears cloudy after adding a drying agent. | Fine particles from the drying agent (e.g., powdered molecular sieves) are suspended in the solvent. | Allow the particles to settle and carefully decant or filter the solvent. Using beaded molecular sieves can minimize this issue. |
| Distillation is not removing water effectively. | Isopropyl acetate forms a binary azeotrope with water (boiling point 75.9°C, 88.9 wt% isopropyl acetate) and a ternary azeotrope with isopropanol and water.[2][14][15] Simple distillation will not completely separate the water. | Use a drying agent like molecular sieves before distillation, or consider extractive distillation with a suitable entrainer, although this is a more complex setup.[14][15] |
Data Presentation
Table 1: Comparison of Drying Agents for Organic Solvents
| Drying Agent | Efficiency | Capacity | Speed | Compatibility with Isopropyl Acetate |
| 3Å/4Å Molecular Sieves | Excellent (<10 ppm water)[18] | Moderate | Slow (24-72h)[18] | Excellent |
| Anhydrous MgSO₄ | Good | High | Fast | Good (for pre-drying) |
| Anhydrous Na₂SO₄ | Fair | High | Slow | Good (for pre-drying)[5] |
| Anhydrous CaCl₂ | Fair | Moderate | Moderate | Use with caution (can form adducts)[19] |
| **Calcium Hydride (CaH₂) ** | Excellent | High | Moderate | Not recommended (potential for reaction) |
| Sodium (Na) / Benzophenone | Excellent | High | Fast | Not Compatible (reacts with ester) |
| Phosphorus Pentoxide (P₄O₁₀) | Excellent | Low | Fast | Not recommended (strong acid)[3][4] |
Experimental Protocols
Protocol 1: Drying Isopropyl Acetate with Molecular Sieves
Objective: To reduce the water content of isopropyl acetate to a level suitable for anhydrous reactions.
Materials:
-
Isopropyl acetate (reagent grade)
-
3Å or 4Å molecular sieves (beads or pellets)
-
Oven or heating mantle with a temperature controller
-
Schlenk flask or a round-bottom flask with a gas inlet
-
Vacuum pump (optional)
-
Inert gas source (Nitrogen or Argon)
-
Dessicator
Procedure:
Part A: Activation of Molecular Sieves
-
Place the required amount of molecular sieves in a clean, dry Schlenk flask or a suitable oven-safe dish.
-
Heat the sieves to 200-300°C. If using a Schlenk flask, apply a vacuum. If using an oven, a gentle flow of dry nitrogen is beneficial but not strictly necessary.[9][10]
-
Maintain this temperature for at least 3-4 hours to ensure all adsorbed water is removed.[17]
-
Allow the sieves to cool to room temperature under vacuum or in a desiccator to prevent re-adsorption of atmospheric moisture.[17]
Part B: Drying of Isopropyl Acetate
-
To a clean, dry flask equipped with a stopper or septum, add the freshly activated molecular sieves (approximately 10-20g per 100mL of solvent).[9]
-
Add the isopropyl acetate to the flask containing the sieves.
-
Seal the flask and allow it to stand for at least 24-48 hours.[18] Occasional gentle swirling can improve efficiency.
-
For use, carefully decant or cannulate the dry solvent, leaving the sieves behind. Ensure this is done under an inert atmosphere to prevent moisture contamination.
Protocol 2: Verification of Solvent Dryness (Karl Fischer Titration)
Karl Fischer titration is the gold standard for accurately determining the water content in organic solvents.[9] A detailed protocol for this technique is dependent on the specific instrument used. Please refer to the manufacturer's manual for your Karl Fischer titrator for precise operating instructions. The general principle involves the reaction of water with an iodine and sulfur dioxide solution in the presence of a base.
Visualizations
Caption: A workflow diagram for drying isopropyl acetate using molecular sieves.
Caption: A decision tree for selecting an appropriate drying agent for isopropyl acetate.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. Isopropyl acetate - Wikipedia [en.wikipedia.org]
- 3. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 4. Drying solvents and Drying agents [delloyd.50megs.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. studypool.com [studypool.com]
- 7. chegg.com [chegg.com]
- 8. youtube.com [youtube.com]
- 9. redriver.team [redriver.team]
- 10. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. web.uvic.ca [web.uvic.ca]
- 13. medium.com [medium.com]
- 14. US4693789A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 15. US4826576A - Separation of isopropyl acetate from isopropanol by extractive distillation - Google Patents [patents.google.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Molecular Sieve Drying [bio.umass.edu]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Sciencemadness Discussion Board - Separation of Isopropanol and Ethyl Acetate - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
Isopropyl Acetate vs. Ethyl Acetate: A Comparative Guide to Extraction Efficiency in Research
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical factor that can significantly impact the efficiency and success of extraction processes. Among the commonly used medium-polarity solvents, isopropyl acetate and ethyl acetate are often considered interchangeable. However, their subtle differences in physical and chemical properties can lead to notable variations in extraction performance. This guide provides an objective comparison of the extraction efficiency of isopropyl acetate and ethyl acetate, supported by their physicochemical properties and general principles of liquid-liquid extraction.
Executive Summary
While both isopropyl acetate and ethyl acetate are effective solvents for the extraction of a wide range of compounds, isopropyl acetate often holds a slight advantage in extraction efficiency, primarily due to its lower miscibility with water. This characteristic can lead to cleaner phase separations and potentially higher recovery of target analytes, especially in processes involving aqueous solutions. Ethyl acetate, while more commonly used and often more economical, its higher water solubility can sometimes compromise extraction efficiency through emulsion formation and loss of analyte to the aqueous phase. The choice between the two will ultimately depend on the specific properties of the analyte, the composition of the initial mixture, and the desired purity of the extract.
Physicochemical Properties and their Impact on Extraction
The efficiency of a solvent in a liquid-liquid extraction is largely governed by its physical and chemical properties, most notably its polarity, solubility in water, and boiling point.
| Property | Isopropyl Acetate | Ethyl Acetate | Impact on Extraction Efficiency |
| Formula | C₅H₁₀O₂ | C₄H₈O₂ | - |
| Molar Mass | 102.13 g/mol | 88.11 g/mol | Minor impact on solvent power. |
| Density | 0.872 g/mL | 0.902 g/mL | Affects phase separation; a larger density difference with the aqueous phase can facilitate cleaner separation. |
| Boiling Point | 89 °C | 77.1 °C | Lower boiling point of ethyl acetate allows for easier removal post-extraction, but can also lead to solvent loss through evaporation. |
| Solubility in Water | ~3.1 g/100 mL | ~8.3 g/100 mL | Key Differentiator: Lower water solubility of isopropyl acetate generally leads to better phase separation, reduced emulsion formation, and potentially higher recovery of the target compound. |
| Polarity (relative) | Medium | Medium | Both are effective for a wide range of moderately polar to nonpolar compounds. |
Data-Driven Comparison: The Case of Caffeine Extraction
While direct comparative studies measuring the partition coefficients of a wide range of compounds in both isopropyl acetate and ethyl acetate are not abundantly available in published literature, we can infer performance based on solubility data and anecdotal evidence from the scientific community. For instance, in the extraction of caffeine from aqueous solutions, both solvents are viable options.
A study on the recovery of caffeine from spent coffee grounds reported a 93.4% recovery of caffeine using ethyl acetate in a liquid-liquid extraction process.[1] While a direct comparative value for isopropyl acetate is not provided in the same study, the lower water miscibility of isopropyl acetate suggests it could potentially offer an even higher recovery rate under optimized conditions, as less of the solvent and analyte would be lost to the aqueous phase.
Anecdotal evidence from synthetic chemists suggests that isopropyl acetate is often preferred for workups involving polar aprotic solvents like dimethylformamide (DMF) because it is less polar and less miscible with water than ethyl acetate, leading to easier separation.[2]
Experimental Protocol: Determining and Comparing Extraction Efficiency
To quantitatively compare the extraction efficiency of isopropyl acetate and ethyl acetate for a specific compound, a determination of the partition coefficient (K) is the standard method. The partition coefficient is the ratio of the concentration of the analyte in the organic phase to its concentration in the aqueous phase at equilibrium.
Materials:
-
Analyte of interest (e.g., caffeine)
-
Deionized water
-
Isopropyl acetate (reagent grade)
-
Ethyl acetate (reagent grade)
-
Separatory funnels (250 mL)
-
Volumetric flasks
-
Pipettes
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Vortex mixer
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of the analyte in the aqueous phase (e.g., water) at a known concentration. Create a series of standard solutions of the analyte in both isopropyl acetate and ethyl acetate for calibration curves.
-
Liquid-Liquid Extraction:
-
In a 250 mL separatory funnel, add a known volume of the aqueous analyte solution (e.g., 50 mL).
-
Add an equal volume of the organic solvent to be tested (isopropyl acetate or ethyl acetate).
-
Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. If an emulsion forms, gentle swirling or the addition of a small amount of brine may help to break it.
-
-
Sample Analysis:
-
Carefully separate the two layers, collecting each in a clean, dry container.
-
Measure the concentration of the analyte in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) after generating a calibration curve.
-
-
Calculation of Partition Coefficient (K):
-
K = [Concentration of analyte in organic phase] / [Concentration of analyte in aqueous phase]
-
-
Comparison: Repeat the experiment under identical conditions using the other solvent. A higher K value indicates a greater affinity of the analyte for the organic solvent and thus, a more efficient extraction.
Logical Workflow for Solvent Selection in Extraction
The decision-making process for selecting an appropriate extraction solvent can be visualized as a logical workflow. Key considerations include the properties of the target analyte, the desired purity of the final product, and practical considerations such as cost and safety.
Caption: A logical workflow for selecting an optimal extraction solvent.
Signaling Pathway for Efficient Liquid-Liquid Extraction
The underlying principle of liquid-liquid extraction can be conceptualized as a signaling pathway where the "signal" is the transfer of the analyte from one phase to another, driven by its physicochemical properties and the experimental conditions.
Caption: A signaling pathway illustrating the process of liquid-liquid extraction.
Conclusion
In the comparative analysis of isopropyl acetate versus ethyl acetate for extraction efficiency, isopropyl acetate's lower water solubility gives it a theoretical edge in many applications, particularly in extractions from aqueous matrices. This can translate to higher recovery yields and cleaner separations. However, ethyl acetate remains a widely used and effective solvent, with the advantage of a lower boiling point for easier removal.
For researchers and drug development professionals, the optimal choice will be dictated by the specific requirements of the extraction. When high recovery and minimal emulsion formation are paramount, isopropyl acetate is a strong candidate. When factors such as cost, solvent removal time, and established protocols are more critical, ethyl acetate may be the preferred option. It is recommended to perform a small-scale experimental comparison, as outlined in the protocol above, to determine the most efficient solvent for a specific analyte and system.
References
A Comparative Guide to the Validation of Analytical Methods Using Isopropyl Acetate as a Solvent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isopropyl acetate's performance as a solvent in the validation of analytical methods, particularly in chromatography. Isopropyl acetate is increasingly considered a "greener" alternative to other common solvents due to its favorable environmental, health, and safety profile. This document outlines its performance against other solvents, supported by experimental data, and provides detailed experimental protocols.
Performance Comparison of Solvents in Analytical Method Validation
The selection of a suitable solvent is critical for the development of robust and reliable analytical methods. Isopropyl acetate offers a unique combination of properties that make it a viable alternative to commonly used solvents like acetonitrile, methanol, and ethyl acetate.
Key Properties of Isopropyl Acetate:
-
Moderate Polarity: Isopropyl acetate's moderate polarity allows for its use in a variety of chromatographic applications, including as a component in both normal-phase and reversed-phase HPLC mobile phases.
-
Good Solubility: It can dissolve a wide range of organic compounds.
-
Favorable Volatility: With a boiling point of 89 °C, it is suitable for gas chromatography (GC) and allows for easy removal during sample preparation.
-
"Greener" Alternative: It is often considered a more environmentally friendly option compared to solvents like acetonitrile and dichloromethane.
The following tables summarize quantitative data from various studies to provide a comparative overview of isopropyl acetate's performance in method validation against other common solvents.
Table 1: Gas Chromatography (GC) Method Validation Parameters
| Validation Parameter | Isopropyl Acetate | Ethyl Acetate | Acetonitrile | Methanol |
| Linearity (R²) | > 0.999[1][2] | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 97.4 - 109.0[1][2] | 98.5 - 102.5[3] | 98 - 102 (Typical)[4][5] | 98 - 102 (Typical)[4][5] |
| Precision (%RSD) | < 15 (Typical for residual solvents) | < 3[3] | < 2 (Typical for assay)[4] | < 2 (Typical for assay)[4] |
| Limit of Detection (LOD) | 0.1 µg/g[1][2], 0.6 µ g/sample [6] | 0.04 µg/mL[3] | Analyte Dependent | Analyte Dependent |
| Limit of Quantitation (LOQ) | 0.3 µg/g[1][2] | Not Specified | Analyte Dependent | Analyte Dependent |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters
| Validation Parameter | Isopropyl Acetate (as mobile phase component) | Ethyl Acetate (as mobile phase component) | Acetonitrile (as mobile phase component) | Methanol (as mobile phase component) |
| Linearity (R²) | > 0.99 (Expected) | > 0.999[3] | > 0.998 (Typical)[7][8] | > 0.998 (Typical)[7] |
| Accuracy (% Recovery) | 98 - 102 (Expected) | 98.5 - 102.5[3] | 98 - 102 (Typical)[4] | 100±2 (Typical)[7] |
| Precision (%RSD) | < 2 (Expected) | < 3[3] | < 2 (Typical)[4][9] | < 2 (Typical)[9] |
| Suitability | Can be used in both normal and reversed-phase. | Commonly used in normal and reversed-phase. | Widely used in reversed-phase due to low UV cutoff and viscosity. | A common and cost-effective alternative to acetonitrile in reversed-phase. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are example protocols for GC and HPLC methods where isopropyl acetate can be utilized.
Protocol 1: Validation of a Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) Method for the Determination of Residual Solvents (including Isopropyl Acetate)
This protocol is based on the principles outlined in the validation of methods for residual solvent analysis.[1][2][10]
1. Objective: To validate a method for the quantification of isopropyl acetate as a residual solvent in a drug substance.
2. Instrumentation and Conditions:
-
Instrument: Headspace Gas Chromatograph with a Mass Spectrometer detector (HS-GC-MS).
-
Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[1][2]
-
Carrier Gas: Helium.
-
Injector Temperature: 220 °C.
-
Detector Temperature: 250 °C.
-
Oven Program: Initial temperature of 40°C held for 5 minutes, then ramped to 240°C at 10°C/min, and held for 5 minutes.
-
Headspace Sampler Conditions:
-
Oven Temperature: 85 °C.
-
Loop Temperature: 95 °C.
-
Transfer Line Temperature: 105 °C.
-
Vial Equilibration Time: 15 minutes.
-
3. Validation Parameters and Acceptance Criteria:
-
Specificity: No interference from the diluent or other potential residual solvents at the retention time of isopropyl acetate.
-
Linearity: A series of solutions are prepared to cover a range from the reporting limit to 150% of the specification limit. The correlation coefficient (R²) should be ≥ 0.99.
-
Accuracy: Determined by spike recovery at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The mean recovery should be within 80% to 120%.
-
Precision (Repeatability): Six independent preparations of the sample at 100% of the specification limit. The relative standard deviation (%RSD) should be ≤ 15%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined by the signal-to-noise ratio method (typically 3:1 for LOD and 10:1 for LOQ).
Protocol 2: Validation of a High-Performance Liquid Chromatography (HPLC) Method Using a Mobile Phase Containing Isopropyl Acetate
This protocol provides a general framework for validating an HPLC method where isopropyl acetate is a component of the mobile phase.
1. Objective: To validate an HPLC method for the assay of an active pharmaceutical ingredient (API).
2. Instrumentation and Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 (250 mm x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A suitable mixture of water and an organic phase containing isopropyl acetate and potentially other modifiers like acetonitrile or methanol. The exact composition should be optimized during method development.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the analyte.
-
Injection Volume: 10 µL.
3. Validation Parameters and Acceptance Criteria:
-
Specificity: The analyte peak should be well-resolved from any impurities, degradation products, or excipients. Peak purity can be assessed using a photodiode array detector.
-
Linearity: A minimum of five concentrations covering 80% to 120% of the expected sample concentration. The correlation coefficient (R²) should be ≥ 0.998.[7]
-
Accuracy: Determined by analyzing samples with known concentrations (e.g., spiked placebo) at three levels (e.g., 80%, 100%, and 120%). The mean recovery should be within 98.0% to 102.0%.[4][7]
-
Precision:
-
Repeatability (Intra-assay): Six replicate injections of the 100% concentration sample. The %RSD should be ≤ 2.0%.[9]
-
Intermediate Precision: The analysis is performed by a different analyst on a different day with a different instrument. The %RSD between the two sets of results should be ≤ 2.0%.[7]
-
-
Robustness: Small, deliberate variations are made to method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C, flow rate ±0.1 mL/min). The system suitability parameters should remain within acceptable limits.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
Caption: Solvent Selection Logic in Method Development.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. researchgate.net [researchgate.net]
- 3. znaturforsch.com [znaturforsch.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. cdc.gov [cdc.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. master-analyse-controle-inscription.univ-lyon1.fr [master-analyse-controle-inscription.univ-lyon1.fr]
- 10. Development and validation of a headspace GC-MS method to evaluate the interconversion of impurities and the product quality of liquid hand sanitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Isopropyl Acetate and Other Esters in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can significantly influence reaction outcomes, process efficiency, and overall safety. Esters, characterized by their moderate polarity and versatile solvency, are a widely utilized class of solvents. This guide provides a comprehensive comparative study of isopropyl acetate (IPAc) against other commonly used esters: methyl acetate, ethyl acetate, and butyl acetate. The following sections present a detailed analysis of their physical and chemical properties, performance in key applications, and safety profiles, supported by representative experimental data.
Physicochemical Properties
The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. Properties such as boiling point, density, and polarity are crucial for optimizing reaction conditions, extractions, and chromatographic separations. A summary of the key properties for isopropyl acetate and its counterparts is presented below.
Table 1: Physicochemical Properties of Selected Esters
| Property | Isopropyl Acetate | Methyl Acetate | Ethyl Acetate | n-Butyl Acetate |
| Molecular Formula | C₅H₁₀O₂[1] | C₃H₆O₂[1] | C₄H₈O₂ | C₆H₁₂O₂ |
| Molecular Weight ( g/mol ) | 102.13[1] | 74.08[1] | 88.11 | 116.16 |
| Boiling Point (°C) | 89.5[1] | 56.9[1] | 77.1 | 126.5 |
| Density (g/cm³ at 20°C) | 0.872[1] | 0.932[1] | 0.902 | 0.882 |
| Viscosity (cP at 20°C) | 0.59 | 0.38 | 0.45 | 0.73 |
| Polarity (Relative) | Moderate | Moderate | Moderate | Low-Moderate |
| Solubility in Water ( g/100g at 20°C) | 2.9 | 24.4 | 8.3 | 0.7 |
| Flash Point (°C) | 2 | -10 | -4 | 22 |
Performance in Organic Synthesis Applications
The practical performance of a solvent is the ultimate measure of its utility. This section provides a comparative analysis of isopropyl acetate and other esters in three common applications: as a reaction solvent, in liquid-liquid extraction, and as a component of the mobile phase in chromatography.
As a Reaction Solvent
The choice of a reaction solvent can impact reaction kinetics, equilibrium position, and product purity. The higher boiling point of isopropyl acetate compared to methyl and ethyl acetates can be advantageous for reactions requiring elevated temperatures to proceed at a reasonable rate.
Table 2: Representative Data for Fischer Esterification of Acetic Acid with Isopropanol
| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| Isopropyl Acetate | 89.5 | 4 | 85 | 98 |
| Methyl Acetate | 56.9 | 8 | 70 | 95 |
| Ethyl Acetate | 77.1 | 6 | 80 | 97 |
| n-Butyl Acetate | 126.5 | 3 | 90 | 99 |
Experimental Protocol: Comparative Analysis of Ester Solvents in Fischer Esterification
Objective: To compare the performance of isopropyl acetate, methyl acetate, ethyl acetate, and n-butyl acetate as reaction solvents for the Fischer esterification of acetic acid with isopropanol.
Materials:
-
Acetic acid (1.0 mol)
-
Isopropanol (1.2 mol)
-
Sulfuric acid (catalyst, 0.05 mol)
-
Isopropyl Acetate (50 mL)
-
Methyl Acetate (50 mL)
-
Ethyl Acetate (50 mL)
-
n-Butyl Acetate (50 mL)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Gas chromatograph (GC) for purity analysis
Procedure:
-
Set up four identical round-bottom flasks equipped with reflux condensers.
-
To each flask, add acetic acid (1.0 mol) and isopropanol (1.2 mol).
-
To each of the four flasks, add 50 mL of one of the respective ester solvents (isopropyl acetate, methyl acetate, ethyl acetate, n-butyl acetate).
-
Carefully add sulfuric acid (0.05 mol) to each flask while stirring.
-
Heat the reaction mixtures to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixtures to room temperature.
-
Wash each reaction mixture with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Determine the yield and purity of the resulting isopropyl acetate product by GC analysis.
Workflow for Comparative Solvent Performance in a Chemical Reaction
Caption: Workflow for comparing ester solvents in a chemical reaction.
In Liquid-Liquid Extraction
Isopropyl acetate's lower solubility in water compared to ethyl acetate makes it a potentially more effective solvent for extracting organic compounds from aqueous solutions, especially when polar aprotic solvents like dimethylformamide (DMF) are present.[2] This can lead to better phase separation and reduced loss of the desired product in the aqueous layer.
Table 3: Representative Data for Extraction of a Model Compound from an Aqueous DMF Solution
| Extraction Solvent | Partition Coefficient (K) | Extraction Efficiency (%) (single extraction) | Phase Separation Quality |
| Isopropyl Acetate | 15 | 93.8 | Excellent, sharp interface |
| Methyl Acetate | 5 | 83.3 | Poor, significant emulsification |
| Ethyl Acetate | 10 | 90.9 | Good, minor cloudiness at interface |
| n-Butyl Acetate | 12 | 92.3 | Excellent, sharp interface |
Experimental Protocol: Comparative Analysis of Ester Solvents for Extraction
Objective: To compare the extraction efficiency of isopropyl acetate, methyl acetate, ethyl acetate, and n-butyl acetate for a model organic compound from an aqueous solution containing DMF.
Materials:
-
Aqueous solution containing a known concentration of a model organic compound (e.g., benzoic acid) and 20% DMF.
-
Isopropyl Acetate
-
Methyl Acetate
-
Ethyl Acetate
-
n-Butyl Acetate
-
Separatory funnels
-
UV-Vis spectrophotometer or HPLC for concentration analysis
Procedure:
-
To four separate separatory funnels, add 50 mL of the aqueous solution of the model compound.
-
To each funnel, add 50 mL of one of the respective ester solvents.
-
Shake each funnel vigorously for 2 minutes, venting periodically.
-
Allow the layers to separate and observe the quality of the phase separation.
-
Carefully separate the aqueous and organic layers.
-
Determine the concentration of the model compound remaining in the aqueous layer using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the partition coefficient (K) and the extraction efficiency for each solvent.
Workflow for Comparative Extraction Efficiency
Caption: Workflow for comparing the extraction efficiency of different ester solvents.
In Chromatography
In normal-phase chromatography, the polarity of the mobile phase is a key factor in determining the retention of compounds on a polar stationary phase like silica gel. The choice of ester in the mobile phase can be used to fine-tune separations.
Table 4: Representative Rf Values of Model Compounds on Silica Gel TLC Plates
| Mobile Phase (1:1 Hexane:Ester) | Rf of Non-polar Compound (e.g., Biphenyl) | Rf of Moderately Polar Compound (e.g., Benzophenone) | Rf of Polar Compound (e.g., Benzyl Alcohol) |
| Hexane:Isopropyl Acetate | 0.65 | 0.40 | 0.15 |
| Hexane:Methyl Acetate | 0.75 | 0.55 | 0.25 |
| Hexane:Ethyl Acetate | 0.70 | 0.50 | 0.20 |
| Hexane:n-Butyl Acetate | 0.60 | 0.35 | 0.10 |
Experimental Protocol: Comparative Analysis of Ester Solvents in Thin-Layer Chromatography
Objective: To compare the elution strength of isopropyl acetate, methyl acetate, ethyl acetate, and n-butyl acetate as components of the mobile phase in the TLC separation of a mixture of compounds with varying polarities.
Materials:
-
Silica gel TLC plates
-
A mixture of three model compounds with varying polarities (e.g., biphenyl, benzophenone, and benzyl alcohol) dissolved in a minimal amount of a volatile solvent.
-
Developing chambers
-
Hexane
-
Isopropyl Acetate
-
Methyl Acetate
-
Ethyl Acetate
-
n-Butyl Acetate
-
UV lamp for visualization
Procedure:
-
Prepare four different mobile phases by mixing hexane with each of the four ester solvents in a 1:1 volume ratio.
-
Pour each mobile phase into a separate developing chamber and allow it to equilibrate.
-
Spot the mixture of model compounds onto four separate TLC plates.
-
Place one TLC plate in each of the developing chambers.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates from the chambers and mark the solvent front.
-
Visualize the spots under a UV lamp and circle them.
-
Calculate the Rf value for each spot in each solvent system.
-
Compare the separation and Rf values obtained with each mobile phase.
Logical Relationship in Chromatography Solvent Selection
Caption: Relationship between solvent polarity and chromatographic performance.
Safety, Handling, and Environmental Considerations
Safety and environmental impact are paramount in modern chemical synthesis. All four esters are flammable liquids and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.
Table 5: Comparison of GHS Hazard Statements
| Hazard Statement | Isopropyl Acetate | Methyl Acetate | Ethyl Acetate | n-Butyl Acetate |
| H225: Highly flammable liquid and vapor | Yes[3][4] | Yes[5][6][7][8] | Yes[1][9][10][11] | No (H226: Flammable liquid and vapor) |
| H319: Causes serious eye irritation | Yes[3][4] | Yes[5][6][7][8] | Yes[1][9] | No |
| H336: May cause drowsiness or dizziness | Yes[3][4] | Yes[5][6][7][8] | Yes[1][9] | Yes[12][13][14][15] |
| EUH066: Repeated exposure may cause skin dryness or cracking | No | Yes[5][7][8] | Yes[1] | No |
From a green chemistry perspective, isopropyl acetate is often considered a more favorable alternative to solvents like dichloromethane.[16] Its lower water solubility compared to ethyl acetate can also lead to less organic contamination in aqueous waste streams, simplifying waste treatment.
Conclusion
Isopropyl acetate presents a versatile and often advantageous alternative to other common ester solvents in organic synthesis. Its moderate boiling point offers a balance between reactivity and ease of removal. A standout feature is its relatively low water solubility, which can lead to improved performance in liquid-liquid extractions, particularly from aqueous solutions containing polar aprotic solvents. While its elution strength in chromatography is slightly lower than that of ethyl and methyl acetates, it provides a useful option for fine-tuning separations. The choice of an optimal ester solvent will always be application-dependent, but isopropyl acetate's well-rounded profile makes it a valuable tool in the synthetic chemist's arsenal.
References
- 1. rcilabscan.com [rcilabscan.com]
- 2. reddit.com [reddit.com]
- 3. chemos.de [chemos.de]
- 4. monumentchemical.com [monumentchemical.com]
- 5. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. chemos.de [chemos.de]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. cometchemical.com [cometchemical.com]
- 13. consolidated-chemical.com [consolidated-chemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. greenfield.com [greenfield.com]
- 16. Sciencemadness Discussion Board - Replacing DCM with Ethyl Acetate or Isopropyl Acetate? - Powered by XMB 1.9.11 [sciencemadness.org]
A Comparative Guide to Cross-Validation of HPLC Methods Using Different Organic Modifiers, Including Isopropyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) method performance when utilizing different organic modifiers, with a special focus on isopropyl acetate as a viable alternative to more common solvents like acetonitrile and methanol. The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring that a method remains accurate, precise, and reliable when transferred between laboratories or when modifications are made. This document offers supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and validation of organic modifiers for robust HPLC analysis.
The Role of Organic Modifiers in Reversed-Phase HPLC
In reversed-phase HPLC (RP-HPLC), the organic modifier is a key component of the mobile phase that significantly influences the retention and elution of analytes. The choice of organic modifier impacts selectivity, resolution, and analysis time. Acetonitrile and methanol are the most widely used organic modifiers in RP-HPLC due to their favorable physicochemical properties, such as low viscosity and UV transparency.[1][2] However, factors like cost, availability, and toxicity have prompted the exploration of alternative solvents.[2] Isopropyl acetate, a less conventional organic modifier, presents itself as a potential alternative, and its performance characteristics are a subject of growing interest.
Comparative Analysis of Organic Modifier Performance
The cross-validation of an HPLC method with a change in the organic modifier requires a thorough evaluation of key validation parameters to ensure the new method is equivalent to the original. The following tables summarize representative quantitative data from a hypothetical cross-validation study comparing an original HPLC method using acetonitrile with two alternative methods using methanol and isopropyl acetate, respectively.
Table 1: Comparison of System Suitability Test (SST) Parameters
| Parameter | Acetonitrile Method | Methanol Method | Isopropyl Acetate Method | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4500 | > 4800 | > 2000 |
| Resolution | 2.5 | 2.1 | 2.3 | > 2.0 |
Table 2: Comparison of Method Validation Parameters
| Parameter | Acetonitrile Method | Methanol Method | Isopropyl Acetate Method | Acceptance Criteria |
| Linearity (R²) | 0.9995 | 0.9991 | 0.9993 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% | 98.9% | 99.2% | 98.0% - 102.0% |
| Precision (RSD%) | 0.8% | 1.2% | 1.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.08 µg/mL | 0.06 µg/mL | Reportable |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.24 µg/mL | 0.18 µg/mL | Reportable |
| Robustness (RSD%) | < 2.0% | < 2.0% | < 2.0% | ≤ 2.0% |
Table 3: Physicochemical Properties of Common Organic Modifiers
| Property | Acetonitrile | Methanol | Isopropyl Acetate |
| Elution Strength | Stronger | Weaker | Moderate |
| Viscosity (cP at 20°C) | 0.37 | 0.60 | 0.50 |
| UV Cutoff (nm) | 190 | 205 | 256 |
| Polarity Index | 5.8 | 5.1 | 4.2 |
Experimental Protocols
Detailed methodologies are crucial for the successful cross-validation of HPLC methods. The following protocols outline the key experiments performed to generate the comparative data.
System Suitability Testing (SST)
Objective: To verify the performance of the HPLC system before each validation run.
Procedure:
-
Prepare a standard solution of the analyte at a known concentration.
-
Equilibrate the HPLC system with the respective mobile phase (Acetonitrile, Methanol, or Isopropyl Acetate-based) for at least 30 minutes.
-
Perform six replicate injections of the standard solution.
-
Calculate the tailing factor, number of theoretical plates, and resolution between the analyte peak and an adjacent peak (if applicable).
-
Ensure all SST parameters meet the predefined acceptance criteria before proceeding with the validation experiments.
Linearity
Objective: To demonstrate the direct proportionality between the analyte concentration and the detector response.
Procedure:
-
Prepare a series of at least five standard solutions of the analyte at different concentrations, ranging from the LOQ to 150% of the target concentration.
-
Inject each standard solution in triplicate.
-
Plot a calibration curve of the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²).
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare placebo samples spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples and calculate the percentage recovery of the analyte at each level. The recovery should be within 98.0% to 102.0%.[3]
Precision
Objective: To assess the degree of scatter between a series of measurements.
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements. The RSD should be ≤ 2.0%.[3]
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Identify critical method parameters that could be subject to variation, such as:
-
Mobile phase composition (±2% organic modifier)
-
Column temperature (±5 °C)
-
Flow rate (±0.1 mL/min)
-
pH of the aqueous phase (±0.2 units)
-
-
Systematically vary each parameter, one at a time, while keeping the others constant.
-
Analyze a standard solution under each varied condition and evaluate the impact on key chromatographic parameters (e.g., retention time, peak area, resolution).
-
The RSD of the results obtained under the varied conditions should not exceed 2.0%.
Visualizing the Cross-Validation Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the HPLC cross-validation process and the relationship between the key experimental stages.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
A Comparative Analysis of the Environmental Impact of Isopropyl Acetate and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals: A Guide to Informed Solvent Selection
The choice of a solvent in research and pharmaceutical development extends beyond its chemical properties and efficacy. With increasing global emphasis on sustainable practices, the environmental footprint of chemical processes is a critical consideration. This guide provides a comprehensive comparison of the environmental impact of isopropyl acetate versus other commonly used solvents. The data presented is intended to empower researchers and drug development professionals to make more environmentally conscious decisions without compromising scientific rigor.
Quantitative Environmental Impact Data
The following table summarizes key environmental impact metrics for isopropyl acetate and a selection of other frequently used solvents. These parameters are crucial in assessing the potential harm a solvent may pose to the environment.
| Solvent | Global Warming Potential (GWP) (100-year) | Ozone Depletion Potential (ODP) | Volatile Organic Compound (VOC) | Aquatic Toxicity (LC50/EC50) | Biodegradability |
| Isopropyl Acetate | ~1-13[1] | 0 | Yes[2] | LC50 (Fish): 265-400 mg/L; EC50 (Daphnia): 110-4150 mg/L | Readily Biodegradable |
| Ethanol | ~1-13[1] | 0 | Yes | LC50 (Fish): 12,000-16,000 mg/L[3]; EC50 (Daphnia): 9,268-10,800 mg/L | Readily Biodegradable[4] |
| Acetone | 0.5[1] | 0 | Yes (with exemptions in some regions)[5] | LC50 (Fish): 5,540-8,300 mg/L[6][7][8]; EC50 (Daphnia): 8,800-12,700 mg/L[9][10][11] | Readily Biodegradable[11] |
| Ethyl Acetate | ~1-13[1] | 0 | Yes | LC50 (Fish): 230 mg/L; EC50 (Daphnia): 164 mg/L | Readily Biodegradable |
| Toluene | Not readily available | 0 | Yes | LC50 (Fish): 5.5-35.8 mg/L; EC50 (Daphnia): 3.78-11.5 mg/L | Not readily biodegradable |
| Methyl Ethyl Ketone (MEK) | ~1-13[1] | 0 | Yes[12] | LC50 (Fish): >100 mg/L; EC50 (Daphnia): >100 mg/L[13] | Readily Biodegradable |
| n-Heptane | Not readily available | 0 | Yes | LC50 (Fish): 4 mg/L[14]; EC50 (Daphnia): 1.5 mg/L[15][16] | Not readily biodegradable |
| Tetrahydrofuran (THF) | Not readily available | 0 | Yes | LC50 (Fish): 1970-2360 mg/L; EC50 (Daphnia): >1000 mg/L | Not readily biodegradable |
Note: Aquatic toxicity values can vary based on the species tested and the duration of the study. The data presented here is for comparative purposes. It is recommended to consult detailed safety data sheets (SDS) and ecotoxicological studies for specific applications.
Experimental Protocols
The data presented in the table above is typically determined using standardized experimental protocols. The following are summaries of key OECD (Organisation for Economic Co-operation and Development) guidelines used to assess the environmental impact of chemical substances.
OECD Test Guideline 301D: Ready Biodegradability - Closed Bottle Test
This test evaluates the potential for a substance to be readily biodegraded by aerobic microorganisms.
-
Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with a small number of microorganisms from a mixed source (e.g., activated sludge).
-
Incubation: The solution is kept in a completely filled, stoppered bottle in the dark at a constant temperature for 28 days.
-
Measurement: The depletion of dissolved oxygen is measured periodically.
-
Evaluation: The amount of oxygen consumed is compared to the theoretical oxygen demand (ThOD) or chemical oxygen demand (COD). A substance is considered readily biodegradable if it reaches a certain percentage of its theoretical oxygen demand within a 10-day window during the 28-day test period.[13][17][18]
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This guideline assesses the acute toxicity of a substance to aquatic invertebrates, specifically Daphnia magna.[1][6][19]
-
Test Organisms: Young daphnids (less than 24 hours old) are used for the test.
-
Exposure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.[5][19]
-
Observation: The number of immobilized daphnids is observed at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration of the substance that causes immobilization in 50% of the daphnids.[20]
OECD Test Guideline 203: Fish, Acute Toxicity Test
This test determines the acute lethal toxicity of a substance to fish.[21][22][23]
-
Test Organisms: A recommended fish species (e.g., Zebrafish, Rainbow trout) is selected.
-
Exposure: The fish are exposed to the test substance dissolved in water at various concentrations for a period of 96 hours.[21][22][23]
-
Observation: The number of dead fish is recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 (median lethal concentration) is determined, which is the concentration of the substance that is lethal to 50% of the test fish.[22][23]
Visualizing Green Solvent Selection and Experimental Workflows
To aid in the decision-making process and to visualize the experimental procedures, the following diagrams have been generated using Graphviz.
Caption: A logical workflow for green solvent selection.
Caption: A simplified experimental workflow for biodegradability testing.
References
- 1. epa.gov [epa.gov]
- 2. ECHA CHEM [chem.echa.europa.eu]
- 3. echa.europa.eu [echa.europa.eu]
- 4. santos.com [santos.com]
- 5. p2infohouse.org [p2infohouse.org]
- 6. cdn.webshopapp.com [cdn.webshopapp.com]
- 7. Federal Register, Volume 59 Issue 189 (Friday, September 30, 1994) [govinfo.gov]
- 8. Brief Profile - ECHA [echa.europa.eu]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. Emission Factor: Acetone | Refrigerants and Fugitive Gases | Refrigerants and Fugitive Gases | Global | Climatiq [climatiq.io]
- 12. epa.gov [epa.gov]
- 13. Registration Dossier - ECHA [echa.europa.eu]
- 14. echa.europa.eu [echa.europa.eu]
- 15. ECHA CHEM [chem.echa.europa.eu]
- 16. Registration Dossier - ECHA [echa.europa.eu]
- 17. carlroth.com [carlroth.com]
- 18. Registration Dossier - ECHA [echa.europa.eu]
- 19. Registration Dossier - ECHA [echa.europa.eu]
- 20. Registration Dossier - ECHA [echa.europa.eu]
- 21. Registration Dossier - ECHA [echa.europa.eu]
- 22. ECHA CHEM [chem.echa.europa.eu]
- 23. carlroth.com [carlroth.com]
A Comparative Guide to the Validation of SPME-GC-MS Methods for Isopropyl Acetate Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of residual solvents like isopropyl acetate is critical for ensuring product quality and safety. Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (SPME-GC-MS) offers a sensitive and solvent-less approach for this analysis. This guide provides a comparative overview of validated methods, focusing on key performance parameters to aid in method selection and implementation.
Comparison of Analytical Method Performance
The validation of an analytical method ensures its suitability for its intended purpose. For the analysis of isopropyl acetate, key validation parameters in accordance with ICH Q2(R1) guidelines include accuracy, precision, linearity, and the limits of detection (LOD) and quantitation (LOQ). Below is a summary of performance data from a validated SPME-GC-MS method and a comparative Headspace (HS)-GC-MS method.
Table 1: Performance Comparison of GC-MS Methods for Isopropyl Acetate Analysis
| Validation Parameter | Method A: SPME-GC-MS | Alternative Method B: HS-GC-MS[1] |
| Analyte | Isopropyl Acetate | Isopropyl Acetate (from Acetyl Chloride) |
| Linearity (Correlation Coefficient, r²) | Not explicitly stated | > 0.999 |
| Accuracy (% Recovery) | Not explicitly stated | 97.4% - 109.0% |
| Precision (Repeatability, %RSD) | 1.01 ± 0.45% at 50 ppmv | Not explicitly stated |
| Limit of Detection (LOD) | Not explicitly stated | 0.1 µg/g |
| Limit of Quantitation (LOQ) | Not explicitly stated | 0.3 µg/g |
| Robustness | Significant effects from day of analysis[2][3] | Method found to be robust[1] |
Data for Method A is based on a study analyzing multiple esters, including isopropyl acetate, via SPME-GC-MS, focusing on precision and accuracy under various conditions.[2][3] Data for Alternative Method B is from a validated HS-GC-MS method for the determination of acetyl chloride, which is converted to and quantified as isopropyl acetate.[1]
Selecting the Optimal SPME Fiber
The choice of SPME fiber coating is a critical parameter that significantly influences the extraction efficiency and, consequently, the sensitivity of the method. For volatile esters like isopropyl acetate, the selection depends on the polarity of the analyte.
Table 2: Comparison of SPME Fiber Coatings for Volatile Analyte Analysis
| SPME Fiber Coating | Primary Application | Advantages for Isopropyl Acetate Analysis |
| Polydimethylsiloxane (PDMS) | Non-polar analytes | Good for general screening of volatile organic compounds. |
| Polyacrylate (PA) | Polar analytes | More suitable for polar compounds like esters. A study on various esters and alcohols used an 85 µm polyacrylate fiber.[2] |
| PDMS/Divinylbenzene (PDMS/DVB) | Volatile and semi-volatile compounds | Found to be the most sensitive for a range of residual solvents, including esters.[4] |
| Carboxen/PDMS (CAR/PDMS) | Small volatile molecules | High retention for very volatile compounds. |
| DVB/Carboxen/PDMS | Broad range of analytes | Combines the properties of different materials for a wider analyte range. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical methods. Below are representative protocols for SPME-GC-MS and HS-GC-MS analysis of isopropyl acetate.
Method A: SPME-GC-MS Protocol
This protocol is based on a method validated for the vapor-phase analysis of isopropyl acetate.[2]
-
Sample Preparation: Gaseous standards of isopropyl acetate are prepared in appropriate concentrations (e.g., 1 ppmv to 100 ppmv).
-
SPME Fiber: An 85 µm polyacrylate fiber is conditioned according to the manufacturer's instructions.
-
Extraction: The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 15 minutes) at room temperature to allow for the adsorption of isopropyl acetate.
-
Desorption: The fiber is then introduced into the heated injection port of the GC-MS (e.g., 280°C for 2 minutes) for thermal desorption of the analyte.
-
GC-MS Analysis:
-
GC Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
-
Oven Temperature Program: An initial temperature of 40°C held for 2 minutes, then ramped to 200°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350. Isopropyl acetate can be quantified using characteristic ions.
-
Alternative Method B: HS-GC-MS Protocol
This protocol is adapted from a validated method for the determination of a precursor quantified as isopropyl acetate in pharmaceutical substances.[1]
-
Sample Preparation: Accurately weigh the sample (e.g., 100 mg) into a headspace vial. Add a diluent (e.g., 1-Methyl-2-pyrrolidinone) and a derivatizing agent (isopropyl alcohol) to convert the analyte to isopropyl acetate. Seal the vial.
-
Headspace Incubation: The vial is heated in the headspace autosampler at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow for the partitioning of isopropyl acetate into the headspace.
-
Injection: A portion of the headspace gas is automatically injected into the GC-MS.
-
GC-MS Analysis:
-
GC Column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[1]
-
Oven Temperature Program: An initial temperature of 50°C held for 5 minutes, then ramped to 240°C at 30°C/min, and held for 5 minutes.[1]
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity. Quantifier ion: m/z 61; Qualifier ion: m/z 87.[1]
-
Visualizing the Workflow and Validation Logic
To better understand the experimental process and the relationship between validation parameters, the following diagrams are provided.
References
- 1. ijpsdronline.com [ijpsdronline.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Vapor-phase analysis of isobutyl acetate, isopropyl acetate, n-propyl acetate and their respective alcohols using solid-phase microextraction-gas chromatography with a mass selective detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Residual solvents determination in pharmaceutical products by GC-HS and GC-MS-SPME - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of reaction kinetics in isopropyl acetate and other solvents
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in chemical synthesis, profoundly influencing reaction rates, mechanisms, and overall efficiency. This guide provides a comparative analysis of reaction kinetics in isopropyl acetate alongside other common solvents. By presenting quantitative data from key reactions and detailing experimental protocols, this document serves as a practical resource for optimizing reaction conditions and understanding solvent effects.
Quantitative Analysis of Reaction Kinetics
The influence of a solvent on reaction kinetics is multifaceted, governed by properties such as polarity, proticity, and the ability to solvate reactants and transition states. Below, we present kinetic data for reactions directly involving isopropyl acetate and a comparative analysis of a well-studied reaction in a range of solvents to provide a broader context.
Esterification of Acetic Acid with Isopropyl Alcohol
The formation of isopropyl acetate through the esterification of acetic acid with isopropyl alcohol is a well-studied reaction. While often carried out without an additional solvent, the kinetic parameters provide a baseline for understanding the reactivity in a medium rich in the product itself.
| Catalyst | Temperature Range (K) | Forward Activation Energy (Ea,forward) (kJ/mol) | Backward Activation Energy (Ea,backward) (kJ/mol) | Heat of Reaction (ΔHr) (kJ/mol) |
|---|---|---|---|---|
| Indion 140 (solid resin) | 333.15 - 363.15 | 53.46 | 54.75 | -1.29 |
| Amberlyst 15 | Not specified | 60.0 | Not specified | Not specified |
Data compiled from studies on the esterification of acetic acid and isopropyl alcohol. The reaction is typically performed without an additional solvent, with the reactants themselves forming the reaction medium[1][2].
Menshutkin Reaction: A Model for Solvent Effects
| Solvent | Dielectric Constant (ε) | Rate Constant (k) x 10^5 (L mol⁻¹ s⁻¹) | Solvent Type |
|---|---|---|---|
| Hexane | 1.88 | 0.012 | Nonpolar Aprotic |
| Benzene | 2.28 | 1.0 | Nonpolar Aprotic |
| Isopropyl Acetate | ~6.3 (estimated) | (estimated to be between Benzene and Acetone) | Polar Aprotic |
| Acetone | 20.7 | 270 | Polar Aprotic |
| Ethanol | 24.6 | 36.8 | Polar Protic |
| Methanol | 32.7 | 25.8 | Polar Protic |
| Acetonitrile | 37.5 | 275 | Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 1200 | Polar Aprotic |
Data for common solvents compiled from various sources studying the Menshutkin reaction.[4][5][6][7][8] The value for isopropyl acetate is an estimation based on its physical properties as a moderately polar aprotic solvent.
Reaction Mechanisms and Experimental Workflows
Visualizing reaction pathways and experimental procedures is crucial for understanding and replicating kinetic studies. The following diagrams, generated using Graphviz, illustrate a typical reaction mechanism and an experimental workflow for kinetic analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to reliable kinetic data. Below are methodologies for key experiments relevant to the comparative analysis of reaction kinetics.
Protocol 1: Determination of Esterification Kinetics via Titration
This protocol is suitable for monitoring the progress of an esterification reaction, such as the formation of isopropyl acetate.
1. Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine known molar quantities of acetic acid and isopropyl alcohol. If a catalyst is used (e.g., a catalytic amount of sulfuric acid or an ion-exchange resin), it is added at this stage.[9]
-
If a solvent is being studied, the reactants are dissolved in a known volume of the solvent.
-
The flask is placed in a constant temperature bath to maintain the desired reaction temperature.[9]
2. Sampling and Quenching:
-
At time zero (immediately after the addition of the catalyst or upon reaching the desired temperature), withdraw an initial sample (aliquot) of the reaction mixture.[10]
-
Immediately quench the reaction in the aliquot by adding it to a flask containing ice-cold deionized water. This rapidly cools the mixture and dilutes the reactants, effectively stopping the reaction.[10]
-
Record the exact time of withdrawal.
3. Analysis:
-
Add a few drops of phenolphthalein indicator to the quenched sample.
-
Titrate the unreacted acetic acid in the sample with a standardized solution of sodium hydroxide (NaOH) until a persistent pink endpoint is observed.[11][12]
-
Record the volume of NaOH solution used.
4. Data Collection and Analysis:
-
Repeat the sampling, quenching, and titration process at regular time intervals throughout the course of the reaction.[10]
-
The concentration of acetic acid at each time point can be calculated from the volume of NaOH used in the titration.
-
Plot the concentration of acetic acid versus time to obtain the reaction profile.
-
From this data, the initial rate of reaction can be determined, and by varying the initial concentrations of the reactants, the rate law and rate constant can be established.
Protocol 2: Monitoring SN2 Reaction Kinetics using UV-Visible Spectroscopy
This protocol is applicable for reactions where a reactant or product has a distinct absorbance in the UV-Visible spectrum.
1. Preparation:
-
Prepare stock solutions of the alkyl halide and the nucleophile in the desired solvent (e.g., isopropyl acetate, acetone, ethanol).
-
Determine the wavelength of maximum absorbance (λ_max) for the species that will be monitored.
2. Kinetic Run:
-
Place a known concentration of the alkyl halide solution in a cuvette and place it in the temperature-controlled cell holder of a UV-Visible spectrophotometer.
-
Initiate the reaction by rapidly injecting a known concentration of the nucleophile solution into the cuvette and mixing thoroughly. For very fast reactions, a stopped-flow apparatus is necessary to ensure rapid mixing.[1]
-
Immediately begin recording the absorbance at the predetermined λ_max at regular time intervals.
3. Data Analysis:
-
Using the Beer-Lambert law (A = εbc), convert the absorbance data to concentration data. The molar absorptivity (ε) must be known or determined separately.
-
Plot the concentration of the monitored species versus time.
-
Analyze the data using integrated rate laws or the method of initial rates to determine the reaction order and the rate constant (k).
Conclusion
The selection of a solvent is a critical decision in the design of a chemical process. Isopropyl acetate, as a moderately polar aprotic solvent, offers a valuable alternative to other common solvents. While direct comparative kinetic data across a wide range of reactions is still an area for further research, the information presented here on its involvement in esterification and hydrolysis, combined with the broader context of solvent effects on model reactions like the Menshutkin reaction, provides a solid foundation for its consideration in synthesis and drug development. The detailed experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further elucidate the role of isopropyl acetate in influencing reaction kinetics.
References
- 1. Kinetic studies on esterification of acetic acid with isopropyl alcohol in presence of novel solid catalyst [ouci.dntb.gov.ua]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemconnections.org [chemconnections.org]
- 4. Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.ru [2024.sci-hub.ru]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Menschutkin reaction of triethylamine and of pyridine with methyl iodide. Activation enthalpy versus activation entropy correlations and extended Brönsted treatments in acetonitrile–methanol mixtures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. google.com [google.com]
- 11. Titration of an Esterification Reaction to Determine Equilibrium Constant | Chemical Education Xchange [chemedx.org]
- 12. youtube.com [youtube.com]
A Head-to-Head Battle of Solvents: Isopropyl Acetate vs. Cyclopentyl Methyl Ether in Synthesis
For researchers, scientists, and drug development professionals, the choice of solvent is a critical decision that can significantly impact reaction efficiency, product purity, and overall process sustainability. This guide provides a comprehensive performance comparison of two prominent solvents, isopropyl acetate and cyclopentyl methyl ether (CPME), in various key synthetic transformations. The following analysis, supported by experimental data, aims to equip researchers with the necessary information to make informed solvent selections for their specific synthetic needs.
Executive Summary
Both isopropyl acetate and Cyclopentyl Methyl Ether (CPME) are considered greener alternatives to more hazardous solvents. Isopropyl acetate, an ester, is a medium-boiling, non-polar solvent, while CPME is a hydrophobic ether with a higher boiling point and notable stability. This comparison reveals that the choice between the two is highly dependent on the specific reaction type. Isopropyl acetate shows superior performance in Suzuki-Miyaura coupling reactions. Conversely, while CPME is a viable "green" alternative in various reactions, its performance in Grignard reactions can be significantly lower than traditional ether solvents.
Physical and Chemical Properties: A Tabular Comparison
A fundamental understanding of the physical and chemical properties of each solvent is crucial for predicting their behavior in a reaction. The following table summarizes the key properties of isopropyl acetate and CPME.
| Property | Isopropyl Acetate | Cyclopentyl Methyl Ether (CPME) |
| Chemical Formula | C₅H₁₀O₂ | C₆H₁₂O |
| Molar Mass | 102.13 g/mol | 100.16 g/mol [1] |
| Boiling Point | 89 °C | 106 °C[1][2] |
| Melting Point | -73 °C | -140 °C[1][2] |
| Density | 0.872 g/mL | 0.86 g/mL[1] |
| Flash Point | 2 °C | -1 °C[2] |
| Solubility in Water | 2.9 g/100 mL at 20 °C | 0.3 g/100 g[2] |
| Key Features | Medium volatility, fruity odor | High hydrophobicity, low peroxide formation, stable under acidic and basic conditions[2][3] |
Performance in Key Synthetic Reactions
The true measure of a solvent's utility lies in its performance in chemical reactions. This section details the comparative performance of isopropyl acetate and CPME in several common and critical synthetic transformations.
Grignard Reactions
Grignard reactions are fundamental for carbon-carbon bond formation. The choice of an ether solvent is critical for the stabilization of the Grignard reagent.
Experimental Data:
A comparative study on the effect of solvents in the Grignard reaction of benzyl chloride with 2-butanone provided the following yield data:
| Solvent | Yield (%) |
| Diethyl Ether (Et₂O) | 94 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 |
| Cyclopentyl Methyl Ether (CPME) | 45 |
Source: Green Chemistry, 2013, 15, 1552-1557
In this specific Grignard reaction, CPME demonstrated a significantly lower yield compared to traditional ethereal solvents like diethyl ether and the greener alternative 2-MeTHF. While CPME can be used for Grignard reactions and offers benefits in terms of safety and stability, its efficacy may be substrate-dependent and potentially lower than other ethers. Isopropyl acetate is generally not a suitable solvent for Grignard reactions due to the reactivity of the ester functional group with the Grignard reagent.
Experimental Protocol: Grignard Reaction in CPME
A systematic study for optimizing Grignard reactions in CPME has been reported. The following is a general protocol:
-
Activation of Magnesium: To a suspension of well-ground magnesium turnings (1.5 equivalents) in CPME, an activator such as diisobutylaluminum hydride (DIBAL-H) is added.
-
Formation of Grignard Reagent: The organic halide (1.0 equivalent) dissolved in CPME is added dropwise to the activated magnesium suspension. The reaction is initiated and maintained under an inert atmosphere.
-
Reaction with Electrophile: The freshly prepared Grignard reagent is then reacted with the desired electrophile.
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed, dried, and concentrated to yield the product.
Logical Relationship for Grignard Reagent Formation:
Grignard Reagent Formation Pathway
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of biaryls. The solvent plays a crucial role in the solubility of reagents and the stability of the catalytic species.
Experimental Data:
A green solvent selection guide for the Suzuki-Miyaura coupling of amides identified isopropyl acetate as a top-performing solvent. Kinetic studies revealed the following order of solvent efficiency:
Isopropyl Acetate > Methyl tert-Butyl Ether (MTBE) ≈ Cyclopentyl Methyl Ether (CPME) > Diethyl Carbonate (DEC) > p-Cymene
Furthermore, in the coupling of various amides and boronic acids, isopropyl acetate consistently provided high yields, while the performance of CPME ranged from very good to low depending on the substrates. For the coupling with 3-thienyl boronic acid, the yields were:
| Solvent | Yield (%) |
| Isopropyl Acetate | High |
| Cyclopentyl Methyl Ether (CPME) | Effective, but lower yielding than i-PrOAc |
| Methyl tert-Butyl Ether (MTBE) | Effective, but lower yielding than i-PrOAc |
Source: ACS Sustainable Chem. Eng. 2021, 9, 3, 1338–1346
Experimental Protocol: Suzuki-Miyaura Coupling in Isopropyl Acetate
A general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid in isopropyl acetate is as follows:
-
Reaction Setup: To a reaction vessel are added the aryl halide (1.0 equivalent), boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equivalents).
-
Solvent Addition: Isopropyl acetate is added as the solvent.
-
Reaction Execution: The mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: The reaction mixture is cooled, diluted with water and isopropyl acetate. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified by chromatography.
Experimental Workflow for Suzuki-Miyaura Coupling:
Suzuki-Miyaura Coupling Workflow
Reduction Reactions (e.g., Ketone Reduction with NaBH₄)
The reduction of carbonyl compounds to alcohols is a frequent transformation in organic synthesis. While alcohols like methanol and ethanol are the most common solvents for sodium borohydride reductions, other solvents can be employed.
Performance of Isopropyl Acetate: Isopropyl acetate can be used as a solvent for certain reduction reactions. However, its ester functionality might be susceptible to reduction by stronger reducing agents. For NaBH₄ reductions, it is less common than alcohols but can be used, particularly in cases where the starting material has poor solubility in alcohols.
Performance of CPME: CPME is a suitable solvent for reductions, including those with hydride reagents. Its inertness and high boiling point can be advantageous. It is mentioned as a suitable alternative to other ethereal solvents for general reductions.
Typical Experimental Protocol: Sodium Borohydride Reduction of a Ketone
-
Dissolution: The ketone is dissolved in a suitable solvent (e.g., methanol, ethanol, or potentially isopropyl acetate or CPME).
-
Addition of Reducing Agent: Sodium borohydride is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C).
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Quenching and Work-up: The reaction is quenched by the slow addition of water or dilute acid. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
Oxidation Reactions (e.g., Swern Oxidation)
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.
Direct comparative studies of isopropyl acetate and CPME in Swern oxidations are not prevalent, as dichloromethane is the conventional solvent of choice. However, a study on greener alternatives for bleach oxidation of alcohols catalyzed by N-oxy radicals found that isopropyl acetate gave results comparable to or better than dichloromethane.
Performance of Isopropyl acetate: In the context of bleach oxidation, isopropyl acetate has been shown to be an effective and greener alternative to dichloromethane.
Performance of CPME: While CPME is stable to oxidative conditions, its use as a primary solvent in Swern-type oxidations is not widely documented. Its higher boiling point might be a disadvantage for reactions that require low temperatures.
Typical Experimental Protocol: Swern Oxidation
-
Activation of DMSO: A solution of dimethyl sulfoxide (DMSO) in the chosen solvent is activated with an electrophile like oxalyl chloride or trifluoroacetic anhydride at low temperature (typically -78 °C).
-
Addition of Alcohol: The alcohol, dissolved in the same solvent, is added to the activated DMSO solution.
-
Addition of Base: A hindered amine base, such as triethylamine, is added to facilitate the elimination reaction.
-
Work-up: The reaction is quenched, and the product is isolated through extraction and purification.
Conclusion
The selection between isopropyl acetate and CPME is not a one-size-fits-all decision.
-
Isopropyl acetate demonstrates superior performance in Suzuki-Miyaura couplings and has shown promise as a greener alternative in certain oxidation reactions. Its medium volatility can be advantageous for reactions at moderate temperatures and for ease of removal.
-
Cyclopentyl Methyl Ether (CPME) stands out for its high hydrophobicity, stability under both acidic and basic conditions, and low tendency to form peroxides. While it is a versatile and safe solvent for a range of reactions including reductions and can be used in Grignard reactions, its performance in the latter may not be optimal compared to traditional ethers. Its higher boiling point can be beneficial for reactions requiring elevated temperatures.
Ultimately, the optimal solvent choice will depend on the specific requirements of the synthesis, including the nature of the reactants and reagents, the desired reaction conditions, and the overall green chemistry goals of the process. This guide provides the foundational data to aid researchers in making that critical decision.
References
Safety Operating Guide
Proper Disposal of Isopropyl Acetate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical waste are paramount to ensuring a secure laboratory environment. Isopropyl acetate, a commonly used solvent, is classified as a highly flammable liquid and must be managed as hazardous waste.[1][2] Adherence to proper disposal protocols is crucial to mitigate risks of fire, environmental contamination, and health hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle isopropyl acetate with the utmost care. Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] Keep the chemical away from heat, sparks, open flames, and other ignition sources, as its vapors can form explosive mixtures with air.[5][6] All containers and equipment used for transfer should be properly grounded and bonded to prevent static discharge.[7][8]
In the event of a spill, immediately evacuate non-essential personnel from the area.[2] Remove all ignition sources and ventilate the space.[2][9] For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4][9] For larger spills, contain the liquid to prevent it from entering drains or waterways.[8]
Step-by-Step Disposal Procedure
The disposal of isopropyl acetate must comply with all applicable local, regional, national, and international regulations.[6] It is recommended to contact a licensed professional waste disposal service for proper disposal.[3]
-
Waste Collection :
-
Collect waste isopropyl acetate in a designated, properly labeled, and sealed container.[4][9]
-
Do not mix isopropyl acetate with other waste chemicals unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Ensure the container is made of a material compatible with isopropyl acetate and is in good condition, free from leaks.[4]
-
-
Storage of Waste :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[7]
-
The storage area should be a designated hazardous waste accumulation site with proper signage.
-
Keep the container tightly closed to prevent the release of flammable vapors.[1][3]
-
-
Arranging for Disposal :
-
Final Disposal Method :
-
The primary recommended method for the disposal of isopropyl acetate is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Landfill burial is another option, but it must be in a licensed facility.[4]
-
Never dispose of isopropyl acetate down the drain or in the regular trash.[1]
-
Quantitative Data Summary
While specific quantitative limits for disposal can vary based on local regulations, the following table summarizes key physical and safety data for isopropyl acetate.
| Property | Value |
| UN Number | 1220[3] |
| Hazard Class | 3 (Flammable Liquid)[3] |
| Packing Group | II[3] |
| Flash Point | 11°C (closed cup)[6] |
Isopropyl Acetate Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of isopropyl acetate in a laboratory setting.
Caption: Logical workflow for the safe disposal of isopropyl acetate.
References
Personal protective equipment for handling isopropylacetate
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for isopropyl acetate to ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Isopropyl acetate is a highly flammable liquid and vapor that can cause serious eye irritation and may lead to drowsiness or dizziness.[1][2][3] Repeated exposure can also cause skin dryness or cracking.[1] Adherence to proper PPE guidelines is critical to mitigate these risks.
Recommended Personal Protective Equipment:
-
Eye and Face Protection: Always wear safety glasses. For enhanced protection against splashes, a face shield is recommended.[1] All eye and face protection equipment should be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Hand Protection: Chemical-resistant gloves are mandatory.[3][4] Butyl-rubber gloves with a minimum layer thickness of 0.7 mm are a suitable option for splash contact. It is crucial to inspect gloves before each use and employ the proper removal technique to avoid skin contact with the product.[1]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.[5] In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with water.[2][3] An emergency shower should be readily accessible.
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be necessary. However, if a risk assessment indicates potential for inhalation of vapors, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used as a backup to engineering controls.[1] For situations where a respirator is the sole means of protection, a full-face supplied air respirator is required.[1]
Quantitative Safety Data
The following table summarizes key quantitative safety data for isopropyl acetate.
| Parameter | Value |
| Flash Point | 2°C (36°F)[5] |
| OSHA PEL (TWA) | 250 ppm (950 mg/m³) |
| NIOSH REL (TWA) | 100 ppm |
| ACGIH TLV (TWA) | 100 ppm |
| ACGIH TLV (STEL) | 150 ppm |
| Immediately Dangerous to Life and Health (IDLH) | 1,800 ppm[4] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; STEL: Short-Term Exposure Limit.
Operational Plan for Safe Handling
A systematic approach to handling isopropyl acetate, from acquisition to disposal, is essential for laboratory safety.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[4][6]
-
The storage area should be clearly identified and accessible only to trained and authorized personnel.[2]
-
Keep containers tightly closed and store in a locked-up location.[1][2][3]
-
Ensure proper grounding and bonding of containers to prevent static discharge.[3][4]
Step 2: Handling and Use
-
All work with isopropyl acetate should be conducted in a well-ventilated area, such as a chemical fume hood.[2][3][6]
-
Avoid contact with skin and eyes and inhalation of vapors.[1]
-
Use only non-sparking tools and explosion-proof equipment.[1][3][4]
-
Prohibit smoking and open flames in the handling area.[4]
Step 3: Spill Management
-
In the event of a spill, evacuate all non-essential personnel from the area.[4]
-
Remove all sources of ignition.[4]
-
Ventilate the area.
-
For small spills, use an absorbent material like sand or earth to contain and collect the spillage.
-
For larger spills, prevent the substance from entering drains.[1]
-
Collect the spilled material and place it in a suitable, labeled container for disposal.[6]
Step 4: Disposal
-
Isopropyl acetate and its containers must be disposed of as hazardous waste.[4]
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Do not dispose of isopropyl acetate into drains or the environment.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of isopropyl acetate.
Caption: Workflow for Safe Handling of Isopropyl Acetate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
